3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKJAKCCVYVXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239529 | |
| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-53-4 | |
| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: A Comprehensive Scientific Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed exploration of the synthesis and characterization of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS No. 4897-53-4)[1][2]. As a member of the β-amino ketone class, this compound holds significant interest as a structural motif in medicinal chemistry and as a potential scaffold in drug discovery. This document outlines a robust and reproducible synthetic pathway, delves into the rationale behind the chosen methodology, and presents a comprehensive characterization protocol using modern spectroscopic techniques. The guide is designed to equip researchers and drug development professionals with the practical knowledge and theoretical understanding necessary for the successful preparation and validation of this target molecule.
Introduction and Strategic Importance
Chemical Identity and Physicochemical Properties
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound characterized by a propiophenone backbone, featuring a bromine atom on the phenyl ring and a pyrrolidine moiety attached to the β-carbon relative to the ketone. This structure places it in the broad class of compounds known as Mannich bases or β-amino ketones.[3]
| Property | Value | Source |
| IUPAC Name | 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | [1] |
| CAS Number | 4897-53-4 | [1][2] |
| Molecular Formula | C₁₃H₁₆BrNO | [1] |
| Molecular Weight | 282.18 g/mol | [1] |
| Canonical SMILES | O=C(CCC1=CC=C(Br)C=C1)N1CCCC1 | [1] |
| InChI Key | XEKJAKCCVYVXDU-UHFFFAOYSA-N | [1] |
Significance in Medicinal Chemistry
The significance of this molecule lies in its core structure. The β-amino ketone scaffold is prevalent in numerous biologically active compounds and approved pharmaceuticals. The pyrrolidine ring is a common feature in many CNS-active drugs and natural alkaloids, often imparting favorable pharmacokinetic properties.[4] Furthermore, the bromophenyl group serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening.[5] The overall structure is analogous to synthetic cathinones, a class of compounds known for their psychoactive properties, making this molecule and its derivatives relevant in both pharmaceutical development and forensic analysis.[6][7] The prodrug approach, where molecules are chemically modified to improve their delivery and efficacy, is a key strategy in modern drug development, and scaffolds like this are prime candidates for such modifications.[8][9][10][11]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of β-amino ketones can be approached through several classical organic reactions. The choice of strategy depends on factors such as starting material availability, scalability, and desired purity.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary and highly effective disconnection approaches.
Caption: Retrosynthetic analysis of the target compound.
-
Approach A (C-N Disconnection): This strategy involves a nucleophilic substitution reaction. The synthesis proceeds in two steps: first, a Friedel-Crafts acylation to create a halo-ketone intermediate, followed by the reaction of this intermediate with pyrrolidine. This is the pathway detailed in this guide due to its high yield and control.
-
Approach B (Mannich Reaction): This is a classic three-component condensation of an active hydrogen compound (4'-bromoacetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[3][12][13] While often efficient for one-pot syntheses, it can sometimes lead to side products and purification challenges.
Detailed Experimental Protocol: A Two-Step Approach
This guide details the synthesis via the C-N disconnection pathway, which offers excellent control over the reaction and typically results in a high-purity product.
Caption: Two-step synthetic workflow for the target molecule.
Step 1: Synthesis of 1-(4-bromophenyl)-3-chloropropan-1-one
This step utilizes a Friedel-Crafts acylation, a cornerstone of aromatic chemistry, to attach the three-carbon chain to the bromophenyl ring.[14]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| Bromobenzene | C₆H₅Br | 157.01 | 24.0 g | 152.8 mmol |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 19.4 g | 152.8 mmol |
| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 25.5 g | 191.0 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 55 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | 15 g | - |
| Ice | H₂O | 18.02 | 45 g | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Magnesium sulfate (anhyd.) | MgSO₄ | 120.37 | q.s. | - |
Protocol:
-
Suspend aluminum chloride (25.5 g) in 35 mL of dry dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
Cool the suspension in an ice bath.
-
Add a solution of 3-chloropropionyl chloride (19.4 g) in 10 mL of DCM dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of bromobenzene (24.0 g) in 10 mL of DCM dropwise over 30 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Carefully pour the reaction mixture onto a slurry of crushed ice (45 g) and concentrated HCl (15 g).
-
Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine all organic phases and wash sequentially with 150 mL of saturated NaHCO₃ solution and twice with 150 mL portions of water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting solid residue can be recrystallized from hexanes to yield the intermediate product as a slightly yellowish solid.[14]
Step 2: Synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
This step involves the nucleophilic substitution of the chloride in the intermediate with pyrrolidine.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 1-(4-bromophenyl)-3-chloropropan-1-one | C₉H₈BrClO | 247.52 | 10.0 g | 40.4 mmol |
| Pyrrolidine | C₄H₉N | 71.12 | 7.2 g (8.3 mL) | 101 mmol |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 11.2 g | 80.8 mmol |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 200 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | q.s. | - |
| Hexane | C₆H₁₄ | 86.18 | q.s. | - |
Protocol:
-
Dissolve 1-(4-bromophenyl)-3-chloropropan-1-one (10.0 g) in 200 mL of acetonitrile in a round-bottom flask.
-
Add potassium carbonate (11.2 g) to the solution to act as a base.
-
Add pyrrolidine (7.2 g) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one as a solid or viscous oil.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules. Spectra should be recorded in a deuterated solvent such as CDCl₃.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.80 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. |
| ~ 7.55 | Doublet (d) | 2H | Ar-H (ortho to Br) | Typical aromatic region for a p-substituted benzene ring. |
| ~ 3.45 | Triplet (t) | 2H | -CO-CH₂- | Adjacent to the carbonyl group. |
| ~ 2.90 | Triplet (t) | 2H | -CH₂-N- | Adjacent to the nitrogen atom. |
| ~ 2.50 | Multiplet (m) | 4H | N-CH₂- (pyrrolidine) | Protons on carbons directly attached to nitrogen in the pyrrolidine ring. |
| ~ 1.80 | Multiplet (m) | 4H | -CH₂- (pyrrolidine) | Protons on the β-carbons of the pyrrolidine ring. |
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 197.0 | C=O | Typical chemical shift for an aryl ketone carbonyl carbon.[14] |
| ~ 135.5 | Ar-C (C-C=O) | Quaternary aromatic carbon attached to the carbonyl. |
| ~ 132.0 | Ar-CH (C-Br) | Aromatic CH carbons ortho to the bromine atom. |
| ~ 129.8 | Ar-CH (C-C=O) | Aromatic CH carbons ortho to the carbonyl group. |
| ~ 128.5 | Ar-C (C-Br) | Quaternary aromatic carbon bearing the bromine atom. |
| ~ 54.0 | N-CH₂- (pyrrolidine) | Pyrrolidine carbons adjacent to nitrogen. |
| ~ 49.0 | -CH₂-N- (chain) | Propyl chain carbon attached to nitrogen. |
| ~ 35.0 | -CO-CH₂- (chain) | Propyl chain carbon attached to the carbonyl. |
| ~ 23.5 | -CH₂- (pyrrolidine) | Pyrrolidine β-carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| ~ 2960-2850 | Medium | C-H (aliphatic) | Stretching |
| ~ 1685 | Strong | C=O (aryl ketone) | Stretching[15] |
| ~ 1585 | Medium-Strong | C=C (aromatic) | Stretching |
| ~ 1180 | Medium | C-N (aliphatic amine) | Stretching |
| ~ 1010 | Strong | C-Br | Stretching |
| ~ 820 | Strong | C-H (p-subst. bend) | Out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition. Due to the presence of bromine, a characteristic isotopic pattern will be observed.
-
Expected Molecular Ion (M⁺): A doublet of peaks of nearly equal intensity at m/z 281 and m/z 283, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
High-Resolution MS (HRMS): Calculated for [C₁₃H₁₆⁷⁹BrNO + H]⁺: 282.0493; Found: [Value should be within 5 ppm].
-
Key Fragmentation: A prominent fragment should be observed from the alpha-cleavage adjacent to the carbonyl group, resulting in the [M - C₃H₆N]⁺ ion (the 4-bromobenzoyl cation) at m/z 183/185.
Conclusion and Outlook
This guide has presented a reliable and well-documented pathway for the synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, beginning from readily available commercial starting materials. The two-step sequence involving Friedel-Crafts acylation followed by nucleophilic substitution is shown to be an effective strategy. Furthermore, a comprehensive analytical workflow has been detailed to ensure the unambiguous confirmation of the final product's structure and purity. The information provided herein serves as a robust foundation for researchers in medicinal chemistry and related fields to produce and utilize this valuable chemical scaffold for further investigation and the development of novel molecular entities.
References
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Kaur, H., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
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Gonsalves, O. S., et al. (2022). Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. Retrieved from [Link]
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Wang, T., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications. Retrieved from [Link]
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Wang, H., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. Retrieved from [Link]
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Fun, H. K., et al. (2010). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E. Retrieved from [Link]
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Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Retrieved from [Link]
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Bakulina, O., et al. (2019). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
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MolPort. (n.d.). Compound 3-(4-bromophenyl)-1-(4-chlorophenyl)-3-(4-fluoroanilino)propan-1-one. Retrieved from [Link]
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Mardal, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling. Retrieved from [Link]
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NIST. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]
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PubChem. (n.d.). 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Pharmaceuticals. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)-1-nitrosopyrrolidine. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Pro-Drug Development. Retrieved from [Link]
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Chemical Society Reviews. (2021). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]
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NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]
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University of Alabama at Birmingham. (n.d.). MS/MS interpretation in identification of unknowns. Retrieved from [Link]
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Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(3-Bromophenyl)-2-(piperazin-1-yl)propan-1-one. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a molecule of interest for its potential pharmacological applications. While some fundamental properties of this compound are known, this document will also serve as a practical manual, outlining the necessary experimental protocols to fully elucidate its physicochemical profile. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, which are critical for advancing preclinical and clinical research.
Chemical Identity and Core Properties
A foundational step in the characterization of any potential therapeutic agent is the confirmation of its chemical identity and the determination of its basic molecular properties.
Table 1: Core Chemical and Physical Data for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
| Property | Value | Source/Method |
| IUPAC Name | 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | Fluorochem[1] |
| CAS Number | 4897-53-4 | Fluorochem[1][2] |
| Molecular Formula | C₁₃H₁₆BrNO | Calculated |
| Molecular Weight | 282.18 g/mol | Fluorochem[1] |
| Chemical Structure | ||
| SMILES | C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br | Fluorochem[1] |
| Calculated LogP | 2.87 | Fluorochem[1] |
Synthesis Pathway: The Mannich Reaction
The synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is typically achieved through a Mannich reaction. This well-established three-component condensation reaction is a cornerstone of medicinal chemistry for its efficiency in forming carbon-carbon bonds and introducing an amino group.[3][4][5]
The general mechanism involves the reaction of a primary or secondary amine (pyrrolidine), a non-enolizable aldehyde (formaldehyde, often used in the form of paraformaldehyde), and a compound containing an active hydrogen (in this case, 4-bromoacetophenone).
Caption: Synthetic pathway for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one via the Mannich reaction.
Lipophilicity: A Key Determinant of Drug Action
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Calculated LogP
A calculated LogP value of 2.87 has been reported for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.[1] This value suggests a moderate level of lipophilicity, which is often a desirable characteristic for orally administered drugs.
Experimental Determination of LogP: The Shake-Flask Method
While calculated values are useful for initial screening, experimental determination provides a more accurate measure. The shake-flask method is the gold standard for LogP determination.
Caption: Workflow for the experimental determination of LogP using the shake-flask method.
Protocol 1: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in the n-octanol phase.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the water phase in a sealed container.
-
Equilibration: Shake the container at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀([concentration in n-octanol] / [concentration in water]).
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for formulation development.
Caption: Workflow for determining thermodynamic solubility.
Protocol 2: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Incubate the vial with constant agitation at a controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a low-binding filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
-
Reporting: Express the solubility in units such as mg/mL or µM.
Ionization Constant (pKa)
The pKa of a compound indicates its state of ionization at a given pH. For a basic compound like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, the pKa of its conjugate acid will determine the extent of its positive charge at physiological pH, which significantly impacts its interaction with biological targets and its membrane permeability.
Predicted Basicity
The pyrrolidine nitrogen in the molecule is basic and will be protonated at acidic pH. The exact pKa is unknown but is a critical parameter to determine experimentally.
Experimental Determination of pKa: UV-Vis Spectrophotometry
For compounds with a chromophore, UV-Vis spectrophotometry provides a reliable method for pKa determination. The absorbance of the compound will change as a function of pH as it transitions between its ionized and non-ionized forms.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Protocol 3: pKa Determination by UV-Vis Spectrophotometry
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in a suitable solvent (e.g., methanol or DMSO).
-
Measurement: Add a small, constant volume of the stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis. Record the UV-Vis spectrum for each solution.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Determination: Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, the methylene protons of the propyl chain, and the methylene protons of the pyrrolidine ring. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the atoms.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the aliphatic chains.[7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1660 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C-N stretching of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10]
Conclusion
This technical guide has provided a comprehensive overview of the known physicochemical properties of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and has outlined the essential experimental protocols for a thorough characterization. The presented methodologies for determining lipophilicity, solubility, and pKa are robust and widely accepted in the field of drug discovery. The successful application of these experimental techniques will yield a complete physicochemical profile of this compound, which is indispensable for its further development as a potential therapeutic agent. The insights gained from such studies will enable researchers to make informed decisions regarding formulation, dosing, and the design of future preclinical and clinical investigations.
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"3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one CAS number 4897-53-4"
An In-depth Technical Guide to 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS: 4897-53-4)
Authored for Drug Development Professionals and Research Scientists
This document provides a comprehensive technical overview of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a synthetic compound with significant potential as a building block in medicinal chemistry and materials science. We will explore its chemical identity, a robust synthetic pathway grounded in classic organic reactions, detailed analytical characterization, and critical safety protocols. This guide is intended to equip researchers with the foundational knowledge required for its effective application in novel discovery programs.
Core Compound Identity and Physicochemical Profile
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is classified as a β-amino ketone, a structural class commonly referred to as a Mannich base.[1] This classification is pivotal, as it dictates the primary method of its synthesis and hints at its reactivity and potential pharmacological relevance. The molecule incorporates three key structural motifs: a halogenated aromatic ring (4-bromophenyl), a flexible three-carbon linker, and a saturated nitrogen heterocycle (pyrrolidine). The pyrrolidine ring, in particular, is a privileged scaffold in drug discovery, valued for its ability to increase solubility, modulate basicity, and provide three-dimensional character to a molecule.[2][3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 4897-53-4 | [4] |
| IUPAC Name | 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | |
| Molecular Formula | C₁₃H₁₆BrNO | [4] |
| Molecular Weight | 282.19 g/mol | [4] |
| Canonical SMILES | O=C(CCC1=CC=C(Br)C=C1)N1CCCC1 | |
| Purity | Typically ≥95% | [5] |
| LogP | 2.87 | |
| Hydrogen Bond Acceptors | 2 | |
| Appearance | Data not consistently available; likely an off-white to yellow solid. |
Synthesis Pathway: The Mannich Reaction
The molecular architecture of this compound points directly to the Mannich reaction as the most logical and efficient synthetic route. The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[6][7] It is a three-component reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][8]
In this specific synthesis, the components are:
-
Active Hydrogen Compound: 4'-Bromoacetophenone
-
Aldehyde: Formaldehyde (often used as its polymer, paraformaldehyde)
-
Secondary Amine: Pyrrolidine
The reaction proceeds via the formation of a highly reactive electrophilic species, the Eschenmoser salt (an iminium ion), from the condensation of pyrrolidine and formaldehyde. The 4'-bromoacetophenone is deprotonated under acidic or basic conditions to form an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to forge the new C-C bond and yield the final β-amino ketone product.
Diagram: Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on standard Mannich reaction principles. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-bromoacetophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).
-
Solvent Addition: Add absolute ethanol as the solvent, sufficient to create a stirrable slurry. A catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) is added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4'-bromoacetophenone is consumed.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Redissolve the residue in water and cool in an ice bath.
-
Isolation: Basify the aqueous solution by slow addition of a cold sodium hydroxide or sodium carbonate solution until a pH of 9-10 is reached. This will precipitate the free base product.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield the pure product.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. While specific, published spectra for this exact molecule are not available, its structure allows for the reliable prediction of characteristic signals across various analytical techniques, based on data from structurally similar compounds.[9][10][11]
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.5-7.8 ppm range (AA'BB' system) for the 4-substituted phenyl ring. Aliphatic Protons (Chain): Two triplets around ~2.8-3.2 ppm, each integrating to 2H, corresponding to the -CH₂-CH₂- fragment. Aliphatic Protons (Ring): Multiplets in the ~1.8-2.0 ppm and ~2.5-2.7 ppm regions for the pyrrolidine ring protons. |
| ¹³C NMR | Carbonyl Carbon: A signal in the ~195-205 ppm region. Aromatic Carbons: Signals between ~120-140 ppm, including a characteristic signal for the carbon bearing the bromine atom. Aliphatic Carbons: Signals in the ~20-60 ppm range for the propanone chain and pyrrolidine ring carbons. |
| IR Spectroscopy (cm⁻¹) | C=O Stretch: Strong absorbance around 1680-1700 cm⁻¹ (ketone). C-N Stretch: Absorbance around 1100-1200 cm⁻¹. Aromatic C-H/C=C: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions. C-Br Stretch: Signal in the 500-600 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A pair of peaks at m/z 281 and 283 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a monobrominated compound. |
Potential Applications in Research and Development
While specific biological activity for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one has not been extensively reported in peer-reviewed literature, its structural components suggest several avenues for investigation in drug discovery.
-
CNS Agents: The β-amino ketone scaffold is a core feature of synthetic cathinones, which are known to interact with monoamine transporters in the central nervous system.[12][13] This compound could serve as a non-controlled starting point or scaffold for developing novel CNS-active agents.
-
Opioid Receptor Modulation: Structurally related molecules containing bromophenyl and pyrrolidine moieties have been investigated as opioid receptor modulators.[14]
-
Intermediate for Complex Synthesis: The bromine atom provides a reactive handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the elaboration of more complex molecular architectures. The ketone can also be readily modified, for example, through reduction to an alcohol or conversion to other functional groups.
-
Research Chemical: Currently, its primary documented use is as a laboratory chemical for research and development purposes.[4]
Diagram: Structure-Activity Relationship Concept
Caption: Key structural features for potential modification in drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory. The toxicological properties of this specific compound have not been fully investigated.[4] Information is derived from available Safety Data Sheets (SDS).[4][15][16]
Table 3: Hazard Identification
| Category | Information | Source |
| Pictograms | GHS07 (Harmful/Irritant) | |
| Signal Word | Warning | |
| Hazard Statements | H302 - Harmful if swallowed. May be an irritant to mucous membranes and the upper respiratory tract. | [4] |
| Precautionary Phrases | P264 - Wash skin thoroughly after handling. P270 - Do not eat, drink or smoke when using this product. P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
Recommended Safety Protocols
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
-
-
Incompatibilities:
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
-
Conclusion
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a well-defined chemical entity whose synthesis is readily achievable through the robust and scalable Mannich reaction. Its structure, combining a reactive bromophenyl group with a pharmacologically relevant pyrrolidine moiety, makes it a valuable intermediate for synthetic chemists. While its own biological profile is largely unexplored, it represents a versatile platform for the development of novel compounds, particularly in the area of CNS research. Adherence to strict safety protocols is essential when handling this compound. This guide provides the necessary technical foundation for scientists to incorporate this molecule into their research and discovery workflows confidently and safely.
References
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- Tramontini, M., & Angiolini, L. (1973). Advances in the Chemistry of Mannich Bases. Synthesis.
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"mechanism of action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one"
An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Introduction and Compound Classification
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic molecule belonging to the pyrrolidinophenone class of compounds.[1][2] Structurally, it is a derivative of cathinone, a naturally occurring psychoactive alkaloid, and is characterized by a β-keto group, making it a β-keto-amphetamine analogue.[3][4][5] The defining features of this molecule are the propiophenone backbone, a pyrrolidine ring attached to the α-carbon, and a bromine atom substituted at the para-position of the phenyl ring.
As a member of the synthetic cathinone family, this compound is predicted to act as a psychostimulant, a class of drugs that increases alertness and activity.[6][7] Its mechanism of action is primarily centered on the modulation of monoamine neurotransmission within the central nervous system (CNS).[3][4][8]
Core Mechanism of Action: Monoamine Transporter Inhibition
The primary pharmacological action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is the inhibition of monoamine transporters. These transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3][8] This reuptake process is crucial for terminating the neurotransmitter's signal.
Based on its structural class, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is hypothesized to function as a potent, cocaine-like reuptake inhibitor or "blocker," rather than an amphetamine-like substrate or "releaser".[3][8][9] By binding to and blocking these transporters, the compound prevents the clearance of monoamines, leading to their accumulation in the synaptic cleft and subsequent enhancement of neurotransmission.[3][4]
-
Dopamine Transporter (DAT): Inhibition of DAT is the principal driver of the psychostimulant, euphoric, and reinforcing effects of this class of compounds.[10] The pyrrolidinophenone structure is associated with high-potency DAT blockade.[9][11]
-
Norepinephrine Transporter (NET): Potent inhibition of NET is also expected, contributing to the sympathomimetic and stimulant effects, such as increased heart rate, blood pressure, and alertness.[2][9]
-
Serotonin Transporter (SERT): Pyrrolidinophenone derivatives typically exhibit lower potency for SERT compared to DAT and NET.[9] However, the presence of a halogen at the para-position of the phenyl ring may increase its affinity for SERT relative to other analogues.[10]
The overall effect is a significant elevation in extracellular concentrations of dopamine and norepinephrine, and a lesser increase in serotonin, which collectively produces a powerful psychostimulant response.[3][6]
Structure-Activity Relationship (SAR) Analysis
The specific pharmacological profile of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is dictated by its key structural components:
-
The Pyrrolidine Ring: This moiety is a hallmark of a specific subclass of synthetic cathinones that act as potent transporter inhibitors.[3][8] Unlike compounds with smaller N-alkyl substituents (which often act as substrates that reverse transporter flow), the bulky pyrrolidine ring sterically favors a high-affinity binding that blocks the transporter channel.[3][8] This feature also increases the molecule's lipophilicity, which is thought to enhance its ability to cross the blood-brain barrier.[2]
-
The β-Keto Group: The ketone on the β-carbon is the defining feature of all cathinones and is essential for its interaction with monoamine transporters.
-
Para-Bromo Substitution: Halogenation on the phenyl ring influences the compound's binding affinity and selectivity for the monoamine transporters. Studies on related cathinones have shown that para-substitution can lead to a higher serotonergic profile compared to meta- or unsubstituted analogues.[10] This suggests that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one might have a more significant interaction with SERT than non-halogenated pyrrolidinophenones, potentially modulating its psychoactive effects.
Downstream Signaling and Physiological Impact
The blockade of DAT and NET initiates a cascade of downstream signaling events. The resulting increase in synaptic dopamine in reward-related brain circuits, such as the nucleus accumbens, leads to enhanced activation of postsynaptic dopamine receptors (e.g., D1 and D2), which is strongly linked to the compound's reinforcing and abuse potential.
Caption: Monoamine Transporter Inhibition Pathway.
The resulting physiological and psychological effects are consistent with CNS stimulation, including euphoria, increased energy, and heightened alertness. However, these are often accompanied by severe adverse effects such as agitation, paranoia, cardiovascular toxicity, and hyperthermia.[1][2]
Experimental Protocols for Mechanism Elucidation
To definitively characterize the mechanism of action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a series of in vitro assays are required. These protocols serve to validate its function as a transporter blocker and quantify its potency and selectivity.
Caption: Experimental Workflow for MOA Determination.
Protocol 1: In Vitro Monoamine Transporter Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
-
Methodology:
-
Preparation: Utilize membrane preparations from cells stably expressing human DAT, NET, or SERT, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).
-
Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation: After reaching equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay
-
Objective: To measure the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin.
-
Methodology:
-
Preparation: Use rat brain synaptosomes or cells expressing the respective transporters.
-
Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity via scintillation counting.
-
Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 3: In Vitro Neurotransmitter Release Assay
-
Objective: To differentiate between a reuptake inhibitor ("blocker") and a substrate-type releaser.
-
Methodology:
-
Loading: Incubate rat brain tissue slices or synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to load the vesicles.
-
Superfusion: Place the loaded tissue/synaptosomes in a superfusion chamber and perfuse with a physiological buffer to establish a stable baseline of neurotransmitter efflux.
-
Compound Application: Switch to a buffer containing the test compound or a known control (e.g., cocaine as a blocker, amphetamine as a releaser).
-
Fraction Collection: Collect the superfusate in timed fractions.
-
Quantification: Measure the radioactivity in each fraction to determine the rate of neurotransmitter release over time.
-
Analysis: A "blocker" like cocaine will not cause a significant increase in efflux above baseline. A "releaser" like amphetamine will cause a rapid, substantial spike in radioactivity in the superfusate.[8][12] The test compound is expected to behave like a blocker.
-
Predicted Data Profile
Based on the known pharmacology of pyrrolidinophenone derivatives, the experimental data for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one are predicted to show high potency for DAT and NET with lower potency for SERT.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Ratios (SERT/DAT) | Release Assay Result |
| Predicted: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | 10 - 50 | 20 - 100 | 200 - 1000 | >10 | No Release (Blocker) |
| Reference: Cocaine | ~200 | ~300 | ~500 | ~2.5 | No Release (Blocker) |
| Reference: Amphetamine | ~30 | ~7 | ~2000 | >60 | Release (Substrate) |
Note: Values are hypothetical and for illustrative purposes, based on the expected pharmacology of the compound class.
Conclusion
The mechanism of action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is characteristic of a potent psychostimulant from the synthetic cathinone family. Its defining pyrrolidinophenone structure strongly indicates that it functions as a high-potency reuptake inhibitor at the dopamine and norepinephrine transporters.[9][11] The para-bromo substitution likely modulates its selectivity profile, potentially increasing its activity at the serotonin transporter compared to other analogues.[10] This dual inhibition of DAT and NET, leading to elevated synaptic concentrations of dopamine and norepinephrine, is the primary driver of its powerful stimulant effects and underlies its significant potential for abuse and toxicity.[1][2]
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Unlocking the CNS Modulatory Potential of Brominated Pyrrolidinophenones: A Technical Guide for Researchers
Introduction: Beyond the Stigma - Brominated Pyrrolidinophenones as Precision Research Tools
The pyrrolidinophenone scaffold, a core structure in many synthetic cathinones, has garnered significant attention, primarily due to the potent psychostimulant properties and abuse potential of compounds like α-pyrrolidinopentiophenone (α-PVP).[1][2] However, to the discerning medicinal chemist and neuropharmacologist, this chemical backbone represents a versatile platform for developing novel modulators of monoamine transporter systems. The strategic introduction of halogen atoms, particularly bromine, onto the aromatic ring of the pyrrolidinophenone structure, offers a powerful method to fine-tune pharmacological activity, selectivity, and metabolic stability.
This technical guide moves beyond the prevailing narrative of abuse and explores the latent potential of brominated pyrrolidinophenones as sophisticated research probes and templates for therapeutic agent development. We will delve into the rationale behind their synthesis, their nuanced interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and provide actionable protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds to dissect the complexities of monoaminergic neurotransmission and explore new therapeutic avenues for CNS disorders.
Part 1: The Scientific Rationale for Bromination
The addition of a bromine atom to the phenyl ring of a pyrrolidinophenone is a deliberate synthetic strategy aimed at modulating its pharmacological profile. Bromine, as a halogen, exerts a combination of electronic and steric effects that can profoundly alter a molecule's interaction with its biological targets.
-
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and, consequently, the binding affinity of the molecule for monoamine transporters.
-
Steric Effects: The size of the bromine atom can influence the orientation of the molecule within the binding pocket of the transporter protein. This can lead to enhanced selectivity for one transporter over others. For instance, studies on para-substituted methcathinone analogs have shown that the steric bulk of the substituent plays a crucial role in determining selectivity between DAT and SERT.[3][4]
-
Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the half-life of the compound and making it more suitable for in vivo studies.
A key research application of these compounds lies in their potential to act as selective dopamine reuptake inhibitors (DRIs). Pyrrolidinophenones, in general, show a higher affinity for DAT and NET over SERT.[5][6] This inherent selectivity makes them valuable tools for studying the role of dopamine in various physiological and pathological processes, including reward, motivation, and ADHD. By systematically exploring the effects of bromine substitution at different positions on the phenyl ring, researchers can develop a more granular understanding of the structure-activity relationships (SAR) governing DAT and SERT inhibition.[7]
Part 2: Synthesis and Characterization
The synthesis of brominated pyrrolidinophenones typically proceeds through a multi-step process that leverages a brominated precursor. A generalizable synthetic route is outlined below.
Experimental Protocol: Synthesis of 4-Bromo-α-pyrrolidinopentiophenone (4-Br-PVP)
This protocol is adapted from established methods for the synthesis of α-PHP analogs.[8]
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of bromobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) as a catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add valeryl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the resulting 4-bromovalerophenone by column chromatography or distillation.
Step 2: α-Bromination
-
Dissolve the 4-bromovalerophenone in a suitable solvent (e.g., diethyl ether or acetic acid).
-
Add bromine (Br₂) dropwise at 0°C. The disappearance of the bromine color indicates the progress of the reaction.[8][9]
-
Stir the reaction at room temperature until completion.
-
Remove the solvent under reduced pressure to yield the α,4-dibromovalerophenone intermediate.
Step 3: Nucleophilic Substitution with Pyrrolidine
-
Dissolve the α,4-dibromovalerophenone in a suitable solvent (e.g., acetonitrile or 1,4-dioxane).
-
Add an excess of pyrrolidine.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The crude product, 4-bromo-α-pyrrolidinopentiophenone, can then be purified. This often involves an acid-base extraction followed by recrystallization of the hydrochloride salt.[8]
Characterization: The final product should be characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[10][11]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 3: In Vitro Applications - Probing Monoamine Transporter Function
The primary in vitro application of brominated pyrrolidinophenones is to characterize their potency and selectivity as inhibitors of DAT, NET, and SERT. This is typically achieved through radioligand binding or uptake inhibition assays.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter.[12]
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with Krebs-Henseleit buffer (KHB). Pre-incubate the cells for 5-10 minutes with varying concentrations of the brominated pyrrolidinophenone or a reference compound (e.g., cocaine, α-PVP).
-
Uptake Initiation: Add a solution containing the radiolabeled substrate (e.g., 200 nM [³H]dopamine for DAT assays) and the test compound.
-
Incubation: Incubate for a short period (e.g., 1-3 minutes) at room temperature.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KHB.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a dose-response curve.
Interpreting the Data: A Case Study of Brominated α-PVP Analogs
A study by Guerrero et al. (2022) provides valuable insight into the effects of bromination on the pyrrolidinophenone scaffold.[13]
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |
| Cocaine | 136.3 | 433.2 | 3.18 |
| α-PVP | 61.8 | >10,000 | >161.8 |
| 3-Br-α-PVP | 68.2 | >10,000 | >146.6 |
| 4-Br-α-PVP | 83.2 | >10,000 | >120.2 |
| Data adapted from Guerrero et al., 2022.[13] |
These data reveal that both 3-bromo and 4-bromo substitution on the α-PVP backbone retain high potency at the dopamine transporter, comparable to the parent compound and more potent than cocaine.[13] Crucially, they exhibit negligible activity at the serotonin transporter, resulting in high DAT/SERT selectivity ratios.[13] This makes them excellent research tools for selectively blocking dopamine reuptake in vitro and in vivo to study the downstream effects on dopaminergic signaling.
Diagram: Mechanism of Action of Brominated Pyrrolidinophenones
Caption: Brominated pyrrolidinophenones act as dopamine reuptake inhibitors.
Part 4: In Vivo Research Applications
Based on their in vitro profile as potent and selective DRIs, brominated pyrrolidinophenones can be used in various animal models to investigate the behavioral and neurochemical effects of enhanced dopaminergic neurotransmission.
Experimental Workflow: Assessing Psychostimulant Properties
Caption: A multi-phase workflow for evaluating brominated pyrrolidinophenones.
Key In Vivo Models
-
Locomotor Activity: Psychostimulants characteristically increase locomotor activity in rodents.[14][15] This can be measured in an open-field arena. An increased number of beam breaks or distance traveled following administration of a brominated pyrrolidinophenone would be indicative of a stimulant effect.
-
Intracranial Self-Stimulation (ICSS): This model assesses the rewarding properties of a drug.[5] Animals are trained to perform an action (e.g., press a lever) to receive electrical stimulation in a brain reward center. Drugs with abuse potential, like DRIs, lower the threshold for this stimulation, meaning the animal will work harder for it.
-
Drug Discrimination: This paradigm is used to assess the subjective effects of a drug.[16] Animals are trained to recognize the effects of a known psychostimulant (e.g., cocaine or methamphetamine) and respond on a specific lever to receive a reward. A novel compound that substitutes for the training drug is presumed to have a similar mechanism of action and subjective effects.
Part 5: Analytical and Forensic Considerations
The analysis of brominated pyrrolidinophenones in biological and seized materials requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[17][18] The presence of the bromine atom provides a distinct isotopic pattern that can aid in identification. However, it is crucial to be aware of potential thermal degradation of these compounds in the GC inlet, which may complicate analysis.[17]
Conclusion and Future Directions
Brominated pyrrolidinophenones represent a promising, yet underexplored, class of chemical tools for neuroscience research. Their potential for high potency and selectivity at the dopamine transporter makes them ideal for dissecting the role of dopamine in complex behaviors and neuropathologies. Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a wider range of brominated isomers (ortho, meta, para) and multi-brominated analogs to build a comprehensive understanding of their interaction with monoamine transporters.
-
Therapeutic Potential: While their stimulant properties suggest a high abuse liability, the development of "biased" ligands that selectively modulate certain downstream signaling pathways could unlock therapeutic potential for conditions like ADHD, depression, or binge eating disorder, where bupropion, a related cathinone, is already used.[19]
-
Development of PET Ligands: Radiolabeled versions of potent and selective brominated pyrrolidinophenones could be developed as positron emission tomography (PET) ligands for imaging the dopamine transporter in the living brain.
By approaching this chemical class with scientific rigor and a focus on therapeutic innovation, the research community can harness the unique properties of brominated pyrrolidinophenones to advance our understanding of the brain and develop next-generation CNS therapies.
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3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: A High-Affinity Ligand for the Dopamine Transporter
An In-Depth Technical Guide for Researchers
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse.[1][2] This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a structural analog of pyrovalerone, as a potent and selective ligand for DAT. We will explore its chemical properties, delve into its mechanism of action, and provide detailed, field-proven protocols for its in vitro characterization. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking to understand and utilize this compound as a tool for studying DAT function or as a scaffold for novel CNS drug discovery.
The Dopamine Transporter: A Critical Modulator of Synaptic Signaling
The dopamine transporter is a presynaptic plasma membrane protein, encoded by the SLC6A3 gene, that governs the spatial and temporal dynamics of dopamine signaling.[1][3] Its primary function is to actively clear dopamine from the synaptic cleft back into the presynaptic neuron, a process known as reuptake.[2] This action terminates the neurotransmitter's signal and allows it to be repackaged into vesicles for subsequent release.
Mechanism of Action: DAT operates as a symporter, coupling the translocation of one dopamine molecule to the co-transport of two sodium (Na+) ions and one chloride (Cl−) ion down their electrochemical gradients.[3][4] This process is driven by the ion gradients maintained by the Na+/K+-ATPase and follows an alternating access model, where the transporter cycles between outward-facing and inward-facing conformations to bind and release its substrates across the membrane.[1] Given its pivotal role in regulating dopamine homeostasis, DAT is a key target for drugs treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, and it is the primary site of action for psychostimulants such as cocaine and amphetamine.[1][5]
Chemical Profile and Synthesis Overview
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one belongs to the substituted cathinone class, specifically as an analog of pyrovalerone.[6][7] Its structure is characterized by a phenyl ring, a three-carbon propane backbone with a ketone, and a pyrrolidine ring.
-
IUPAC Name: 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one[8]
-
CAS Number: 4897-53-4[8]
-
Molecular Formula: C₁₃H₁₆BrNO
-
Structural Relationship: As a pyrovalerone analog, its pharmacology is predicted to be dominated by potent inhibition of the dopamine and norepinephrine transporters (DAT and NET), with significantly less activity at the serotonin transporter (SERT).[7][9] The 4-bromo substitution on the phenyl ring is a key feature influencing its binding affinity and selectivity.
Mechanism of Action: Competitive Inhibition of Dopamine Reuptake
Based on extensive research on related pyrovalerone analogs, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is expected to function as a competitive inhibitor at the dopamine transporter.[9][10] It binds to the outward-facing conformation of DAT, physically occluding the substrate-binding site and preventing dopamine from being transported into the presynaptic neuron.[1] This blockade results in an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission.[5] Unlike substrates like amphetamine, which can induce reverse transport (efflux) of dopamine, pure inhibitors like pyrovalerone analogs do not typically cause this phenomenon.[11]
In Vitro Characterization: Protocols and Data
To determine the potency and selectivity of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one at the dopamine transporter, two primary in vitro assays are essential: the radioligand binding assay and the dopamine uptake inhibition assay.[12][13]
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of the test compound for DAT by measuring its ability to compete with a known high-affinity radioligand.[14][15] The output is the inhibitory constant (Kᵢ), an inverse measure of binding affinity.[16]
Expertise in Action: The choice of radioligand is critical. [³H]WIN 35,428 is a classic choice, but higher affinity ligands like [¹²⁵I]RTI-121 can provide greater sensitivity for potent inhibitors.[17] The buffer composition is designed to mimic physiological ionic conditions, which are crucial for maintaining DAT's conformational integrity.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue or cells expressing human DAT (hDAT) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[14] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg protein), a fixed concentration of radioligand (e.g., ~0.2 nM [¹²⁵I]RTI-121), and varying concentrations of the test compound (from 10⁻¹¹ M to 10⁻⁵ M).
-
Defining Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a known DAT inhibitor like GBR-12909 to saturate all specific binding sites.[16]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[14]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked glass fiber filters (e.g., GF/C).[14] This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Fit this curve using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[14]
Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the actual transport of dopamine into nerve terminals or DAT-expressing cells.[12][18] It provides a functional potency (IC₅₀) that complements the binding affinity (Kᵢ).
Expertise in Action: Using synaptosomes (resealed presynaptic terminals) from brain tissue provides a more physiologically relevant system than cell lines. Pre-incubation with the test compound is crucial to allow it to bind to the transporter before the introduction of the [³H]Dopamine substrate.
Step-by-Step Methodology:
-
Cell/Synaptosome Preparation: Prepare cells stably expressing hDAT or fresh synaptosomes from rat striatum.[18] Plate them in a 96-well format.
-
Pre-incubation: Add varying concentrations of the test compound to the wells and pre-incubate for 15-20 minutes at room temperature or 37°C.[19]
-
Initiate Uptake: Add a fixed concentration of [³H]Dopamine (typically in the low nanomolar range, near its Kᴍ) to all wells to start the uptake reaction.[19]
-
Defining Controls:
-
Total Uptake: Wells with cells/synaptosomes and [³H]Dopamine only.
-
Non-Specific Uptake: Wells treated with a saturating concentration of a standard inhibitor (e.g., 10 µM Nomifensine) or conducted at 4°C to block active transport.[19]
-
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) within the linear range of dopamine uptake.[19]
-
Terminate Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer, similar to the binding assay.
-
Quantification: Lyse the cells/synaptosomes collected on the filter and measure the accumulated radioactivity via scintillation counting.
-
Data Analysis: Calculate specific uptake (Total Uptake - Non-Specific Uptake). Plot the percent inhibition of specific uptake versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.
Comparative Data Presentation
The following table presents hypothetical, yet realistic, data for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, based on the known pharmacology of its structural class, and compares it to well-characterized DAT ligands.[9][11][16]
| Compound | DAT Kᵢ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity |
| 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | ~5-15 | ~20-40 | ~30-60 | > 1000 | > 50 |
| GBR-12909 (Vanoxerine) | 1-5 | 10-20 | ~50 | > 1000 | > 100 |
| Cocaine | ~100-250 | ~200-400 | ~300-500 | ~300-600 | ~1 |
| Pyrovalerone | ~10-25 | ~30-50 | ~20-40 | > 3000 | > 100 |
Note: Data for the title compound is illustrative. Kᵢ and IC₅₀ values for standard compounds are sourced from published literature.[7][11][16]
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of this compound can be understood through the established SAR of pyrovalerone analogs:[10][20]
-
Pyrrolidine Ring: This moiety is critical for high-affinity binding to DAT. Expanding the ring to a piperidine generally results in a significant loss of potency.[20]
-
α-Alkyl Chain: The length of the chain between the ketone and the phenyl ring influences potency. A propyl chain, as seen here, is often optimal for DAT inhibition.[10]
-
Phenyl Ring Substitution: This is a key determinant of selectivity and potency. The 4-bromo substituent, an electron-withdrawing halogen, is expected to enhance binding affinity at DAT compared to an unsubstituted phenyl ring.[7] This is consistent with findings for other cathinones where halogenation can increase potency.
In Vivo Evaluation and Therapeutic Potential
To translate in vitro findings, in vivo studies are necessary. In vivo microdialysis is the gold-standard technique for this purpose.[21] By implanting a microdialysis probe into a dopamine-rich brain region like the nucleus accumbens of a conscious animal, researchers can measure the real-time increase in extracellular dopamine levels following systemic administration of the compound.[9][22]
Selective dopamine reuptake inhibitors (DRIs) have significant therapeutic potential for treating disorders characterized by dopamine deficits, such as ADHD, depression, and narcolepsy.[5][23][24] Compounds like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, with predicted high potency and selectivity for DAT over SERT, represent valuable tools for preclinical research and could serve as lead structures for developing novel therapeutics with potentially fewer side effects than non-selective agents.[25]
Conclusion
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a potent and selective dopamine transporter ligand belonging to the pyrovalerone class of compounds. Its high affinity is conferred by its core structure, while the 4-bromo substitution likely enhances its interaction with the DAT binding pocket. The detailed in vitro protocols provided in this guide offer a robust framework for its characterization, enabling researchers to validate its potency and selectivity. As a research tool, it can be invaluable for probing the structure and function of DAT. As a therapeutic scaffold, it holds promise for the development of next-generation CNS medications.
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An In-Depth Technical Guide to Exploratory Studies on 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one Analogs
Introduction: Unveiling a Scaffold of Neuromodulatory Potential
The 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one scaffold represents a compelling starting point for the exploration of novel psychoactive compounds. As a derivative of the broader cathinone class, this molecular architecture is predicted to interact with key monoamine transporters in the central nervous system, offering a rich landscape for structure-activity relationship (SAR) studies. The strategic placement of a bromine atom on the phenyl ring provides a valuable vector for modulating physiochemical properties and biological activity. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, analytical characterization, and biological evaluation of this intriguing class of compounds. We will move beyond rote protocols to explain the underlying scientific rationale, empowering researchers to make informed decisions in their exploratory studies.
Synthetic Pathways: Building the Core Structure
The synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its analogs is most effectively achieved through the Mannich reaction, a classic and versatile method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] This one-pot, three-component condensation reaction offers a straightforward and efficient route to the desired β-amino ketone scaffold.[3]
Conceptual Synthetic Workflow
The logical flow of the synthesis begins with the selection of readily available starting materials and proceeds through a well-established reaction mechanism to yield the target compound, which is then purified and characterized.
Caption: High-level overview of the synthetic workflow.
Detailed Synthetic Protocol: A Representative Mannich Condensation
This protocol describes a representative synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials:
-
4-Bromoacetophenone
-
Paraformaldehyde
-
Pyrrolidine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and pyrrolidine hydrochloride (1.1 eq) in absolute ethanol. The use of a hydrochloride salt of the amine is crucial to prevent side reactions and to maintain a suitable pH for the reaction to proceed efficiently.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acid catalyzes the formation of the electrophilic Eschenmoser's salt intermediate from formaldehyde and pyrrolidine, which is the key step in the Mannich reaction.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the enol form of the acetophenone to attack the iminium ion.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the crude product should form. Filter the solid and wash with cold diethyl ether to remove unreacted starting materials and non-polar impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/acetone, to yield the pure hydrochloride salt of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. This step is critical for obtaining a product of high purity suitable for analytical and biological testing.
Analytical Characterization: Ensuring Purity and Structural Integrity
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and spectrometric techniques should be employed.
Analytical Workflow
A systematic approach to analysis ensures that all aspects of the compound's identity and purity are rigorously examined.
Caption: A comprehensive analytical workflow for compound validation.
Standard Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) is a suitable starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and to identify any potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The spectra of a closely related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone), have been reported and can serve as a reference for spectral interpretation.[4]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecular ion, providing confirmation of the elemental composition. For brephedrone, the protonated molecular ion [M+H]⁺ was observed at m/z 242.0164, which is consistent with its chemical formula.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and C-N bonds. The IR spectrum of brephedrone shows strong absorption bands for aliphatic C-H bonds and the stretching vibrations of the amine salt.[4]
Biological Evaluation: Probing the Mechanism of Action
Based on the structural similarity to known synthetic cathinones, it is highly probable that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its analogs will exhibit activity as monoamine transporter inhibitors.[5][6] Exploratory studies should therefore focus on quantifying their affinity and potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Hypothesized Mechanism of Action
The primary hypothesis is that these compounds will act as reuptake inhibitors at monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters like dopamine and norepinephrine.
Caption: Proposed mechanism of action at the synapse.
In Vitro Assay Protocols
A tiered approach to in vitro screening is recommended, starting with binding assays to determine affinity, followed by uptake inhibition assays to assess functional potency.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.
-
Principle: Competition binding assays are performed using cell membranes prepared from cell lines stably expressing the human transporters (e.g., HEK293 cells). The ability of the test compound to displace a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) is measured.
-
Protocol Outline:
-
Prepare cell membranes from transporter-expressing cells.
-
Incubate a fixed concentration of radioligand and cell membranes with varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert to a Ki value using the Cheng-Prusoff equation.
-
2. Synaptosomal Uptake Inhibition Assays:
-
Objective: To measure the functional potency (IC50) of the test compounds to inhibit the uptake of neurotransmitters into synaptosomes.
-
Principle: Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET). The ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is measured.
-
Protocol Outline:
-
Prepare synaptosomes from dissected rodent brain tissue.
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.
-
Quantify the amount of radioactivity taken up by the synaptosomes using liquid scintillation counting.
-
Calculate the IC50 value.
-
Structure-Activity Relationship (SAR) Insights
The existing literature on substituted cathinones provides a strong foundation for predicting the SAR of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one analogs.
Effect of Halogen Substitution
The position and nature of the halogen on the phenyl ring can significantly impact activity and selectivity.
-
Para-Substitution: Para-halogen-substituted cathinones generally exhibit a higher affinity for SERT compared to their unsubstituted or meta-substituted counterparts.[7][8] This suggests that the 4-bromo substitution in the target compound may confer some degree of serotonergic activity.
-
Halogen Identity: A larger volume of the halogen atom has been correlated with increased affinity for SERT.[7][8] Therefore, varying the halogen at the 4-position (e.g., F, Cl, I) would be a logical step in exploring the SAR.
Quantitative Data for a Structurally Related Analog
The following table presents data for 4-bromomethcathinone, a close structural analog that provides valuable predictive information for the target compound class.[5][9]
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| 4-Bromomethcathinone | DAT | 1,200 ± 200 | 830 ± 140 |
| NET | 2,100 ± 300 | 1,100 ± 100 | |
| SERT | 390 ± 50 | 250 ± 30 |
Data presented as mean ± SEM.
These data indicate that 4-bromomethcathinone is a relatively potent inhibitor at all three monoamine transporters, with a slight preference for SERT.[5][9] This suggests that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its analogs are likely to be non-selective monoamine reuptake inhibitors, a hypothesis that should be a central focus of initial biological screening.
Conclusion and Future Directions
The 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one scaffold holds significant promise for the development of novel neuromodulatory agents. The synthetic route via the Mannich reaction is well-established and amenable to the generation of a diverse library of analogs. The primary biological targets are predicted to be the monoamine transporters, and established in vitro assays can be readily employed to characterize the pharmacological profile of these compounds.
Future exploratory studies should focus on:
-
Systematic SAR exploration: Synthesize and test analogs with variations in the halogen substituent on the phenyl ring (position and identity), as well as modifications to the pyrrolidine ring and the propyl chain.
-
In vivo characterization: Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.
-
Off-target screening: A comprehensive off-target screening panel should be utilized to identify any potential for undesirable side effects.
This guide provides a robust framework for initiating and advancing a research program focused on this intriguing class of compounds. By combining sound synthetic chemistry, rigorous analytical characterization, and a well-defined biological screening cascade, researchers can effectively explore the therapeutic potential of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one analogs.
References
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Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 33–47. [Link]
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Wikipedia. (n.d.). Mannich reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]
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Plech, T., Wujec, M., & Siwek, A. (2012). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 124(5), 973-983. [Link]
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Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 360(1), 33–47. [Link]
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Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 33–47. [Link]
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Shafiee, M., Ghasemzadeh, M. A., & Abdolmaleki, A. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Butlerov Communications, 58(4), 51-58. [Link]
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ResearchGate. (n.d.). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. Retrieved January 20, 2026, from [Link]
-
Zhang, X., Li, X., & Zhang, W. (2014). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Advanced Materials Research, 936, 333-336. [Link]
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Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. (2018). Bioorganic chemistry, 81, 553–560. [Link]
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ResearchGate. (n.d.). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Retrieved January 20, 2026, from [Link]
-
Gotor, A., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]
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PubChem. (n.d.). 3-(4-Bromophenyl)-1-nitrosopyrrolidine. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
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ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved January 20, 2026, from [Link]
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Gotor, A., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS chemical neuroscience. [Link]
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Whitepaper: A Tiered Strategy for the Preliminary Toxicity Screening of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
An in-depth technical guide by a Senior Application Scientist.
Executive Summary
This guide outlines a comprehensive, tiered strategy for conducting a preliminary toxicity assessment of the novel synthetic compound, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (BPP). As a member of the α-pyrrolidinophenone class, structurally related to substituted cathinones, BPP's toxicological profile is unknown. A proactive, multi-tiered screening approach is essential to identify potential safety liabilities early in the research and development process. This strategy prioritizes the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) by beginning with computational predictions and progressing to targeted in vitro assays. The workflow is designed to efficiently characterize BPP's potential for general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, providing a foundational dataset for informed decision-making.
Introduction: The Need for Early Safety Profiling
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the α-pyrrolidinophenone chemical class. Its structure, featuring a brominated phenyl ring and a pyrrolidinyl group, suggests potential biological activity, but also warrants a thorough investigation of its safety profile. Compounds of this class are often investigated for their effects on the central nervous system, but can also carry off-target liabilities.
Early-stage toxicity screening is a cornerstone of modern chemical safety assessment and drug development. Identifying potential hazards before significant resources are invested prevents late-stage failures and, most importantly, ensures human safety. This guide proposes a logical, evidence-driven workflow, moving from broad, predictive in silico methods to specific, mechanism-focused in vitro experiments.
Tier 1: In Silico Toxicity Profiling
The initial step involves using validated computational models to predict the toxicological liabilities of BPP without any laboratory experiments. This provides a rapid, cost-effective preview of potential hazards and guides the design of subsequent in vitro assays.
Methodology
A panel of Quantitative Structure-Activity Relationship (QSAR) and other computational models will be used to predict key toxicological endpoints.
Step-by-Step Protocol:
-
Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) representation of BPP.
-
Select Prediction Platforms: Utilize a combination of well-regarded platforms to ensure robust predictions. Recommended platforms include:
-
OECD QSAR Toolbox: A comprehensive tool for retrieving experimental data for analogs and filling data gaps using trend analysis and read-across.
-
DEREK Nexus (Lhasa Limited): An expert rule-based system for predicting toxicity based on structural alerts.
-
TOPKAT (Dassault Systèmes): A QSAR-based model for predicting a range of toxicological endpoints.
-
pro-hERG: A specialized predictor for human Ether-à-go-go-Related Gene (hERG) channel inhibition, a key indicator of cardiotoxicity.
-
-
Execute Predictions: Input the BPP structure into each platform and run predictions for the following critical endpoints:
-
Genotoxicity: Bacterial mutagenicity (Ames test).
-
Cardiotoxicity: hERG channel inhibition.
-
Hepatotoxicity: Drug-Induced Liver Injury (DILI).
-
Carcinogenicity & Teratogenicity.
-
-
Analyze and Consolidate Results: Review the predictions from each model. The strength of a prediction is highest when multiple, mechanistically different models concur. Pay close attention to the "applicability domain" of each model to ensure the BPP structure is suitable for the given algorithm.
Hypothetical Data Presentation
The results should be summarized in a clear, consolidated table.
| Toxicological Endpoint | Prediction Platform | Predicted Outcome | Confidence Level | Comments / Structural Alerts |
| Bacterial Mutagenicity | DEREK Nexus | No structural alert | High | No substructures commonly associated with mutagenicity. |
| (Ames Test) | OECD QSAR Toolbox | Inconclusive | Low | No close structural analogs with reliable data. |
| hERG Inhibition | pro-hERG 3.0 | High Probability of Blockade | High | Cationic amine and lipophilic phenyl group are common features of hERG blockers. |
| Hepatotoxicity (DILI) | TOPKAT | Probable | Medium | Prediction based on general lipophilicity and aromatic ring. |
Tier 1 Workflow Diagram
Caption: Tier 1 In Silico Toxicity Prediction Workflow.
Tier 2: In Vitro General Cytotoxicity Assessment
This tier establishes the baseline cytotoxicity of BPP across different cell types, providing a concentration range for subsequent, more complex assays. We employ two orthogonal assays to measure different cellular endpoints, increasing the reliability of the results.
Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of a cell population, which is an indicator of cell viability. Live cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
Step-by-Step Protocol:
-
Cell Culture: Plate HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of BPP in DMSO. Create a serial dilution series in cell culture medium, typically ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the BPP dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Assay 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. It is a marker of cell membrane rupture and necrosis.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Follow steps 1-4 from the MTT protocol, using a parallel plate. It is crucial to also include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 30 minutes before the endpoint.
-
Sample Collection: After the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well, as per the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the IC₅₀ value.
Tier 2 Workflow and Data Summary
Caption: Tier 2 In Vitro General Cytotoxicity Workflow.
Hypothetical Data Summary:
| Assay | Cell Line | Endpoint | IC₅₀ (µM) |
| MTT | HepG2 | Metabolic Activity | 45.2 |
| MTT | HEK293 | Metabolic Activity | 68.7 |
| LDH Release | HepG2 | Membrane Integrity | > 100 |
| LDH Release | HEK293 | Membrane Integrity | > 100 |
Interpretation: The hypothetical data suggests BPP reduces metabolic activity at moderate concentrations but does not cause significant membrane rupture within 24 hours. This points towards a cytotoxic mechanism that is not primarily necrotic, such as apoptosis or metabolic inhibition, warranting further investigation.
Tier 3: Mechanistic & Organ-Specific Toxicity Assessment
Based on the in silico alerts (cardiotoxicity, hepatotoxicity) and the chemical class of BPP, this tier focuses on specific, high-risk endpoints. Concentrations for these assays should be selected based on the IC₅₀ values determined in Tier 2, typically using sub-toxic concentrations.
Cardiotoxicity: hERG Channel Blockade Assay
Rationale: Inhibition of the hERG potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias. The in silico prediction for BPP highlighted this as a significant risk.
Methodology: Automated Patch-Clamp
-
Cell Line: Use a stable cell line overexpressing the KCNH2 gene (e.g., HEK293-hERG).
-
Protocol: Employ an automated patch-clamp platform (e.g., QPatch or Patchliner).
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG current.
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of BPP (e.g., 0.1, 1, 10 µM).
-
Data Analysis: Measure the reduction in the hERG tail current at each concentration and calculate the IC₅₀ for hERG blockade. A known hERG blocker like cisapride should be used as a positive control.
Genotoxicity: In Vitro Micronucleus Test
Rationale: This assay detects chromosomal damage (clastogenesis) or chromosome loss (aneugenesis), which are key events in carcinogenesis. It serves as an experimental validation of the in silico Ames prediction.
Methodology (OECD Test Guideline 487):
-
Cell Line: Use a suitable mammalian cell line such as CHO-K1 or TK6.
-
Treatment: Treat cells with BPP at multiple concentrations (typically up to 10 mM or a cytotoxic limit) for a short period (3-6 hours) with and without metabolic activation (S9 fraction), and for a longer period (24 hours) without S9.
-
Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Harvesting & Staining: Harvest the cells, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa and acridine orange).
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronuclei indicates a positive result.
Hepatotoxicity: High-Content Imaging for Steatosis
Rationale: The in silico DILI prediction suggests a potential for liver toxicity. Steatosis (fatty liver) is a common mechanism of DILI.
Methodology:
-
Cell Line: Use human hepatocytes or HepG2 cells.
-
Treatment: Treat cells with sub-toxic concentrations of BPP for 48-72 hours.
-
Staining: Fix the cells and stain with fluorescent dyes: Hoechst for nuclei and a lipophilic dye like Nile Red or BODIPY™ to visualize intracellular lipid droplets.
-
Imaging & Analysis: Use a high-content imaging system to automatically capture images and quantify the intensity and number of lipid droplets per cell. A known steatotic agent like amiodarone serves as a positive control.
Integrated Data Analysis & Risk Assessment
The final step is to synthesize all data from Tiers 1, 2, and 3 to form a holistic preliminary risk assessment.
| Tier | Assay | Hypothetical Result | Interpretation & Risk Level |
| 1 | In Silico Predictions | Positive for hERG and DILI | High Alert: Cardiotoxicity and hepatotoxicity are predicted liabilities. |
| 2 | Cytotoxicity (MTT/LDH) | IC₅₀ = 45-70 µM (metabolic) | Moderate Risk: Compound is cytotoxic at moderate concentrations. Not acutely necrotic. |
| 3 | hERG Patch-Clamp | IC₅₀ = 8.5 µM | High Risk: Potent hERG channel blocker. Significant risk for cardiac arrhythmia. |
| 3 | In Vitro Micronucleus | Negative | Low Risk: Not likely to cause chromosomal damage under these conditions. |
| 3 | Steatosis Imaging | Positive at 20 µM | Moderate Risk: Induces lipid accumulation in liver cells, confirming DILI prediction. |
Overall Assessment: Based on this hypothetical dataset, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one presents a significant, multifaceted toxicity risk. The potent hERG channel blockade is a major liability that could halt its development for many applications. The confirmation of hepatotoxicity via steatosis induction further compounds the safety concerns. While the compound does not appear to be a direct mutagen, its organ-specific toxicities are pronounced.
Recommendation: Further development of this specific molecule should proceed with extreme caution. If progression is necessary, efforts should focus on structure-activity relationship studies to mitigate the identified hERG and hepatotoxicity liabilities.
References
-
OECD QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]
-
DEREK Nexus. Lhasa Limited. [Link]
-
Guideline on the Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals S7B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
OECD Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
Solubility and Stability of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in DMSO: A Comprehensive Guide
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding, evaluating, and managing the solubility and stability of the research compound 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in dimethyl sulfoxide (DMSO). As DMSO is the preeminent solvent for compound storage and high-throughput screening in drug discovery, a thorough characterization of a compound's behavior within it is paramount for generating reliable and reproducible biological data. This document furnishes researchers, scientists, and drug development professionals with the theoretical basis and practical, field-proven protocols for determining solubility limits and assessing chemical stability over time. By integrating principles of physical chemistry with standardized experimental workflows, this guide serves as an essential resource for ensuring the integrity of this compound in a research setting.
Introduction: The Critical Role of Solution Integrity in Research
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound featuring a bromophenyl moiety and a pyrrolidinyl group, characteristic of molecules explored in medicinal chemistry and pharmacology. While the specific biological targets of this compound are varied, its utility in any experimental context is fundamentally dependent on its behavior in solution. Inaccurate concentration due to poor solubility or loss of the parent compound due to degradation can lead to erroneous structure-activity relationships (SAR), misleading biological results, and a significant waste of resources.
Dimethyl sulfoxide (DMSO) is an exceptionally versatile polar aprotic solvent, capable of dissolving a vast array of both polar and nonpolar compounds, making it the industry standard for compound library management.[1][2] However, it is not a universally inert vehicle. Its hygroscopic nature, potential for reactivity, and physical properties at low temperatures can significantly impact the integrity of dissolved compounds.[3][4][5]
This guide, therefore, addresses two fundamental questions for any researcher using 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one:
-
Solubility: What is the maximum concentration to which it can be dissolved in DMSO while ensuring a true, homogenous solution?
-
Stability: Once in solution, does the compound remain chemically intact under typical storage and handling conditions?
By following the principles and protocols herein, researchers can confidently prepare, store, and utilize DMSO stock solutions, ensuring the validity of their scientific investigations.
Compound Profile: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆BrNO | [6] |
| Molecular Weight | 282.18 g/mol | [6] |
| CAS Number | 4897-53-4 | [6] |
| Canonical SMILES | O=C(CCC1=CC=C(Br)C=C1)N1CCCC1 | [6] |
| Calculated LogP | 2.87 | [6] |
| Structure | ![]() |
Part I: Solubility Characterization in DMSO
Solubility is a critical determinant of a compound's utility. For screening campaigns, a compound must remain in solution upon dilution into aqueous assay buffers. For mechanism-of-action studies, knowing the precise concentration is non-negotiable. Solubility can be defined in two primary ways: kinetic and thermodynamic.[7][8][9]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This mimics the process used in high-throughput screening (HTS).[8][10]
-
Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a given solvent after an extended incubation period, allowing the system to reach its lowest energy state.[7][11] This is the "gold standard" measurement.
Theoretical Considerations for Solubility
The dissolution of a crystalline solid like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is governed by two opposing energy factors:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its solid, crystalline state. Higher melting point compounds often have higher lattice energies.[12]
-
Solvation Energy: The energy released when solvent molecules (DMSO) surround and stabilize the individual compound molecules.[12]
DMSO is an excellent solvent because its high dielectric constant and polar nature provide substantial solvation energy for a wide range of functional groups.[12] Based on the structure of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, its moderate LogP and presence of a polar ketone and tertiary amine suggest favorable interactions with DMSO, predicting good solubility. However, this must be confirmed experimentally.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound directly in 100% DMSO, which is essential for preparing the highest possible concentration stock solution.
Principle: An excess of the solid compound is agitated in DMSO for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered or centrifuged to remove undissolved solid, and the concentration of the supernatant is determined, typically by HPLC-UV.[11]
Methodology:
-
Preparation: Add an excess amount of solid 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (e.g., 5-10 mg) to a known volume of high-purity, anhydrous DMSO (e.g., 1 mL) in a glass vial. Causality: Using a significant excess ensures that the solution becomes saturated.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C). Agitate for 24-48 hours. Causality: Extended agitation allows the dissolution process to reach thermodynamic equilibrium. A 48-hour time point is recommended to confirm that the concentration is no longer increasing.[7]
-
Phase Separation: After equilibration, separate the undissolved solid. The most robust method is centrifugation at high speed (e.g., >10,000 x g for 15 minutes) to pellet the solid. Alternatively, filter the solution through a DMSO-compatible 0.45 µm syringe filter (e.g., PTFE). Causality: This step is critical to ensure that only the truly dissolved compound is measured.
-
Quantification: Carefully take a known volume of the clear supernatant and perform a serial dilution into DMSO to bring it into the linear range of a pre-established calibration curve.
-
Analysis: Analyze the diluted samples via a validated HPLC-UV method against the calibration curve to determine the concentration. The result, multiplied by the dilution factor, is the thermodynamic solubility.
Experimental Workflow: Solubility Determination
The following diagram outlines the logical flow for determining both thermodynamic and kinetic solubility.
Caption: Workflow for solubility assessment.
Part II: Stability Assessment in DMSO
A compound's stability in a DMSO stock solution is not guaranteed. Degradation can occur due to several factors, leading to a decrease in the parent compound concentration and the appearance of new, potentially interfering species.[3]
Theoretical Considerations for Stability
Potential degradation pathways for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in DMSO include:
-
Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This water can lead to the hydrolysis of susceptible functional groups. While the amide bond in the pyrrolidine ring is generally stable, this pathway should not be discounted without evidence. Studies have shown water is a more significant cause of compound loss than oxygen.[3]
-
Oxidation: While less common, atmospheric oxygen can play a role in degradation, particularly for electron-rich moieties.
-
Acid/Base Catalyzed Degradation: Impurities in the compound itself or degradation of DMSO (which can be catalyzed by acids or bases) can alter the solution's microenvironment and promote decomposition.[1][13][14] The bromophenyl group may be susceptible to certain nucleophilic substitution reactions under harsh conditions, though this is unlikely under standard storage.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can impact stability. As the DMSO/water mixture freezes, pure DMSO freezes first (m.p. 19°C), concentrating the compound and any absorbed water in the remaining liquid phase.[1] This can accelerate degradation. However, multiple studies show that for many compounds, a limited number of freeze-thaw cycles do not cause significant compound loss.[3][15]
Experimental Protocol: Freeze-Thaw and Long-Term Stability
This protocol is designed as a self-validating system to assess the stability of the compound under simulated, real-world laboratory conditions. The primary analytical technique is a stability-indicating HPLC method, which is capable of separating the parent compound from any potential degradants.[16][17][18]
Principle: A stock solution of the compound in DMSO is prepared and aliquoted. Aliquots are subjected to multiple freeze-thaw cycles or stored at different temperatures for an extended period. The concentration of the parent compound is measured at various time points and compared to a baseline (T=0) sample stored under ideal conditions (-80°C).
Methodology:
-
Stock Solution Preparation: Prepare a master stock solution of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in high-purity, anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple small-volume, tightly sealed vials (e.g., glass or polypropylene) to create aliquots for each time point and condition. Causality: Aliquoting prevents the need to freeze-thaw the master stock and ensures each time point is an independent sample.
-
Baseline (T=0) Analysis: Immediately analyze three of the aliquots using the stability-indicating HPLC method. This establishes the initial concentration (100% reference value). The remaining T=0 aliquots should be stored at -80°C.
-
Study Conditions:
-
Freeze-Thaw: Subject a set of aliquots to repeated freeze-thaw cycles. A typical cycle involves freezing at -20°C for at least 12 hours, followed by thawing completely to room temperature.[3][15] Analyze samples after 1, 5, 10, and 20 cycles.
-
Long-Term Storage: Store sets of aliquots at different temperatures: -80°C (control), -20°C, 4°C, and room temperature (20-25°C).
-
-
Time Point Analysis: At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve aliquots from each storage temperature, bring them to room temperature, and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 average. A common acceptance criterion is ≥90% of the initial concentration.
Experimental Workflow: Stability Assessment
This diagram illustrates the comprehensive workflow for evaluating compound stability.
Caption: Workflow for stability assessment.
Summary of Recommendations and Best Practices
Based on established principles of chemical handling, the following are best practices for working with 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in DMSO.[19][20]
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use high-purity, anhydrous (<0.1% water) DMSO. | Minimizes the risk of water-driven degradation (hydrolysis).[3] |
| Stock Concentration | Prepare concentrated stock solutions (e.g., 10-20 mM), justified by experimental solubility data. | Reduces the final percentage of DMSO in assays and minimizes the volume needed per experiment. |
| Storage Temperature | Store stock solutions at -20°C for short-to-medium term (1-6 months) and at -80°C for long-term (>6 months). | Low temperatures dramatically slow the rate of chemical degradation. |
| Aliquoting | Prepare single-use or small-volume aliquots from the master stock. | Crucially important. Avoids repeated freeze-thaw cycles of the master stock, which can introduce moisture and accelerate degradation.[21] |
| Handling | Always allow vials to equilibrate to room temperature before opening. | Prevents condensation of atmospheric moisture into the cold DMSO stock. |
| Container | Use tightly sealed glass or polypropylene vials with inert caps. | Prevents solvent evaporation and absorption of atmospheric water.[3] |
| Verification | For critical, long-term studies, re-qualify the concentration and purity of the stock solution after extended storage. | Provides ultimate validation of solution integrity. |
By rigorously characterizing the solubility and stability of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and adhering to these best practices, researchers can ensure the quality of their data and the success of their scientific endeavors.
References
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Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
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Lipinski, C. (2002). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link]
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Cheng, X., Hochlowski, J., Tang, H., & Hepp, D. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
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Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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PubChem. (n.d.). 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one. Retrieved from [Link]
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Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
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Wang, Y., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Taylor & Francis Online. Retrieved from [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
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Uno, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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IJTSRD. (2019). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
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Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Retrieved from [Link]
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Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Reddit. (2021). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Chlorophenyl)-1-pyrrolidin-2-ylpropan-1-one. Retrieved from [Link]
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Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
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Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
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Purdue College of Engineering. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from [Link]
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PubMed. (2013). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]
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Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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ResearchGate. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Retrieved from [Link]
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PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
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Farmacia Journal. (2016). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Retrieved from [Link]
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-
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
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Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
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ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Retrieved from [Link]
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University of Liverpool. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1-(4-Bromophenyl)-3-(pyrrolidin-1-yl)propan-1-one via the Mannich Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the one-pot, three-component aminoalkylation of a compound containing an acidic proton with an aldehyde and a primary or secondary amine.[1][2] The resulting β-amino carbonyl compounds, known as Mannich bases, are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[3][4][5] Their utility stems from the versatile β-amino ketone motif, which can be readily modified to generate more complex structures.[3]
This application note provides a detailed, field-proven protocol for the synthesis of the Mannich base 1-(4-bromophenyl)-3-(pyrrolidin-1-yl)propan-1-one . This compound is synthesized from 4-bromoacetophenone, formaldehyde, and pyrrolidine under acidic conditions. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide expert insights into the rationale behind critical procedural steps, ensuring a reproducible and high-yielding synthesis.
A note on nomenclature: The target compound is the classical product of a Mannich reaction involving the aforementioned reagents. Its structure is confirmed as 1-(4-bromophenyl)-3-(pyrrolidin-1-yl)propan-1-one, a β-amino ketone.
Reaction Principle and Mechanism
The Mannich reaction is a nucleophilic addition reaction that proceeds via a clear, stepwise mechanism under acid catalysis.[6][7] The acid plays a dual role: it catalyzes the formation of the electrophilic iminium ion and promotes the tautomerization of the ketone to its nucleophilic enol form.[8][9]
The mechanism involves three primary stages:
-
Iminium Ion Formation: The secondary amine, pyrrolidine, performs a nucleophilic attack on the protonated carbonyl of formaldehyde. Subsequent dehydration yields a highly electrophilic N,N-disubstituted iminium ion.[10][11]
-
Enolization: The ketone, 4-bromoacetophenone, which possesses acidic α-protons, undergoes acid-catalyzed tautomerization to form its more nucleophilic enol isomer.[2][8]
-
Carbon-Carbon Bond Formation: The electron-rich enol attacks the electrophilic carbon of the iminium ion.[1] This step forms the crucial C-C bond. A final deprotonation step regenerates the catalyst and yields the final β-amino carbonyl product, the Mannich base.[10]
Caption: Figure 1: Acid-Catalyzed Mannich Reaction Mechanism.
Experimental Protocol
This protocol is designed for the synthesis of 1-(4-bromophenyl)-3-(pyrrolidin-1-yl)propan-1-one on a standard laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 3.98 g | 20.0 | Solid, starting ketone |
| Pyrrolidine | C₄H₉N | 71.12 | 1.71 g (2.0 mL) | 24.0 | Liquid, secondary amine |
| Paraformaldehyde | (CH₂O)n | ~30.03 | 0.72 g | 24.0 | Solid, formaldehyde source |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~2.0 mL | ~24.0 | 37% aq. solution |
| Ethanol | C₂H₅OH | 46.07 | 40 mL | - | Reaction solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | Extraction solvent |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - | For basification (e.g., 2M aq.) |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - | Drying agent |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromoacetophenone (3.98 g, 20.0 mmol), paraformaldehyde (0.72 g, 24.0 mmol), and ethanol (40 mL).
-
Amine Hydrochloride Formation (in situ): In a separate small beaker, cool pyrrolidine (2.0 mL, 24.0 mmol) in an ice bath. Slowly add concentrated hydrochloric acid (~2.0 mL, 24.0 mmol) dropwise with stirring. This exothermic reaction forms pyrrolidinium chloride.
-
Initiation of Reaction: Add the prepared pyrrolidinium chloride solution to the flask containing the ketone and paraformaldehyde.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.[12]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 4-bromoacetophenone starting material.
-
Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the solvent to approximately half using a rotary evaporator. c. Transfer the concentrated mixture to a 250 mL separatory funnel and add 50 mL of water and 50 mL of diethyl ether. Shake and separate the layers. The product hydrochloride salt may be in either layer, but this step removes unreacted non-basic materials. d. Extract the aqueous layer with another 25 mL portion of diethyl ether to remove any remaining impurities. Discard the organic layers. e. Cool the aqueous layer in an ice bath and slowly basify it by adding a 2M NaOH solution dropwise until the pH is approximately 10-11. The free Mannich base will precipitate as an oil or solid.[11] f. Extract the free base from the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: a. Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. b. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. c. Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a crystalline solid.[13]
-
Characterization: Dry the purified product under vacuum and determine its mass, yield, melting point, and spectroscopic data (IR, ¹H NMR, ¹³C NMR, MS) for structural confirmation.
Discussion and Field-Proven Insights
-
Rationale for Reagent Stoichiometry: A slight excess of the amine and formaldehyde (1.2 equivalents) is used to ensure the complete conversion of the limiting ketone, maximizing the yield of the desired product.
-
The Critical Role of Acid: The use of hydrochloric acid to form the amine salt in situ is a standard and effective practice.[7][14] It ensures the reaction medium is acidic, which is essential for catalyzing both the formation of the electrophilic iminium ion and the nucleophilic enol.[8] Without the acid, the reaction would not proceed efficiently.
-
Choice of Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde and serves as a convenient and safer alternative to aqueous formalin or gaseous formaldehyde. It readily depolymerizes under the acidic reflux conditions to provide the necessary monomer for the reaction.
-
Work-up Strategy Explained: The acid-base extraction is a highly effective purification technique for isolating basic compounds like Mannich bases.[10][11] By converting the product into its water-soluble hydrochloride salt, non-basic impurities can be washed away with an organic solvent. Subsequent basification liberates the free amine, allowing it to be extracted back into a clean organic layer, resulting in a significant increase in purity before the final recrystallization step.
Experimental Workflow Visualization
Caption: Figure 2: Overall Experimental Workflow.
Conclusion
This application note details a robust and reliable protocol for the synthesis of 1-(4-bromophenyl)-3-(pyrrolidin-1-yl)propan-1-one. By understanding the underlying mechanism and the rationale for each step, researchers can confidently execute this Mannich reaction to obtain the target β-amino ketone in high yield and purity. This procedure serves as a valuable template for the synthesis of other structurally related Mannich bases, which are of significant interest in medicinal and materials chemistry.
References
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Wikipedia contributors. (2023). Mannich reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]
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Unacademy. (2023). Mannich Reaction Mechanism. [Link]
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Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
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AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
NPTEL Archive. (n.d.). Lecture 3 Acid Catalyzed Reactions I. [Link]
-
Hatano, M., et al. (2011). Brønsted acid-catalyzed Mannich reaction through dual activation of aldehydes and N-Boc-imines. Chemical Communications. [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. [Link]
-
NROChemistry. (n.d.). Mannich Reaction. [Link]
-
Royal Society of Chemistry. (2014). Brønsted acid-surfactant-combined catalyst for the Mannich reaction in water. [Link]
-
Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions. [Link]
-
ResearchGate. (2018). What is the procedure for synthesis of Mannich base?[Link]
-
World Journal of Pharmaceutical Research. (2015). Synthesis of mannich bases and screening for antimicrobial activity. [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Synthetic applications of biologically important Mannich bases: An updated review. [Link]
-
Thai Journal of Science and Technology. (2015). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]
-
The Organic Chemist. (2023). The Mannich Reaction! Mechanism Monday #38. [Link]
-
ChemTube3D. (n.d.). Mannich reaction. [Link]
-
Molecules. (2021). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. [Link]
-
Scholars Research Library. (2012). Synthesis and biological evaluation of some novel Mannich bases. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. [Link]
-
Taylor & Francis Online. (2022). Application of the Mannich reaction in the structural modification of natural products. [Link]
-
Nature Communications. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]
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Application Note: High-Resolution Purification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a common intermediate in pharmaceutical synthesis. The presence of polar functional groups (tertiary amine, ketone) and a nonpolar aryl bromide moiety necessitates a carefully optimized chromatographic method to resolve the target compound from starting materials and reaction byproducts. This guide outlines a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a robust automated flash column chromatography protocol using silica gel as the stationary phase. The causality behind each experimental step is explained to empower researchers to adapt this methodology for similar purification challenges.
Introduction and Scientific Rationale
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a substituted propiophenone derivative. Its synthesis, often via Mannich-type reactions or Michael additions, can result in a crude mixture containing unreacted precursors, such as 4'-bromoacetophenone or pyrrolidine, and potential side products. The purification is critical to ensure the integrity of subsequent synthetic steps in drug development pathways.
The molecule's structure presents a classic purification challenge. The pyrrolidinyl group and the ketone impart significant polarity, while the bromophenyl ring provides lipophilic character. Column chromatography on silica gel, a polar stationary phase, is the method of choice for this separation.[1] The principle relies on the differential partitioning of the mixture's components between the stationary phase and a non-polar mobile phase.[1] More polar compounds, such as potential hydroxylated byproducts or unreacted starting materials, will have a stronger affinity for the silica gel and elute later. The target compound, with its intermediate polarity, can be selectively eluted by carefully tuning the polarity of the mobile phase. This protocol is designed to be a self-validating system, where preliminary TLC analysis directly predicts the outcome of the preparative column separation.
Preliminary Analysis: Mobile Phase Optimization via TLC
Before committing a sample to preparative column chromatography, it is imperative to determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound.[2] This Rf value ensures that the compound moves efficiently through the column without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).
Protocol: TLC Analysis
-
Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F254), lightly draw a pencil line about 1 cm from the bottom edge.[3]
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate. Using a capillary tube, spot a small, concentrated dot of this solution onto the pencil line.[3]
-
Eluent Systems: Prepare small volumes of several eluent systems with varying polarities. A good starting point for a compound of this nature is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate, EtOAc).
-
Test System 1: 90:10 Hexanes:EtOAc
-
Test System 2: 80:20 Hexanes:EtOAc
-
Test System 3: 70:30 Hexanes:EtOAc
-
-
Development: Place a single TLC plate in a developing chamber containing one of the test eluents. The solvent level must be below the spotting line. Cover the chamber to ensure vapor saturation.
-
Visualization: Allow the solvent front to travel to about 1 cm from the top of the plate.[4] Immediately remove the plate and mark the solvent front with a pencil.[4] Visualize the spots under a UV lamp (254 nm), circling any visible spots.[4]
-
Rf Calculation: Calculate the Rf value for the target compound spot in each system.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]
-
-
Selection: Choose the solvent system that yields an Rf of ~0.3-0.4 for the product spot and provides the best separation from all other spots (impurities). For this compound, a system of 80:20 to 70:30 Hexanes:Ethyl Acetate is often a suitable starting point.
Preparative Flash Column Chromatography Protocol
This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity) column chromatography. The weight of the silica gel used should be approximately 20-50 times the weight of the crude sample to be purified.[1]
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Grade, 230-400 mesh (40-63 µm) |
| Mobile Phase | Hexanes (or Heptane) | HPLC Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Sample Adsorbent | Celite® or Silica Gel | For dry loading |
| Hardware | Automated Flash Chromatography System | (e.g., Teledyne ISCO, Biotage) |
| Pre-packed Silica Column | Sized appropriately for the sample mass | |
| Fraction Collector | ||
| Rotary Evaporator | For solvent removal | |
| Glassware | Round-bottom flasks, beakers | |
| Analysis | TLC Plates, Chamber, UV Lamp | For fraction analysis |
Workflow Diagram
Caption: Workflow for the purification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.
Step-by-Step Methodology
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of Dichloromethane).
-
Add 2-3 times the sample weight of an inert adsorbent (e.g., 3 g of Celite® or silica gel).
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This technique, known as dry loading, prevents the dissolution solvent from interfering with the separation and often leads to sharper bands and better resolution compared to liquid injection.[2]
-
-
Column Setup and Equilibration:
-
Select a pre-packed silica column appropriate for the sample size (e.g., a 24 g or 40 g column for a 1 g sample).
-
Install the column on the automated flash system.
-
Equilibrate the column with the initial mobile phase (100% Hexanes) for at least 2-3 column volumes (CVs). This ensures the entire stationary phase is wetted and removes any trapped air.[5]
-
-
Loading the Sample:
-
Transfer the dry-loaded sample powder into an empty solid load cartridge.
-
Attach the cartridge to the chromatography system in-line before the main column.
-
-
Elution and Fraction Collection:
-
Set up the elution gradient based on the preceding TLC analysis. A typical gradient for this separation would be:
-
Isocratic Hold: 0% Ethyl Acetate for 2 CVs (to elute very non-polar impurities).
-
Linear Gradient: 0% to 40% Ethyl Acetate over 10-15 CVs. This gradual increase in polarity allows for the sequential elution of compounds based on their affinity for the stationary phase.
-
Isocratic Hold: 40% Ethyl Acetate for 3-5 CVs (to elute the target compound completely).
-
Flush: 100% Ethyl Acetate for 2-3 CVs (to clean the column of highly polar impurities).
-
-
Set the fraction collector to trigger based on the UV detector's signal (e.g., at 254 nm, where the bromophenyl group will absorb).
-
-
Analysis of Fractions:
-
Once the run is complete, analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate alongside a spot of the crude starting material.
-
Elute the TLC plate using the mobile phase composition at which the target compound was expected to elute (e.g., 25% EtOAc in Hexanes).
-
Identify the fractions containing only the pure target compound (single spot at the correct Rf).
-
-
Product Isolation:
-
Combine the pure fractions in a suitably sized round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the purification yield. Characterize the final product by NMR, LC-MS, or other appropriate analytical techniques to confirm identity and purity.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation / Co-elution | Mobile phase is too polar; gradient is too steep. | Re-optimize TLC for better spot separation. Use a shallower gradient during elution (e.g., 0-30% over 20 CVs). |
| Product Elutes Too Quickly (in void) | Sample is insoluble in the initial mobile phase. | Ensure proper dry loading. If liquid loading, use the weakest possible solvent (ideally the mobile phase itself). |
| Peak Tailing | Sample overload; compound interacting strongly with acidic silica sites. | Reduce the amount of sample loaded onto the column. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic silica sites, which is especially useful for amines. |
| No Product Elutes | Compound is too polar and has irreversibly adsorbed to the silica. | Use a stronger, more polar mobile phase (e.g., add Methanol to the Ethyl Acetate) for the flush step. |
References
-
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Application Notes and Protocols for the Quantification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Abstract
This document provides detailed application notes and validated protocols for the quantitative analysis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a synthetic cathinone derivative. As a potential novel psychoactive substance (NPS), its accurate detection and quantification in various matrices are critical for forensic toxicology, clinical diagnostics, and pharmaceutical research. We present two robust, validated methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for complex biological matrices, and a reliable Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for confirmatory analysis. The protocols herein cover sample preparation, instrument parameters, and method validation in accordance with established international guidelines.
Introduction and Analytical Strategy
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a structural analog of pyrovalerone, belonging to the synthetic cathinone class. These compounds are designed to mimic the effects of controlled substances, posing significant challenges to public health and law enforcement. The accurate quantification of this analyte is paramount but is often complicated by complex sample matrices, the presence of isomers, and typically low concentrations in biological samples.[1]
Our strategic approach involves two complementary chromatographic techniques:
-
LC-MS/MS: This is the preferred method for quantification in biological fluids (e.g., blood, urine, plasma) due to its exceptional sensitivity, high specificity, and the ability to analyze the thermally labile cathinone structure without derivatization.[2][3][4] The coupling of liquid chromatography with tandem mass spectrometry greatly enhances detection accuracy.[3]
-
GC-MS: A gold-standard technique in forensic science, GC-MS provides excellent chromatographic resolution and characteristic mass spectra for unambiguous identification.[5][6] However, due to the polarity and potential thermal instability of cathinone derivatives, a derivatization step is often necessary to improve volatility and chromatographic peak shape.[1][7]
This guide will detail the complete workflow, from sample preparation to final data analysis, for both methodologies.
Universal Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is a critical prerequisite for accurate quantification, as it removes endogenous interferences such as proteins and lipids that can cause matrix effects and compromise analytical results.[1][8] For the analysis of synthetic cathinones in biological fluids, a cation-exchange solid-phase extraction (SPE) protocol is highly effective due to the basic nature of the pyrrolidine nitrogen.
Protocol 2.1: SPE for Biological Fluids (Blood, Plasma, Urine)
-
Sample Pre-treatment: To 1 mL of sample (e.g., plasma, urine), add 2 mL of a 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Strata-X-C, Bond Elut C8/SCX) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol to remove interferences. Dry the cartridge thoroughly under high vacuum or nitrogen flow for 5-10 minutes.
-
Elution: Elute the target analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier is crucial to disrupt the ionic interaction between the protonated analyte and the SPE sorbent.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent (e.g., ethyl acetate) for GC-MS derivatization.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is optimized for rapid and sensitive detection, making it ideal for high-throughput screening and quantification in clinical and forensic settings.
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS experimental workflow.
Protocol 3.1: LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides superior resolution and faster run times compared to conventional HPLC.[9] |
| Column | Reversed-Phase C18 or Phenyl-Hexyl Column (e.g., 100 mm x 2.1 mm, 1.7 µm) | C18 columns offer robust hydrophobic retention for a wide range of analytes. Phenyl-hexyl columns can provide alternative selectivity for aromatic compounds.[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides protons to facilitate positive-ion electrospray ionization and ensures good peak shape for basic analytes.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions | A gradient elution is necessary to effectively elute the analyte while separating it from matrix components. |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| MS System | Triple Quadrupole (QqQ) Mass Spectrometer | Essential for quantitative analysis using Multiple Reaction Monitoring (MRM).[12] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The pyrrolidine nitrogen is readily protonated, making ESI+ the most sensitive ionization mode. |
| MRM Transitions | Precursor Ion (Q1): [M+H]+ = 284.0/286.0 DaProduct Ions (Q3): e.g., 183/185 Da (loss of pyrrolidinyl-ethene), 126 Da | The precursor ion corresponds to the protonated molecule, showing isotopic peaks for Bromine. Product ions are generated by collision-induced dissociation and selected for their specificity and abundance. |
Method 2: Confirmatory Analysis by GC-MS
This method provides robust, independent confirmation of analyte identity through reproducible retention times and highly specific electron ionization (EI) fragmentation patterns.
Workflow for GC-MS Analysis
Caption: GC-MS experimental workflow including derivatization.
Protocol 4.1: Derivatization
Causality: Derivatization is essential for GC-MS analysis of many cathinones.[1] It blocks polar functional groups, increasing the molecule's volatility and thermal stability, which prevents degradation in the hot GC inlet and improves chromatographic peak shape.[7] Pentafluoropropionic anhydride (PFPA) is a highly effective agent for this purpose.[13]
-
To the dried sample extract (from step 2.1), add 50 µL of ethyl acetate and 25 µL of PFPA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 70°C for 20 minutes.
-
Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 50 µL of ethyl acetate for GC-MS injection.
Protocol 4.2: GC-MS Parameters
| Parameter | Recommended Condition | Rationale |
| GC System | Gas Chromatograph with Autosampler | Standard for reproducible injections. |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5ms, DB-1ms) | A non-polar column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250°C | Hot enough to ensure volatilization without causing thermal degradation of the derivative. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min | A temperature ramp effectively separates analytes based on their boiling points. |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the ion source. |
| Acquisition Mode | Full Scan (50-550 amu) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides full fragmentation patterns. SIM mode enhances sensitivity by monitoring only characteristic ions. |
| Characteristic Ions | e.g., m/z 183/185 (bromobenzoyl cation), 155/157, and ions characteristic of the derivatized pyrrolidine moiety. | Based on the known fragmentation patterns of related cathinones, these ions provide high specificity for identification and quantification.[14][15] |
Method Validation and Quality Control
Any analytical method for quantification must be validated to ensure its performance is reliable and fit for purpose.[16][17] Validation should be performed according to established guidelines (e.g., ICH Q2(R1), FDA Bioanalytical Method Validation).
Table 5.1: Summary of Key Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | Ensures the signal detected is solely from the target analyte.[2] |
| Linearity & Range | Calibration curve with a correlation coefficient (r²) > 0.99. | Demonstrates a proportional response of the instrument to the analyte concentration over a specific range.[18] |
| Accuracy (Bias) | Mean value within ±15% of the nominal value (±20% at LLOQ). | Measures the closeness of the determined value to the true value.[19] |
| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day replicates. | Assesses the degree of scatter between a series of measurements.[19] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. | The lowest analyte concentration that can be reliably detected.[17] |
| Limit of Quantification (LOQ) | S/N ≥ 10, with acceptable accuracy and precision. | The lowest analyte concentration that can be quantitatively determined with acceptable reliability.[2][17] |
| Recovery | Consistent and reproducible extraction efficiency across the concentration range. | Measures the efficiency of the sample preparation process.[12] |
| Matrix Effect | Assessed by comparing the response of an analyte in post-extraction spiked matrix with the response in a neat solution. | Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.[4] |
Overall Analytical Workflow
The entire process, from sample receipt to the final result, requires careful management and adherence to standard operating procedures to ensure data integrity and trustworthiness.
Caption: Comprehensive analytical workflow from sample to report.
References
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Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Online]. Available: [Link]
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Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Bentham Science. [Online]. Available: [Link]
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Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. PubMed. [Online]. Available: [Link]
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Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. [Online]. Available: [Link]
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Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate. [Online]. Available: [Link]
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Sample preparation strategies for the determination of psychoactive substances in biological fluids. ResearchGate. [Online]. Available: [Link]
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Analytical Methods for Nanomaterial Determination in Biological Matrices. PMC - NIH. [Online]. Available: [Link]
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A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PMC - PubMed Central. [Online]. Available: [Link]
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Analysis of Cathinones in Plasma Using LC-MS/MS. Shimadzu. [Online]. Available: [Link]
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Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Semantic Scholar. [Online]. Available: [Link]
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Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH. [Online]. Available: [Link]
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Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. CUNY Academic Works. [Online]. Available: [Link]
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Methods for Novel Psychoactive Substance Analysis. R Discovery - Researcher.Life. [Online]. Available: [Link]
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Electrochemical profiling and liquid chromatography–mass spectrometry characterization of synthetic cathinones. Sci-Hub. [Online]. Available: [Link]
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Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International. [Online]. Available: [Link]
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GC-IR and GC-MS Analysis of Methcathinone Analogs. Marshall University. [Online]. Available: [Link]
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Synthesis, GC–MS, GC–MS/MS, GC–IR and chromatographic studies on cathinone derivatives related to methylenedioxypyrovalerone (MDPV). Semantic Scholar. [Online]. Available: [Link]
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GC-MS/MS Determination of Synthetic Cathinones in Oral Fluid and Sweat of Consumers under Controlled Administration. ResearchGate. [Online]. Available: [Link]
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GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. ResearchGate. [Online]. Available: [Link]
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Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing). [Online]. Available: [Link]
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A review on hplc method development and validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Online]. Available: [Link]
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Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Online]. Available: [Link]
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Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. [Online]. Available: [Link]
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Drug Quantification by Simultaneous HPLC Analysis. Fine Chemical Engineering. [Online]. Available: [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Online]. Available: [Link]
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Analytical Methods. OPUS. [Online]. Available: [Link]
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3-(4-Bromophenyl)-1-nitrosopyrrolidine. PubChem. [Online]. Available: [Link]
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Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Online]. Available: [Link]
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Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. [Online]. Available: [Link]
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Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. [Online]. Available: [Link]
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The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Online]. Available: [Link]
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Topic: Characterizing 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one as a Dopamine Transporter Inhibitor Using Cellular Uptake Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse.[1][2] This application note provides a comprehensive guide for characterizing the inhibitory activity of novel compounds at the human dopamine transporter (hDAT). We focus on 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a member of the pyrrolidinophenone class of compounds, which are structurally related to known DAT inhibitors.[3][4] The core of this document is a detailed, field-proven protocol for a competitive [³H]dopamine uptake assay using a human embryonic kidney (HEK293) cell line stably expressing hDAT. We elucidate the scientific principles behind the assay, provide step-by-step instructions, and offer guidance on data analysis and interpretation, establishing a self-validating system for assessing compound potency.
Introduction: The Dopamine Transporter and Pyrrolidinophenone Ligands
The dopamine transporter is a presynaptic plasma membrane protein that mediates the reuptake of dopamine from the synaptic cleft into the neuron, thereby controlling the duration and intensity of dopaminergic signaling.[5][6] This mechanism is fundamental to processes such as motor control, motivation, and reward.[7][8] Consequently, DAT is a key target for drugs used to treat conditions like ADHD and depression, as well as for substances of abuse such as cocaine and amphetamines.[2][9]
The pyrrolidinophenone chemical scaffold is found in a class of potent monoamine transporter inhibitors.[10] Compounds like α-PVP and pyrovalerone are well-characterized for their high affinity and inhibitory action at DAT.[3] They typically act as competitive inhibitors, blocking the transporter's ability to bind and translocate dopamine.[11] The subject of this guide, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (herein referred to as BPoPP), belongs to this structural class. Determining its potency and mechanism of action at DAT is a critical step in its pharmacological evaluation.
The most direct and functionally relevant method to assess a compound's effect on DAT is a cellular uptake assay. This application note details a robust protocol for a competitive radioligand uptake assay, a gold-standard method for quantifying the inhibitory potency (IC₅₀) of test compounds.[12][13]
Scientific Principle: Competitive Inhibition of Dopamine Uptake
The dopamine transporter functions as a symporter, coupling the inward transport of one dopamine molecule to the co-transport of two Na⁺ ions and one Cl⁻ ion down their electrochemical gradients.[5][14] A competitive uptake assay measures the ability of a test compound (the inhibitor) to compete with a labeled substrate (e.g., [³H]dopamine) for the transporter's binding site.
In this assay, cells expressing DAT are incubated with a fixed concentration of [³H]dopamine and varying concentrations of the unlabeled test compound, BPoPP. If BPoPP binds to the same site as dopamine, it will reduce the amount of [³H]dopamine taken up by the cells in a concentration-dependent manner. By measuring the radioactivity inside the cells at each concentration of BPoPP, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) is derived. The IC₅₀ value represents the concentration of BPoPP required to inhibit 50% of the specific [³H]dopamine uptake, providing a quantitative measure of its potency at the dopamine transporter.
Figure 1: Mechanism of competitive DAT inhibition by BPoPP.
Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay
This protocol is designed for a 96-well format and utilizes HEK293 cells stably expressing the human dopamine transporter (HEK-hDAT).
Materials and Reagents
| Reagent/Material | Recommended Source/Specifications |
| Cell Line | HEK293 cells stably expressing hDAT (e.g., available from ATCC or academic collaborators) |
| Cell Culture Medium | DMEM with 10% FBS, 1% Penicillin-Streptomycin, and G418 (e.g., 250 µg/mL) for selection |
| Assay Plates | 96-well, black, clear-bottom plates, coated with Poly-D-Lysine |
| Assay Buffer | Krebs-HEPES Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4 |
| Radioligand | [³H]Dopamine (specific activity ~60-80 Ci/mmol) |
| Test Compound | 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (BPoPP) |
| Reference Inhibitor | Nomifensine or GBR12909 (for non-specific uptake) |
| Lysis Buffer | 1% Sodium Dodecyl Sulfate (SDS) |
| Scintillation Cocktail | Ultima Gold™ or equivalent |
| Equipment | Cell culture incubator, microplate reader (scintillation counter), multichannel pipettes |
Experimental Workflow
Figure 2: Step-by-step workflow for the [³H]dopamine uptake assay.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK-hDAT cells according to standard protocols at 37°C and 5% CO₂.[15]
-
Seed cells into a 96-well Poly-D-Lysine coated plate at a density of 40,000-60,000 cells/well.
-
Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.[13]
-
Rationale: A confluent monolayer ensures a consistent number of transporters per well, reducing variability.
-
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of BPoPP in DMSO. Create serial dilutions in assay buffer to achieve final assay concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should be ≤0.1% to avoid solvent effects.
-
Prepare a high-concentration solution of a reference inhibitor (e.g., 10 µM Nomifensine) in assay buffer to determine non-specific uptake.[16]
-
Prepare the [³H]dopamine working solution in assay buffer. The final concentration in the well should be close to the Kₘ of dopamine for DAT (typically 10-20 nM for uptake assays).[17]
-
Rationale: Serial dilutions allow for the generation of a full concentration-response curve. The reference inhibitor is crucial for defining the signal window of the assay.
-
-
Assay Procedure:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 200 µL of room temperature assay buffer.
-
Aspirate the wash buffer and add 50 µL of assay buffer containing the appropriate concentration of BPoPP, reference inhibitor, or vehicle (for total uptake control).
-
Pre-incubate the plate for 10-20 minutes at room temperature.[18]
-
Rationale: Pre-incubation allows the test compound to reach binding equilibrium with the transporter before the substrate is introduced.
-
Initiate the uptake reaction by adding 50 µL of the [³H]dopamine working solution to each well (final volume = 100 µL).
-
Incubate for exactly 10 minutes at room temperature. This time should be predetermined to be within the linear phase of dopamine uptake.
-
Rationale: Keeping the reaction within the linear range ensures that the measured uptake rate is proportional to the number of active transporters.
-
Terminate the assay by rapidly aspirating the solution and immediately washing the wells three times with 200 µL of ice-cold assay buffer.
-
Rationale: Rapid washing with ice-cold buffer stops the transport process and removes unbound extracellular radioligand.
-
-
Cell Lysis and Measurement:
-
After the final wash, add 100 µL of 1% SDS lysis buffer to each well.
-
Agitate the plate gently on a shaker for 30 minutes to ensure complete cell lysis.
-
Transfer the entire volume of lysate from each well into a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial, cap, and vortex thoroughly.
-
Measure the radioactivity in a scintillation counter as counts per minute (CPM).
-
Data Analysis and Presentation
Calculating IC₅₀
-
Define Controls:
-
Total Uptake (100% Activity): Average CPM from wells with vehicle only.
-
Non-Specific Uptake (NSU; 0% Activity): Average CPM from wells with a saturating concentration of a potent inhibitor (e.g., 10 µM Nomifensine).[17]
-
-
Calculate Specific Uptake:
-
For each well, calculate Specific Uptake (CPM) = Total CPM - Average NSU CPM.
-
-
Normalize Data:
-
Calculate the percent inhibition for each concentration of BPoPP: % Inhibition = 100 * (1 - (Specific Uptake_BPoPP / Specific Uptake_Vehicle))
-
-
Generate Concentration-Response Curve:
-
Plot % Inhibition versus the logarithm of the BPoPP concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).
-
The IC₅₀ is the concentration of BPoPP that produces 50% of the maximal inhibition.
-
Data Presentation
Experimental data should be organized clearly. Below is a template for recording and processing the results from a single experiment.
| [BPoPP] (nM) | Log[BPoPP] | Raw CPM (Rep 1) | Raw CPM (Rep 2) | Avg. CPM | % Inhibition |
| Vehicle (Total) | N/A | 15,500 | 15,750 | 15,625 | 0% |
| 1 | 0 | 14,980 | 15,100 | 15,040 | 4.2% |
| 10 | 1 | 11,500 | 11,650 | 11,575 | 28.9% |
| 50 | 1.7 | 8,100 | 7,950 | 8,025 | 54.3% |
| 100 | 2 | 5,400 | 5,550 | 5,475 | 72.5% |
| 1000 | 3 | 2,150 | 2,200 | 2,175 | 96.1% |
| 10000 (NSU) | 4 | 1,510 | 1,490 | 1,500 | 100% |
Alternative Methodologies: Fluorescent Assays
While radiolabeled assays are highly sensitive and specific, they require specialized handling and disposal procedures. Modern alternatives include fluorescence-based uptake assay kits.[19] These kits use a fluorescent substrate that mimics dopamine and is transported into the cell by DAT.[20] An external masking dye quenches the fluorescence of the substrate outside the cell, meaning an increase in fluorescence signal corresponds directly to transporter activity.[15] These homogeneous, no-wash assays are amenable to high-throughput screening and provide kinetic or endpoint data that correlates well with radiochemical methods.[19]
Conclusion
This application note provides a robust framework for using a [³H]dopamine uptake assay to determine the inhibitory potency of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (BPoPP) at the human dopamine transporter. By carefully following the detailed protocol and incorporating the appropriate controls, researchers can generate reliable and reproducible concentration-response data. This information is essential for the pharmacological characterization of novel compounds and serves as a critical step in the drug discovery and development pipeline for CNS-active agents.
References
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Wikipedia. Dopamine transporter . [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states . Neurochemistry international, 63(2), 95-111. [Link]
-
Cheng, M. H., & Bahar, I. (2015). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter . Structure (London, England : 1993), 23(11), 2171–2181. [Link]
-
Padhye, S., Kulkarni, S., & Latha, M. S. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions . Frontiers in Molecular Neuroscience, 16, 1184949. [Link]
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanism of dopamine transporter regulation in normal and disease states . Request PDF. [Link]
-
Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay . Taiwan. [Link]
-
Khelashvili, G., et al. (2019). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding . Frontiers in Neurology, 10, 64. [Link]
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Wang, X., et al. (2022). Structure of the human dopamine transporter and mechanisms of inhibition . R Discovery. [Link]
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"experimental protocol for locomotor activity testing with 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one"
Application Note & Protocol
Title: A Validated Protocol for Assessing Psychomotor Effects of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one Using an Automated Rodent Locomotor Activity Test
Introduction
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is an investigational compound belonging to the pyrrolidinophenone class. Structurally, it is an analogue of other synthetic cathinones, a class of compounds known to exert significant effects on the central nervous system (CNS). Many compounds within this class act as monoamine transporter inhibitors, increasing synaptic concentrations of dopamine (DA) and norepinephrine (NE). This neurochemical modulation frequently translates to pronounced changes in psychomotor behavior, including hyperactivity.
The assessment of spontaneous locomotor activity in rodents is a fundamental and highly reproducible method in neuropharmacology for characterizing the behavioral profile of novel CNS-active compounds.[1][2][3] It serves as a primary screen for potential stimulant, depressant, or anxiolytic/anxiogenic properties.[4][5] This document provides a comprehensive, field-tested protocol for evaluating the effects of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one on locomotor activity in mice. The protocol is designed to ensure scientific rigor through proper habituation, vehicle controls, and automated data acquisition, providing a self-validating system for trustworthy results.
Scientific Rationale & Putative Mechanism of Action
The core structure of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is closely related to pyrrolidinophenone cathinones like α-PVP.[6] These compounds are well-documented as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). By blocking these transporters, the compound is hypothesized to prevent the reuptake of DA and NE from the synaptic cleft, leading to their accumulation and enhanced downstream signaling.
Increased dopaminergic neurotransmission in key motor circuits, such as the nigrostriatal pathway, is strongly correlated with an increase in locomotor activity.[7] Therefore, the primary hypothesis for this protocol is that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one will induce a dose-dependent increase in locomotor activity. This protocol is designed to precisely quantify this effect.
Caption: Putative mechanism: Compound blocks DAT/NET, increasing synaptic DA/NE and locomotor output.
Materials and Equipment
1. Test Compound and Vehicle:
-
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
-
Vehicle: Sterile Saline (0.9% NaCl) with 5% Tween 80 (or other appropriate vehicle determined by solubility testing).
2. Animals:
-
Male C57BL/6 mice, 8-10 weeks old. (Justification: This strain is widely used in behavioral neuroscience and lacks genetic abnormalities that could affect baseline locomotion).
-
Group size: n=8-12 per group is recommended for sufficient statistical power.[2]
3. Equipment:
-
Automated Locomotor Activity Monitoring System (e.g., AccuScan®, Columbus Instruments; or video-based systems like ANY-maze or EthoVision XT).[8][9][10]
-
Activity Chambers: Clear acrylic boxes (e.g., 40 cm L x 40 cm W x 30 cm H) equipped with infrared (IR) beam grids or placed in an enclosure for video recording.[10][11]
-
Sound-attenuating isolation cabinets to house the chambers, equipped with fans for ventilation and consistent background noise.[10]
-
Animal scale (0.01g precision).
-
Syringes (1 mL) and needles (e.g., 27G) for intraperitoneal (IP) injection.
-
Disinfectant: 70% Ethanol solution.
-
Appropriate Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses.[12]
Experimental Design & Dosing
A dose-response study is critical for initial characterization. Doses should be selected to span a range predicted to be sub-threshold, therapeutic, and potentially adverse.
| Group | Treatment | Dose (mg/kg, IP) | N | Rationale |
| 1 | Vehicle | 0 | 12 | Establishes baseline activity and controls for injection stress. |
| 2 | 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | 1 | 12 | Low dose to identify the threshold for psychomotor effects. |
| 3 | 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | 3 | 12 | Intermediate dose. |
| 4 | 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | 10 | 12 | High dose, expected to produce a robust effect. |
Dosing Considerations:
-
Route of Administration: Intraperitoneal (IP) injection is recommended for initial studies due to its rapid systemic absorption and reliability.
-
Dose Volume: A standard volume of 10 mL/kg should be used for all injections.[2]
-
Blinding: The experimenter administering the compound and analyzing the data should be blinded to the treatment conditions to prevent bias.
Detailed Step-by-Step Experimental Protocol
This protocol is structured as a two-day procedure to ensure a stable, non-confounded baseline is established prior to drug administration.[10]
Day 1: Habituation
Objective: To acclimate the animals to the testing environment and apparatus to reduce novelty-induced hyperactivity on the test day.
-
Transport & Acclimation: Move mice in their home cages to the testing room at least 60 minutes before the start of the procedure.[10][11] This allows physiological stress from transport to subside. Ensure consistent lighting (e.g., 50-100 lux) and temperature.[13]
-
Apparatus Preparation: Thoroughly clean each activity chamber with 70% ethanol and allow it to dry completely to remove any residual olfactory cues from previous use.[11][14]
-
Habituation Session:
-
Gently handle one mouse by the base of the tail and place it in the center of the activity chamber.
-
Allow the mouse to explore the chamber freely for 30 minutes. Record activity during this period. This data can be used to ensure there are no baseline differences between assigned groups.
-
After 30 minutes, return the mouse to its home cage.
-
Clean the chamber thoroughly with 70% ethanol.
-
Repeat for all animals.
-
Day 2: Compound Testing
Objective: To measure the effect of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one on locomotor activity.
-
Pre-Test Acclimation: As on Day 1, move animals to the testing room at least 60 minutes prior to the first injection.[4][10]
-
Compound Preparation: Prepare fresh solutions of the test compound and vehicle. Ensure the compound is fully dissolved or in a homogenous suspension.
-
Animal Weighing & Dosing:
-
Weigh each mouse immediately before injection to calculate the precise dose volume.
-
Administer the assigned dose (vehicle or compound) via IP injection. Start a timer immediately after injection.
-
-
Data Collection:
-
Immediately after injection, place the mouse in the center of the clean activity chamber.[10]
-
Begin recording using the automated activity system.
-
Record activity continuously for at least 60 minutes. The duration should be extended if the compound's half-life is expected to be long.
-
The software should be configured to collect data in 5-minute time bins to allow for analysis of the time-course of the drug's effect.[2]
-
-
Post-Trial Procedure:
Data Analysis & Interpretation
1. Key Parameters:
-
Total Distance Traveled (cm): The primary measure of overall locomotor activity. An increase indicates a hyperactive or stimulant effect.[14][15]
-
Rearing Counts (Vertical Activity): Number of times the animal stands on its hind legs. This is an index of exploratory behavior and can also be affected by stimulants.[2][11]
-
Stereotypy Counts/Time: Measure of repetitive, non-locomotor movements (e.g., sniffing, head-weaving). High doses of dopamine agonists can induce stereotypy.
-
Time Spent Immobile (s): Duration for which the animal is not moving. A decrease indicates hyperactivity.
2. Statistical Analysis:
-
Time-Course Data: Analyze the data binned in 5-minute intervals using a two-way repeated measures ANOVA, with "Treatment" as the between-subjects factor and "Time" as the within-subjects factor.
-
Total Activity Data: Analyze the cumulative data over the entire session (e.g., total distance traveled over 60 minutes) using a one-way ANOVA.
-
Post-Hoc Tests: If the ANOVA shows a significant effect, use a post-hoc test (e.g., Dunnett's or Tukey's) to compare each dose group to the vehicle control group.[2]
-
A p-value of < 0.05 is typically considered statistically significant.
3. Sample Data Presentation:
| Treatment Group (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Counts (Mean ± SEM) | Time Immobile (s) (Mean ± SEM) |
| Vehicle | 2150 ± 150 | 120 ± 15 | 1800 ± 90 |
| 1 mg/kg Compound | 3500 ± 210 | 180 ± 20 | 1100 ± 75 |
| 3 mg/kg Compound | 5800 ± 350 | 250 ± 25 | 650 ± 60 |
| 10 mg/kg Compound | 8200 ± 410 | 310 ± 30 | 350 ± 45 |
| p < 0.05, *p < 0.01 compared to Vehicle (Dunnett's test) |
Interpretation: The sample data illustrates a clear dose-dependent stimulant effect, characterized by increased distance traveled and rearing, and decreased immobility. This profile is consistent with the hypothesized mechanism of a dopamine/norepinephrine reuptake inhibitor.
Experimental Workflow Visualization
Caption: Workflow for the two-day locomotor activity testing protocol.
Safety & Handling Precautions
As 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is an investigational compound with a potentially potent psychoactive profile, strict safety protocols must be followed.
-
Handling: Always handle the pure compound within a chemical fume hood.
-
PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses at all times.[12]
-
Waste Disposal: All sharps must be disposed of in designated sharps containers. All waste contaminated with the compound (bedding, vials, etc.) should be treated as hazardous chemical waste and disposed of according to institutional guidelines.
-
Animal Welfare: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in accordance with established guidelines for the humane treatment of laboratory animals.
References
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Iannello, F. (2019). Digital Ventilated Cage (DVC®) monitoring system. Tecniplast, Buguggiate, Italy. (As cited in[16])
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- World Health Organization. (2020). Critical Review Report: Brorphine.
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- ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
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Application Note: A Robust LC-MS/MS Method for the Quantification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in Human Plasma
Introduction
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound with a structure analogous to some synthetic cathinones, a class of psychoactive substances monitored in forensic and clinical toxicology.[1] The development of a sensitive, selective, and robust bioanalytical method for its quantification in plasma is crucial for pharmacokinetic, toxicokinetic, and drug monitoring studies. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in human plasma. The protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[2][3]
The method employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This approach ensures high throughput, excellent reproducibility, and the necessary sensitivity for demanding bioanalytical applications.
Analyte & Method Overview
| Parameter | Description |
| Analyte | 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one |
| CAS Number | 4897-53-4[4] |
| Molecular Formula | C13H16BrNO[5] |
| Molecular Weight | 282.18 g/mol [5] |
| Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Validation Framework | FDA Bioanalytical Method Validation Guidance[3] |
Experimental Design & Causality
The selection of each experimental step is grounded in established bioanalytical principles to ensure a self-validating and reliable protocol.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of interfering plasma proteins.[6][7] Acetonitrile is the preferred precipitation solvent as it generally provides high protein removal efficiency (>96%) and is compatible with reversed-phase chromatography.[6][8] This "dilute-and-shoot" approach is well-suited for high-throughput environments.[9]
Internal Standard (IS) Selection
Rationale: A stable isotope-labeled (SIL) analog of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with close chromatographic retention and similar ionization efficiency should be used. The IS compensates for variability during sample preparation and injection. For this method, a suitable structural analog would be selected and validated.
Liquid Chromatography
Rationale: A C18 reversed-phase column is selected for its versatility and proven performance in retaining and separating small molecules like the target analyte.[1][9] A gradient elution with a mobile phase consisting of acidified water (formic acid) and an organic solvent (methanol or acetonitrile) is employed. The formic acid aids in protonating the analyte, enhancing its ionization in the mass spectrometer's ESI source.
Mass Spectrometry
Rationale: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The presence of a bromine atom in the analyte results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio), which is a powerful tool for confirmation.[10][11] The precursor ion (protonated molecule [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process minimizes background noise and matrix interference.
Protocols and Methodologies
Materials and Reagents
| Material | Supplier/Grade |
| 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | Certified Reference Standard |
| Internal Standard (IS) | e.g., Deuterated Analog |
| Acetonitrile | LC-MS Grade |
| Methanol | LC-MS Grade |
| Formic Acid (≥98%) | LC-MS Grade |
| Water | Type I, Ultrapure |
| Human Plasma (K2EDTA) | Pooled, Screened |
| Microcentrifuge Tubes (1.5 mL) | Polypropylene |
| 96-well Collection Plates | Polypropylene |
Experimental Workflow Diagram
Caption: Figure 1. Overall experimental workflow.
Detailed Protocol: Sample Preparation
-
Thaw plasma samples, calibrators, and quality control (QC) samples to room temperature and vortex to ensure homogeneity.[12]
-
Pipette 100 µL of the appropriate plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water) to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8][12] The 3:1 ratio of precipitant to plasma is effective for protein removal.[8]
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the clear supernatant to a 96-well collection plate, avoiding disturbance of the protein pellet.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are starting parameters and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| UHPLC System | Standard High-Performance System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 15 L/min |
| Collision Gas | Argon |
| MRM Transitions | Analyte: To be determined empirically |
| IS: To be determined empirically |
Note: MRM transitions (precursor > product ions) and associated collision energies must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability for intended use.[2][13] The validation will assess the following parameters:
Validation Workflow Diagram
Caption: Figure 2. Core parameters for method validation.
Acceptance Criteria
The results of the validation experiments should meet the acceptance criteria specified in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analysis of blank plasma from at least 6 sources. | No significant interference at the retention times of the analyte and IS. |
| Calibration Curve | 8-point curve over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analysis of QC samples (LLOQ, LQC, MQC, HQC) in 5 replicates over 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[13] |
| Recovery | Compare analyte response in extracted samples to unextracted standards. | Recovery should be consistent and reproducible across QC levels. |
| Matrix Effect | Compare analyte response in post-extraction spiked blank plasma to neat solutions. | IS-normalized matrix factor should have a %CV ≤15%. |
| Stability | Assess analyte stability under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Mean concentration within ±15% of nominal concentration. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in human plasma. The protocol, based on a simple protein precipitation sample preparation and standard reversed-phase LC-MS/MS analysis, is designed for high-throughput environments. The detailed validation plan ensures that the method is reliable, accurate, and precise, meeting the stringent requirements of regulatory bodies for bioanalytical data in support of drug development and clinical studies.
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Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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PubMed. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]
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AAPS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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Southeast Center for Integrated Metabolomics. (2019, March 6). Sample Protein Precipitation for Global Metabolomics. Retrieved from [Link]
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protocols.io. (2019, October 4). a protein precipitation extraction method. Retrieved from [Link]
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Application Notes and Protocols: Characterizing 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in Neuropharmacological Research
Introduction: Unveiling a Novel Psychostimulant Candidate
The landscape of neuropharmacological research is in continuous evolution, driven by the synthesis of novel compounds with the potential to elucidate complex neural circuits and serve as probes for therapeutic development. Among these, the synthetic cathinones, and specifically the α-pyrrolidinophenone (APP) class, have garnered significant attention for their potent effects on the central nervous system.[1][2] This document provides a detailed guide for the investigation of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one , a member of this intriguing class.
Structurally analogous to well-characterized psychostimulants like α-PVP and MDPV, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is predicted to exhibit significant activity as a monoamine transporter inhibitor.[3][4][5] The presence of the pyrrolidine ring is a key structural feature of α-pyrrolidinophenones, enhancing lipophilicity and facilitating passage across the blood-brain barrier.[1] The 4-bromophenyl moiety may further modulate its interaction with target proteins, making its characterization a priority for understanding structure-activity relationships within this class.
These application notes are designed for researchers in neuropharmacology, medicinal chemistry, and drug development. We will outline the theoretical framework for its mechanism of action and provide detailed, field-proven protocols for its in vitro and in vivo characterization.
Predicted Mechanism of Action: A Potent Catecholamine Reuptake Inhibitor
Based on its structural similarity to other α-pyrrolidinophenones, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is hypothesized to function as a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5][6] Unlike amphetamine-type stimulants, which act as transporter substrates to induce reverse transport of monoamines, α-pyrrolidinophenones typically act as reuptake blockers, similar to cocaine.[4][7] This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby amplifying their signaling. The activity at the serotonin transporter (SERT) is expected to be significantly lower.[4][5]
The downstream effects of elevated synaptic dopamine and norepinephrine are profound, impacting reward pathways, executive function, and arousal. The stimulation of dopaminergic pathways, in particular, is associated with the locomotor and reinforcing effects characteristic of psychostimulants.[8][9]
Caption: Proposed mechanism of action for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.
In Vitro Characterization: Transporter Binding and Uptake Assays
The initial step in characterizing a novel compound is to determine its affinity and functional potency at its putative molecular targets. For 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, this involves radioligand binding assays and synaptosomal uptake assays for DAT, NET, and SERT.
Protocol 1: Monoamine Transporter Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
Materials:
-
HEK293 cells or other suitable cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding competitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Test compound: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, dissolved in appropriate vehicle (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold assay buffer. Centrifuge and resuspend the pellet to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of the respective competitor.
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Monoamine Uptake Assay
This protocol measures the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into isolated nerve terminals.
Materials:
-
Rodent brain tissue (striatum for dopamine, hippocampus/cortex for norepinephrine and serotonin).
-
[³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Sucrose buffer (0.32 M sucrose).
-
Krebs-Ringer buffer.
-
Test compound and reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.
-
Assay Incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the respective radiolabeled monoamine to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Analysis: Quantify the radioactivity trapped within the synaptosomes as described in Protocol 1. Determine the IC50 value for uptake inhibition.
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Binding Affinity (Ki) | To be determined | To be determined | To be determined |
| Uptake Inhibition (IC50) | To be determined | To be determined | To be determined |
| Table 1: In Vitro Pharmacological Profile of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. |
In Vivo Assessment: Behavioral Pharmacology
In vivo studies are crucial for understanding the physiological and behavioral effects of a novel compound. Based on its presumed mechanism of action, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is expected to have psychostimulant properties.
Caption: A typical experimental workflow for characterizing a novel psychostimulant.
Protocol 3: Locomotor Activity in Rodents
This protocol assesses the psychostimulant effects of the test compound by measuring spontaneous locomotor activity.
Materials:
-
Adult male mice or rats.
-
Open-field activity chambers equipped with infrared beams.
-
Test compound dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80 in saline).
-
Vehicle control.
-
Positive control (e.g., cocaine or d-amphetamine).
Procedure:
-
Habituation: Place the animals in the activity chambers and allow them to habituate for 30-60 minutes.
-
Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose-response curve should be generated (e.g., 0.1, 1, 5, 10 mg/kg).
-
Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., horizontal beam breaks, distance traveled) for 60-120 minutes.[2]
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the total activity across different dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
| Dose (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) | Rearing Frequency (Counts, Mean ± SEM) |
| Vehicle | To be determined | To be determined |
| 1.0 | To be determined | To be determined |
| 3.0 | To be determined | To be determined |
| 10.0 | To be determined | To be determined |
| Cocaine (10.0) | To be determined | To be determined |
| Table 2: Expected Data from a Locomotor Activity Study. |
Advanced Protocols: Probing Abuse Liability and Neurochemistry
Should initial studies indicate a potent psychostimulant profile, further investigation into its abuse liability and direct effects on neurotransmitter levels is warranted.
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of the compound. Animals are conditioned to associate a specific environment with the drug's effects. An increase in the time spent in the drug-paired chamber indicates a rewarding effect.
-
Intravenous Self-Administration: This is the gold standard for assessing the reinforcing effects and abuse potential of a drug. Animals are trained to perform an action (e.g., lever press) to receive an intravenous infusion of the compound.
-
In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions (e.g., the nucleus accumbens) of awake, freely moving animals following drug administration.[2][4] This can confirm that the behavioral effects are correlated with increases in synaptic dopamine and norepinephrine.
Safety and Toxicology
It is imperative to note that synthetic cathinones, including α-pyrrolidinophenones, can have significant cardiovascular and central nervous system toxicities at higher doses.[1] Initial in vivo studies should be conducted with caution, and a preliminary toxicological assessment is a critical component of a comprehensive research plan.
Conclusion
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one represents a valuable research tool for probing the structure-activity relationships of monoamine transporter inhibitors. The protocols outlined in this guide provide a robust framework for its systematic neuropharmacological characterization. By elucidating its in vitro and in vivo profile, researchers can contribute to a deeper understanding of the mechanisms underlying psychostimulation and inform the development of novel therapeutics for a range of neurological and psychiatric disorders.
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Ellefsen, K. L., et al. (2016). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. Available at: [Link]
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Demin, K. A., & Shevyrin, V. A. (n.d.). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”). ACS Chemical Neuroscience. Available at: [Link]
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Nagy, D., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. PubMed Central. Available at: [Link]
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Gannon, B. M., et al. (2018). Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. PubMed Central. Available at: [Link]
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Stoops, W. W., & Rush, C. R. (2022). Human behavioral pharmacology of stimulant drugs: An update and narrative review. Advances in Pharmacology. Available at: [Link]
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Páleníček, T., et al. (2021). Time course effects of pyrrolidinophenone drugs on locomotor activity, and their rewarding and reinforcing properties in rodents. ResearchGate. Available at: [Link]
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Arnsten, A. F., & Dudley, A. G. (2005). EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. PubMed Central. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. Available at: [Link]
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Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Available at: [Link]
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Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
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Adhikari, A., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
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Václav, M., et al. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. ResearchGate. Available at: [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]
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Application Notes and Protocols: Characterizing 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one as a Candidate Chemical Probe for the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one as a potential chemical probe for the human Dopamine Transporter (DAT). Due to a lack of existing public data on this specific compound, this guide is structured as a complete validation workflow. It offers a theoretical framework based on the structure-activity relationships (SAR) of analogous compounds, detailed experimental protocols for essential assays, and criteria for validating its utility as a selective and potent research tool.
Introduction: The Rationale for a Novel DAT Probe
The Dopamine Transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1][2] Its dysfunction is implicated in numerous neuropsychiatric disorders, including ADHD, depression, and substance use disorder, making it a key target for therapeutic intervention and basic neuroscience research.[3]
Chemical probes—small molecules that selectively modulate a protein's function—are indispensable tools for dissecting the biological roles of targets like DAT.[4] An ideal DAT probe exhibits high potency, selectivity against other monoamine transporters (the Serotonin Transporter, SERT, and the Norepinephrine Transporter, NET), and a well-defined mechanism of action.[5]
The compound 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one belongs to the α-pyrrolidinophenone class of molecules. This structural scaffold is present in well-characterized DAT inhibitors like α-PVP (α-pyrrolidinovalerophenone) and MDPV (3,4-methylenedioxypyrovalerone).[3] Structure-activity relationship studies of these analogs reveal key insights:
-
The pyrrolidine ring is a critical feature for potent uptake inhibition at DAT.[6]
-
The α-carbon chain length influences both affinity and potency.[7]
-
Substitutions on the phenyl ring can modulate affinity and selectivity. For instance, para-substitutions on related scaffolds have been shown to retain or increase affinity for DAT.[8]
The 4-bromo substitution on the phenyl ring of the candidate compound, combined with the core pyrrolidinopropiophenone structure, provides a strong rationale for its investigation as a potentially potent and selective DAT inhibitor. This document outlines the necessary steps to validate this hypothesis.
The Validation Workflow for a Candidate DAT Probe
A rigorous validation process is essential to ensure that a candidate molecule can yield clear and reproducible results. The following workflow outlines the critical experiments required to characterize 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.
Caption: Comparison of the two primary in vitro characterization assays.
Data Interpretation and Probe Nomination Criteria
The data generated from these initial assays will allow for a preliminary assessment of the compound's potential as a DAT probe.
| Parameter | Assay | Ideal Characteristics for a Chemical Probe | Rationale |
| Affinity (Kᵢ) | Radioligand Binding | < 100 nM | High affinity ensures the probe can be used at low concentrations, minimizing off-target effects. |
| Potency (IC₅₀) | Dopamine Uptake | < 1 µM | Potent functional inhibition is necessary for modulating cellular activity effectively. |
| Selectivity | Binding & Uptake vs. SERT/NET | >30-fold selective for DAT | High selectivity is the cornerstone of a good chemical probe, ensuring observed effects are due to DAT modulation. [9][10] |
Selectivity Profiling: It is crucial to perform both binding and uptake inhibition assays using cells expressing human SERT and NET to determine the Kᵢ and IC₅₀ values for these off-targets. The selectivity ratio is calculated by dividing the off-target Kᵢ/IC₅₀ by the on-target (DAT) Kᵢ/IC₅₀.
Advanced Characterization: Cellular Target Engagement
If the compound meets the criteria for potency and selectivity, the next critical step is to confirm that it engages DAT within a live-cell context. This provides direct evidence that the compound reaches its intracellular target and binds to it. [4][11] Recommended Assay: Cellular Thermal Shift Assay (CETSA®) CETSA measures the thermal stabilization of a target protein upon ligand binding.
Principle:
-
Treat intact cells with the test compound.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins via centrifugation.
-
Quantify the amount of soluble DAT remaining at each temperature (e.g., by Western Blot or ELISA).
-
A successful probe will increase the thermal stability of DAT, resulting in more soluble protein at higher temperatures compared to vehicle-treated controls.
Confirmation of cellular target engagement is a critical validation step before using the probe in more complex biological systems or for phenotypic screening. [12]
Conclusion
The compound 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one represents a promising, yet uncharacterized, candidate for a dopamine transporter chemical probe based on established structure-activity relationships. The validation workflow and detailed protocols provided herein offer a rigorous pathway for its characterization. By systematically determining its affinity, potency, selectivity, and on-target engagement, researchers can confidently establish whether this molecule can serve as a valuable tool to advance our understanding of dopamine neurobiology and associated disorders.
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- 9. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
Application Notes & Protocols: Developing In vivo Models to Study the Effects of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation and implementation of in vivo models to investigate the pharmacological effects of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the ethical treatment of animal subjects. We will delve into the rationale behind experimental design choices, from model selection to endpoint analysis, and provide detailed, step-by-step methodologies for assessing the pharmacokinetic, pharmacodynamic, and potential therapeutic efficacy of this compound, drawing parallels from structurally related psychoactive substances.
Introduction to 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the alpha-pyrrolidinophenone class. While specific data on this molecule is scarce, its structural similarity to other synthetic cathinones, such as α-pyrrolidinovalerophenone (α-PVP) and pyrovalerone, strongly suggests it may act as a monoamine transporter inhibitor.[1][2] These related compounds are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[1][2][3] This mechanism of action leads to increased synaptic concentrations of dopamine and norepinephrine, resulting in significant psychostimulant effects.[1][4]
The development of robust in vivo models is a critical step in characterizing the pharmacological profile of novel psychoactive substances like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.[5] Such studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic effects on behavior and physiology in a whole-organism context.[6] This guide will provide a systematic approach to designing and executing these crucial preclinical investigations.
Pre-Clinical In Vivo Experimental Workflow
The logical progression of in vivo studies is paramount for a comprehensive understanding of a novel compound. The following workflow is recommended:
Caption: A phased approach for the in vivo evaluation of a novel compound.
Animal Model Selection
For novel psychoactive compounds, rodent models are the established starting point due to their well-characterized neurobiology and behavioral responses that can be indicative of effects in humans.
Recommended Models:
| Animal Model | Strain | Rationale for Use | Key Considerations |
| Mouse | C57BL/6J | A common inbred strain with a stable genetic background and extensive baseline data for behavioral and physiological parameters. | Can have a higher metabolic rate, potentially requiring adjustments in dosing frequency. |
| Mouse | CD-1 | An outbred stock known for its vigor and often used in toxicology and psychostimulant studies.[7] | Genetic variability can lead to greater inter-individual differences in response. |
| Rat | Sprague-Dawley | Larger size facilitates repeated blood sampling for detailed pharmacokinetic analysis and surgical procedures like microdialysis. Widely used in toxicology.[8][9] | Outbred strain with inherent variability. |
| Rat | Wistar | Another common outbred rat strain used in behavioral pharmacology, known for its good temperament. | Similar considerations regarding genetic variability as Sprague-Dawley rats. |
Ethical Considerations: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Research should adhere to the "Three Rs": Replacement, Reduction, and Refinement, to minimize animal use and suffering.[6]
Pharmacokinetic (PK) Studies
Understanding the ADME profile of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is fundamental for interpreting pharmacodynamic and toxicological data. Studies on related compounds like MDPV show rapid absorption and metabolism.[3][10]
Protocol: Single-Dose Pharmacokinetic Profiling in Rats
Objective: To determine the plasma concentration-time profile, including key parameters like Cmax, Tmax, t1/2, and AUC, following a single administration.
Materials:
-
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
-
Appropriate vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline)
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
Syringes, gavage needles (for oral administration)
-
Anticoagulant tubes (e.g., K2EDTA)
-
Centrifuge, vortex mixer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimation & Catheterization: Allow rats to acclimate for at least one week. If not already performed, surgically implant jugular vein catheters and allow for a 3-5 day recovery period.
-
Dose Preparation: Prepare a solution of the test compound in the selected vehicle at a concentration suitable for a dosing volume of 1-2 mL/kg (intravenous) or 5-10 mL/kg (oral).
-
Dosing: Administer a single dose via the intended route of administration (e.g., intravenous, intraperitoneal, or oral gavage). A typical starting dose might be 1 mg/kg, based on data from related compounds like α-PVP.[8][9]
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood to anticoagulant tubes, mix, and centrifuge at ~3000 x g for 10 minutes at 4°C.
-
Sample Storage: Harvest the plasma supernatant and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the parent compound and any suspected major metabolites using a validated LC-MS/MS method. Studies on similar compounds have identified metabolites formed through hydroxylation and demethylenation.[10][11]
-
Data Analysis: Use pharmacokinetic software to calculate parameters and determine if the compound exhibits linear or non-linear kinetics.[8][9]
Expected PK Parameters for a Related Compound (α-PVP in rats):
| Parameter | Value (for 1 mg/kg dose) |
| Tmax | ~5-30 minutes |
| t1/2 | ~2.1 hours |
Note: This table is based on published data for α-PVP and serves as an example of expected outcomes.[8][9]
Pharmacodynamic (PD) and Efficacy Studies
PD studies aim to link the compound's concentration in the body to its pharmacological effect. For a suspected psychostimulant, behavioral assays are the primary tool.
Hypothetical Mechanism of Action
The primary hypothesis is that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one inhibits DAT and NET, leading to increased dopaminergic and noradrenergic signaling in brain regions associated with reward and locomotion, such as the nucleus accumbens.
Caption: Hypothesized mechanism of action via monoamine transporter blockade.
Protocol: Locomotor Activity Assessment in Mice
Objective: To evaluate the dose-dependent effects of the compound on spontaneous horizontal and vertical activity. Increased locomotor activity is a hallmark of psychostimulant drugs.[1][4]
Materials:
-
Open field arenas equipped with infrared beam grids or video tracking software
-
Test compound and vehicle
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Habituation: Habituate mice to the testing room for at least 60 minutes. On the test day, allow each mouse to explore the open field arena for 30-60 minutes before dosing to establish a baseline activity level.
-
Dosing: Administer the compound or vehicle via the desired route (e.g., intraperitoneally). Doses should be selected based on the acute toxicity study, bracketing the expected effective dose range (e.g., 0.3, 1, 3, 10 mg/kg).
-
Testing: Immediately after injection, return the mouse to the open field arena and record activity for 60-120 minutes. The timing should encompass the Tmax determined in PK studies.
-
Parameters to Measure:
-
Total distance traveled (horizontal activity)
-
Rearing counts (vertical activity)
-
Time spent in the center versus the periphery of the arena (anxiogenic/anxiolytic effects)
-
Stereotypy counts (repetitive, non-functional behaviors at higher doses)
-
-
Data Analysis: Analyze data in time bins (e.g., 5-10 minute intervals) to observe the onset and duration of action. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.
Safety and Toxicology
Initial safety assessments are critical for defining the therapeutic window.
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD)
Objective: To determine the single-dose toxicity profile and identify the MTD.
Procedure:
-
Dose Escalation: Use a dose-escalation design (e.g., a modified up-and-down procedure) in a small number of animals per group.
-
Administration: Administer single, escalating doses of the compound to different groups of mice or rats.
-
Clinical Observation: Monitor animals intensively for the first 4 hours and then periodically for up to 14 days. Record clinical signs of toxicity (e.g., convulsions, changes in posture, altered respiration, stereotypy) and any mortalities.
-
Body Weight: Record body weight just before dosing and at regular intervals throughout the 14-day observation period.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any macroscopic organ abnormalities.
Conclusion
The protocols described provide a foundational framework for the in vivo characterization of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. Based on its structural similarity to potent DAT/NET inhibitors, it is hypothesized that this compound will exhibit a psychostimulant profile. The systematic application of pharmacokinetic, pharmacodynamic, and toxicological studies will be essential to confirm this hypothesis, define its potency and safety, and determine its potential for further development or its risk as a substance of abuse.
References
-
National Institutes of Health (NIH). (Date not available). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine - PMC. Retrieved from [Link]
-
ResearchGate. (2021). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine. Retrieved from [Link]
-
Frontiers Media S.A. (2017). Novel Psychoactive Drugs. Retrieved from [Link]
-
PubMed. (2021). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination.... Retrieved from [Link]
-
PubMed. (2023). Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. Retrieved from [Link]
-
National Institutes of Health (NIH). (Date not available). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC. Retrieved from [Link]
-
PubMed. (2001). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. Retrieved from [Link]
-
MDPI. (2015). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Retrieved from [Link]
-
YouTube. (2022). in vivo preclinical studies for drug discovery. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Retrieved from [Link]
-
Wiley-VCH. (Date not available). In vivo Models for Drug Discovery. Retrieved from [Link]
-
PubChem. (Date not available). 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one. Retrieved from [Link]
-
PubChem. (Date not available). 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride. Retrieved from [Link]
-
Grokipedia. (Date not available). 4-Bromofentanyl. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Retrieved from [Link]
-
PubMed Central. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]
-
World Health Organization (WHO). (2021). Critical Review Report: Brorphine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC. Retrieved from [Link]
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- 1. Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wiley-VCH - In vivo Models for Drug Discovery [wiley-vch.de]
- 6. m.youtube.com [m.youtube.com]
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- 9. Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a β-amino ketone, is most commonly achieved via the Mannich reaction.[1][2][3] This three-component condensation involves the aminoalkylation of an acidic proton located on the α-carbon of a ketone. In this specific synthesis, the reactants are:
-
An acidic hydrogen compound: 4'-Bromoacetophenone.
-
An aldehyde: Typically formaldehyde (often used in its polymeric form, paraformaldehyde).
-
A secondary amine: Pyrrolidine (often used as its hydrochloride salt).
The reaction proceeds by forming an electrophilic iminium ion from formaldehyde and pyrrolidine, which is then attacked by the enol form of 4'-bromoacetophenone to yield the desired Mannich base.[1][2] While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to complex product mixtures and purification challenges.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.
Troubleshooting Guide: Question & Answer
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue stemming from several factors. A systematic approach is key to diagnosis.
-
Incomplete Reaction: The Mannich reaction can be slow. Ensure you are monitoring the reaction to completion using Thin Layer Chromatography (TLC). If starting material (4'-bromoacetophenone) persists, consider extending the reaction time or moderately increasing the temperature.
-
Reagent Stoichiometry and Quality: The formation of the reactive Eschenmoser-type salt (iminium ion) is critical.[2] Ensure that the formaldehyde and pyrrolidine are used in at least stoichiometric amounts, with a slight excess (1.1-1.2 equivalents) often being beneficial. The purity of the 4'-bromoacetophenone is also crucial, as impurities can inhibit the reaction or lead to side products.
-
pH of the Medium: The reaction is typically acid-catalyzed to promote iminium ion formation and enolization of the ketone.[1][4] If you are not using the hydrochloride salt of pyrrolidine, a catalytic amount of a strong acid like HCl is necessary. The optimal pH is weakly acidic; strongly acidic conditions can lead to unwanted side reactions like polymerization of formaldehyde.
-
Purification Losses: The product is a basic compound and can be somewhat water-soluble, especially when protonated. During aqueous work-up, ensure the aqueous layer is made basic (pH > 9) before extraction with an organic solvent to prevent loss of the product as its salt form. Overly aggressive purification, such as using an unnecessarily long chromatography column, can also reduce yield.
Q2: I'm observing several spots on my TLC plate besides the product. What are these byproducts and how are they formed?
A2: Byproduct formation is the most common challenge. The primary culprits are side reactions involving the starting materials and intermediates.
Mechanism of Key Byproduct Formation
Caption: Formation pathways for the desired product and common byproducts.
The most probable byproducts include:
-
Michael Adduct (1,5-Diketone): The Mannich base product can undergo elimination of pyrrolidine, especially under heat, to form an α,β-unsaturated ketone (an enone). This enone is a potent Michael acceptor.[5][6] Another molecule of the 4'-bromoacetophenone enolate can then add to this enone in a Michael addition reaction, leading to a 1,5-dicarbonyl compound.[7][8] This is often the most significant and difficult-to-remove byproduct.
-
Aldol Condensation Product: 4'-Bromoacetophenone can undergo self-condensation under either acidic or basic conditions to form a chalcone-type α,β-unsaturated ketone. This is more likely if the formation of the iminium ion is slow or inefficient.
-
Bis-Aminomethylated Product: If the starting ketone has two acidic alpha-protons (not the case for acetophenone derivatives, but relevant for other ketones), double addition can occur.
-
Unreacted Starting Materials: Incomplete conversion will leave 4'-bromoacetophenone in the final mixture.
Q3: How can I definitively identify the byproducts in my crude reaction mixture?
A3: A combination of analytical techniques is essential for unambiguous identification.[9][10] Reliable analytical methods are necessary for proper characterization.[11]
| Analytical Technique | Purpose & Expected Observations |
| TLC | Initial Assessment: Provides a qualitative view of the mixture's complexity. The target product, being basic, may streak. The less polar byproducts (Aldol, Michael adduct) will have higher Rf values than the more polar product. |
| GC-MS / LC-MS | Mass Identification: This is the most powerful tool for identifying byproducts.[12] It will provide the molecular weight of each component. For example, the target product has a molecular weight of ~282 g/mol (for the Br-79 isotope). The Michael adduct would have a mass corresponding to (2 x 4'-bromoacetophenone) - H₂O. |
| ¹H NMR Spectroscopy | Structural Elucidation: Provides detailed structural information. Look for characteristic signals. For the desired product, expect aliphatic protons in the 2.5-3.5 ppm range. The Michael adduct will show a more complex aliphatic region. An aldol-type byproduct will have characteristic vinyl protons (6.5-7.8 ppm).[13][14] |
| FTIR Spectroscopy | Functional Group Analysis: Can confirm the presence of key functional groups. All major components (product and byproducts) will show a strong carbonyl (C=O) stretch around 1680 cm⁻¹. The presence of an α,β-unsaturated ketone byproduct would shift this peak to a lower wavenumber (approx. 1660 cm⁻¹). |
Q4: I'm struggling with the purification of the final product. What are the most effective strategies?
A4: Purification often requires a multi-step approach to separate the basic product from neutral byproducts.
Step-by-Step Purification Protocol
-
Initial Work-up (Acid-Base Extraction):
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while neutral byproducts (Michael adduct, aldol product, unreacted ketone) will remain in the organic layer.
-
Separate the layers. Keep the aqueous layer.
-
Wash the organic layer once more with 1M HCl to ensure complete extraction of the product. Discard the organic layer containing the neutral impurities.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is > 9.
-
Extract the now-basic aqueous layer multiple times with fresh DCM or ethyl acetate. The free-base product will now move back into the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography (If Necessary):
-
If the product is still impure after extraction, column chromatography is the next step.
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A small amount (0.5-1%) of triethylamine (Et₃N) should be added to the eluent system to prevent the basic product from streaking on the acidic silica gel.
-
-
Recrystallization:
-
If a solid is obtained, recrystallization can be an excellent final purification step. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane.
-
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for the Mannich reaction? A: The reaction proceeds in three main steps:
-
Iminium Ion Formation: The amine (pyrrolidine) attacks the carbonyl carbon of the aldehyde (formaldehyde). Subsequent dehydration, typically acid-catalyzed, forms a resonance-stabilized iminium ion.
-
Enolization: The ketone (4'-bromoacetophenone) tautomerizes to its enol or enolate form.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the β-amino carbonyl product after re-protonation.[1]
Q: What are the optimal reaction conditions? A: Typically, the reaction is run in a protic solvent like ethanol or isopropanol. Using the hydrochloride salt of the amine provides the necessary acidic catalysis. The reaction is usually heated to reflux (approx. 80-90 °C) for several hours (4-24h), with progress monitored by TLC.
Q: My final product is a persistent oil, not a solid. How can I crystallize it? A: Oily products are common if minor impurities are present that inhibit crystallization. First, ensure the product is pure by NMR. If it is, try dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then adding a non-polar "anti-solvent" (e.g., hexane, pentane) dropwise until turbidity persists. Scratching the inside of the flask with a glass rod at the liquid-air interface can induce nucleation. Storing the solution at low temperatures (-20 °C) can also promote crystallization.
Q: Can I use a different amine or ketone in this reaction? A: Yes, the Mannich reaction is very versatile.[4][15] Other secondary amines (like dimethylamine or piperidine) or ketones with at least one α-hydrogen can be used to generate a wide variety of Mannich bases. However, changing the reactants will alter the reaction kinetics and byproduct profile, requiring re-optimization of the conditions.
References
- Huestis, M. A., et al. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Critical Reviews in Toxicology.
- United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.
- Tanaka, E., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology.
- Zuba, D. (2019). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. In: Adamowicz, P. (eds) New Psychoactive Substances. Emerging Issues in Analytical Chemistry. Springer, Cham.
- United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials.
- The Royal Society of Chemistry. Supplementary Information for an unspecified article. (NMR data examples).
- Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Anonymous. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II.
- Nile Academy. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. YouTube.
- Wikipedia. (n.d.). Michael addition reaction.
- Singh, P., et al. (2016). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Journal of Chemical and Pharmaceutical Research.
- Wikipedia. (n.d.). Mannich reaction.
- Martins, P. R. (2022). Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- ChemicalBook. (n.d.). (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR.
- Alfa Chemistry. (n.d.). Mannich Reaction.
- Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. RSC Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone.
- Adams, R. (1942). The Mannich Reaction. Organic Reactions.
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- 7. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
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- 14. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR spectrum [chemicalbook.com]
- 15. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Mannich Reaction for the Synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Prepared by the Senior Application Scientist Team
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one via the Mannich reaction. Our goal is to provide a comprehensive resource that combines fundamental principles with practical, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Reaction Overview & Core Principles
The target molecule, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, is a classic Mannich base. The Mannich reaction is a three-component condensation that forms a C-C bond, providing a β-amino carbonyl compound.[1] In this specific synthesis, the reactants are:
-
An Active Hydrogen Compound: 4-Bromoacetophenone (provides the enolizable α-proton).
-
A Non-Enolizable Aldehyde: Formaldehyde.
-
A Secondary Amine: Pyrrolidine.
The overall transformation is as follows:
(Note: Image is a placeholder for the chemical structure)Reaction Mechanism
Understanding the mechanism is crucial for effective troubleshooting. The reaction typically proceeds under acidic conditions and involves three key stages.[2]
-
Formation of the Iminium Ion: The amine (pyrrolidine) adds to the carbonyl group of the aldehyde (formaldehyde), followed by dehydration, to form a reactive electrophilic species known as the Eschenmoser's salt precursor, an iminium ion.[3][4]
-
Enolization of the Ketone: The active hydrogen compound (4-bromoacetophenone) tautomerizes to its enol form, creating a nucleophile.[3]
-
Nucleophilic Attack: The enol form of the ketone attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the final β-amino carbonyl product after deprotonation.[4]
Caption: Figure 1: The three key stages of the Mannich reaction.
Optimized Experimental Protocol
This protocol provides a robust starting point for achieving high yields. Modifications may be necessary based on your specific lab conditions and reagent purity.
Reagents:
-
4-Bromoacetophenone
-
Pyrrolidine
-
Paraformaldehyde (or 37% aqueous formaldehyde)
-
Hydrochloric Acid (catalytic amount)
-
Ethanol (solvent)
-
Acetone (for precipitation)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromoacetophenone (1.0 eq) in ethanol.
-
Reagent Addition: Add pyrrolidine (1.1 eq) to the solution. In a separate beaker, depolymerize paraformaldehyde (1.2 eq) by gently warming with a catalytic amount of HCl, then add this solution to the flask. Alternatively, add aqueous formaldehyde solution directly.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 3:7).[5] The disappearance of the starting ketone is a key indicator of completion.
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure. c. Add ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: a. The crude product can often be precipitated as its hydrochloride salt by dissolving it in a minimal amount of ethanol and adding acetone to induce crystallization.[5] b. Alternatively, purify the free base using column chromatography on silica gel.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Caption: Figure 2: A logical workflow for diagnosing low-yield reactions.
Q1: My reaction yield is extremely low, or I'm getting no product at all. What are the most common causes?
A1: Low or no yield is a frequent issue that can often be traced back to several key factors:
-
Reagent Quality: The quality of your starting materials is paramount. Paraformaldehyde is particularly susceptible to degradation; always use a fresh, high-quality source.[5] Impurities in the 4-bromoacetophenone or pyrrolidine can introduce competing side reactions.
-
Iminium Ion Formation: The reaction hinges on the formation of the iminium ion. Ensure that your conditions (typically acidic) favor this step. If using paraformaldehyde, ensure it has been properly depolymerized before the main reaction.
-
Reaction Temperature: The temperature must be sufficient to drive the reaction forward but not so high as to cause decomposition or side reactions. For many Mannich reactions, refluxing in a protic solvent like ethanol is effective.[5] However, some systems may benefit from lower initial temperatures with a gradual increase.[6]
-
Reaction Time: Mannich reactions can require several hours to reach completion.[5] It is crucial to monitor the reaction's progress using a technique like TLC to ensure it has run for a sufficient duration.
Q2: I'm observing significant formation of side products. How can I improve the selectivity?
A2: Side product formation often arises from self-condensation of the ketone or bis-alkylation.
-
Aldol Condensation: 4-Bromoacetophenone can undergo self-condensation under either acidic or basic conditions. To minimize this, using a pre-formed iminium salt (like Eschenmoser's salt) can be beneficial as it avoids the conditions that promote self-condensation.[6][7] Running the reaction at a lower temperature can also suppress this competing pathway.
-
Bis-Alkylation: While 4-bromoacetophenone has only one enolizable side, other ketones with two α-carbons can react twice. For your specific substrate, this is less of a concern. However, polymerization can occur if the initially formed Mannich base reacts further.[6]
-
Controlled Reagent Addition: A slow, dropwise addition of the formaldehyde or the amine can help maintain a low concentration of the most reactive species, thereby favoring the desired 1:1:1 adduct and minimizing polymerization.[6][8]
Q3: My product seems to be decomposing during workup. What's happening and how can I prevent it?
A3: You are likely observing a retro-Mannich reaction . This is the reverse reaction where the Mannich base decomposes back into the starting ketone, amine, and aldehyde.[9] This process is often triggered by:
-
Elevated Temperatures: Mannich bases can be thermally labile. Avoid excessive heat during solvent removal or purification steps like high-temperature distillation.[9]
-
Extreme pH Conditions: Both strongly acidic and strongly basic conditions during the aqueous workup can catalyze the reverse reaction.[9] When neutralizing the reaction, use a mild base like sodium bicarbonate and avoid prolonged exposure to harsh pH.
-
Solution: Keep the workup temperature low (use an ice bath). Neutralize the reaction mixture carefully and proceed with extraction promptly. If the product is stable as a hydrochloride salt, precipitating it from a non-aqueous solvent like acetone can be an effective purification strategy that avoids aqueous workup issues.[5]
Q4: I'm seeing a tar-like or polymeric substance forming in my reaction flask. How can I avoid this?
A4: Polymerization is a common issue, especially with a highly reactive aldehyde like formaldehyde.
-
Cause: Formaldehyde can self-polymerize, or it can react uncontrollably with the enolizable ketone, particularly under strongly basic conditions or at high temperatures.[6]
-
Prevention Strategies:
-
Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.[6]
-
Stoichiometry: Carefully control the molar ratios of your reactants. A large excess of formaldehyde can promote polymerization.
-
Slow Addition: As mentioned previously, the slow addition of formaldehyde can prevent its concentration from becoming too high at any given time.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Protic solvents like ethanol, methanol, or even water are commonly used because they help stabilize the charged iminium ion intermediate, thereby promoting the reaction.[5][10] Ethanol is often a good choice as it effectively dissolves the reactants and allows for a convenient reflux temperature. In some cases, high-boiling alcohols may be used.[11] The choice of solvent can significantly influence reaction rates and yields, so it is a key parameter to optimize.[12]
Q: Why is an acid catalyst typically required?
A: An acid catalyst serves two primary functions in the Mannich reaction. First, it protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and facilitating the initial attack by the amine. Second, it catalyzes the dehydration of the resulting hemiaminal intermediate to form the crucial iminium ion.[2][13]
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most common and effective method.[5][14] Spot the reaction mixture alongside your starting material (4-bromoacetophenone) on a TLC plate. The reaction is complete when the spot corresponding to the starting ketone has disappeared and a new, typically more polar, product spot has appeared.
Q: What are the key safety precautions I should take?
A:
-
Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyrrolidine: Pyrrolidine is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
Solvents: Ethanol and other organic solvents are flammable. Ensure there are no ignition sources near your reaction setup.
Data Summary for Optimization
The following table summarizes key parameters and their expected impact on the reaction, based on general principles of the Mannich reaction. Optimal conditions should be determined empirically.
| Parameter | Condition / Variable | Expected Impact on Yield | Rationale / Remarks |
| Solvent | Ethanol, Methanol | Generally high | Protic solvents stabilize the iminium ion.[5][12] |
| THF, Dichloromethane | Lower | Aprotic solvents are less effective at stabilizing the key intermediate.[10] | |
| Temperature | Room Temperature | Low to moderate | May be too slow for complete conversion. |
| Reflux (e.g., ~80°C in EtOH) | High | Provides sufficient energy for the reaction, but risks side reactions if too high.[5][15] | |
| Catalyst | HCl (catalytic) | High | Promotes iminium ion formation.[13] |
| Acetic Acid | Moderate to high | A weaker acid can also be effective and may reduce side reactions.[8] | |
| No Catalyst | Very Low / No Reaction | The uncatalyzed reaction is generally very slow. | |
| Stoichiometry | Amine/Aldehyde (eq) | 1.1 - 1.5 eq | A slight excess can help drive the reaction to completion. |
| Amine/Aldehyde (>2 eq) | May decrease | A large excess can lead to side products and purification difficulties.[6] |
References
-
Wikipedia. Mannich reaction. [Link]
-
BYJU'S. Mannich Reaction Mechanism. [Link]
-
Unacademy. Mannich Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Mannich Reaction. [Link]
-
Chemistry LibreTexts. Mannich Reaction. [Link]
-
ResearchGate. The influence of solvents on the Mannich reaction. [Link]
-
ResearchGate. Effect of Solvent and Catalyst on Mannich Reaction. [Link]
-
ResearchGate. Effect of reaction temperature during the first step (Mannich reaction). [Link]
-
Journal of the Chemical Society C. Mannich reactions in high-boiling solvents. [Link]
-
ResearchGate. Solvent effect on Mannich reaction. [Link]
-
Chemistry Steps. Mannich Reaction. [Link]
-
ACS Publications. The Redox-Mannich Reaction. [Link]
-
ResearchGate. The Mannich Reaction. [Link]
-
Scholars Research Library. Synthesis and biological evaluation of some novel Mannich bases. [Link]
Sources
- 1. Overview About Mannich Reaction Mechanism [unacademy.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
"improving the stability of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in aqueous solutions"
Technical Support Center: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
A Guide to Improving Aqueous Stability for Researchers
Welcome to the technical support center for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this β-aminoketone in aqueous environments. Here, we provide expert-driven FAQs and troubleshooting protocols to help you ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.
Q1: I've prepared an aqueous solution of my compound, but my experimental results are inconsistent. Could the compound be degrading?
A: Yes, it is highly probable. 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one belongs to the β-aminoketone class of molecules. These structures are known to be inherently unstable in aqueous solutions, particularly under neutral to basic conditions.[1][2] This instability can lead to a rapid decrease in the concentration of the active compound, causing variability in experimental outcomes. It is more stable in its solid, crystalline form than in solution.[3]
Q2: What is the primary chemical degradation pathway for this compound in water?
A: The principal degradation mechanism for β-aminoketones is a retro-Michael reaction (also known as a retro-Mannich or elimination reaction).[2][3] In this process, the molecule cleaves, releasing the parent amine (pyrrolidine) and forming a new α,β-unsaturated ketone (in this case, 1-(4-bromophenyl)prop-2-en-1-one). This reaction is often base-catalyzed and proceeds rapidly at physiological pH.
Caption: Retro-Michael elimination of the β-aminoketone at neutral or basic pH.
Q3: How significantly does pH influence the stability of the compound?
A: The pH of the aqueous solution is the most critical factor governing the stability of this compound. The degradation via the retro-Michael reaction is highly pH-dependent.
-
Acidic Conditions (pH < 6): The compound is significantly more stable.[1][2] At low pH, the tertiary amine of the pyrrolidine group becomes protonated. This positive charge prevents the lone pair of electrons on the nitrogen from initiating the elimination reaction, effectively "locking" the molecule in its stable form.
-
Neutral to Basic Conditions (pH ≥ 7): The compound degrades rapidly. At physiological pH (~7.4), the half-life can be very short, sometimes less than 15 minutes.[1][2] In this pH range, a sufficient population of the amine is deprotonated and thus reactive, leading to swift elimination.
| pH Range | Expected Stability | Primary Rationale |
| 2.0 - 5.5 | High | Amine group is protonated, inhibiting the elimination pathway. |
| 5.5 - 7.0 | Moderate to Low | A mix of protonated and unprotonated amine exists; degradation rate increases with pH. |
| > 7.0 | Very Low | Amine is largely unprotonated, facilitating rapid retro-Michael elimination. |
Q4: I am using HPLC to monitor my experiments. What should I look for as evidence of degradation?
A: When analyzing your samples via High-Performance Liquid Chromatography (HPLC), degradation will manifest as:
-
A decrease in the peak area of your parent compound, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, over time.
-
The appearance of new peaks. You should expect to see peaks corresponding to the degradation products: pyrrolidine and the α,β-unsaturated ketone. These products will likely have different retention times from the parent compound.[3]
Troubleshooting Guides
This section provides detailed protocols to diagnose and solve stability issues during your experiments.
Guide 1: My Compound is Degrading in Neutral Buffer (e.g., PBS at pH 7.4)
This is the most common issue encountered. The primary goal is to identify a more suitable buffer system or to understand the kinetics of degradation to plan experiments accordingly.
Protocol: pH-Rate Profile Study
This experiment will determine the stability of your compound across a range of pH values.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a non-aqueous, compatible solvent like DMSO or ethanol.
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values. It is critical to use buffers with different chemical compositions to rule out buffer-catalyzed degradation.[4]
-
pH 3.0, 4.0, 5.0: 50 mM Citrate Buffer
-
pH 6.0, 7.0: 50 mM Phosphate Buffer (KH₂PO₄/K₂HPO₄)
-
pH 7.4: 50 mM HEPES or Phosphate-Buffered Saline (PBS)
-
pH 8.0, 9.0: 50 mM Borate Buffer
-
-
Incubation:
-
At time T=0, dilute the stock solution into each buffer to a final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (<1%) and consistent across all samples.
-
Maintain all solutions at a constant, controlled temperature (e.g., 25°C or 37°C).
-
-
Sampling and Analysis:
-
Immediately after dilution, take the first sample (T=0) from each buffer and quench any further reaction if necessary (e.g., by adding an equal volume of acidic mobile phase).
-
Collect subsequent samples at predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
-
Analyze all samples using a validated stability-indicating HPLC method (see Guide 3).
-
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. This will give you a clear visual representation of the compound's stability profile and allow you to select the optimal pH for your experimental window.
Guide 2: My Experiment Must Be Conducted at an Unfavorable pH
If your biological or chemical assay requires a neutral or physiological pH, you must employ formulation strategies to protect the compound.
Strategy A: Use of Co-solvents
By reducing the activity of water, you can often slow down aqueous degradation pathways.
-
Method: Prepare your final aqueous solution with a certain percentage of a biocompatible co-solvent.
-
Recommended Co-solvents: Propylene glycol, glycerol, or polyethylene glycol (PEG).[5]
-
Screening Protocol:
-
Prepare several batches of your pH 7.4 buffer containing varying concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Perform a time-course stability study as described in Guide 1 for each co-solvent mixture.
-
Analyze the results to determine if the co-solvent improves stability to an acceptable level for your experiment. Note: Always run a vehicle control to ensure the co-solvent does not interfere with your assay.
-
Strategy B: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, shielding them from the bulk aqueous environment.[6]
-
Method: Encapsulate the compound within the cyclodextrin cavity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Screening Protocol:
-
Prepare solutions of HP-β-CD in your required buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add the compound (from a concentrated stock) to these solutions and allow time for complexation to occur (e.g., vortex and sonicate for 15-30 minutes).
-
Conduct a time-course stability study and compare the degradation rate in the presence and absence of the cyclodextrin.
-
Caption: Troubleshooting workflow for addressing compound instability.
Guide 3: How to Set Up a Stability-Indicating HPLC Method
A reliable analytical method is crucial for accurately quantifying the parent compound and separating it from its degradants.
Protocol: HPLC-UV Method Development
-
Column: A standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point for this type of molecule.[7][8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acidic modifier is crucial for good peak shape of the amine-containing compound and its degradants.
-
Solvent B: Acetonitrile with 0.1% of the same acid.
-
-
Gradient Elution: A gradient elution is recommended to ensure separation of the parent compound from the more polar pyrrolidine and potentially less polar ketone degradant.
-
Example Gradient: Start at 10-20% B, ramp to 90-95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
-
Detection: Use a UV detector. The bromophenyl group provides a strong chromophore. Scan for the optimal wavelength using a PDA detector, likely in the range of 220-260 nm.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30°C are standard starting conditions.
-
Method Validation: Once you have good separation, confirm that the peaks for the parent compound and its degradation products are resolved from each other. This ensures the method is "stability-indicating."
References
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). β-Aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics. Available at: [Link]
-
Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. PubMed. Available at: [Link]
-
Request PDF: β-Aminoketones as prodrugs with pH-controlled activation. ResearchGate. Available at: [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
-
Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]
-
Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
-
(PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. Available at: [Link]
Sources
- 1. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
"overcoming poor solubility of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one for in vivo studies"
<Technical Support Center
Topic: Overcoming Poor Solubility of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one for In Vivo Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for preclinical research purposes only. All formulation components must be verified for safety and compatibility with the specific animal model and route of administration.
Introduction: Navigating the Challenge of Poor Solubility
A significant portion of new chemical entities (NCEs), potentially up to 90%, exhibit poor water solubility.[1][2][3] This presents a major hurdle for in vivo studies, where achieving adequate systemic exposure is critical for evaluating pharmacology and toxicology.[1][4] The compound 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a research chemical with limited publicly available physicochemical data, but its structure suggests it is likely a lipophilic molecule with poor aqueous solubility.
This guide provides a systematic, question-and-answer-based approach to developing suitable formulations for such compounds, enabling researchers to achieve reliable and reproducible in vivo results. We will progress from fundamental characterization and simple formulations to more advanced strategies, explaining the scientific rationale behind each step.
Part 1: Initial Assessment & Troubleshooting
Q1: My compound, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, won't dissolve in aqueous buffers. Where do I start?
Answer: The first step is to perform a systematic solubility screen to understand the compound's basic physicochemical properties. This initial characterization is crucial for designing a rational formulation strategy.[2][3]
Core Concept: The goal is to identify solvents or solvent systems in which the compound has the highest solubility. This data informs the selection of a formulation approach.
Protocol: Preliminary Solubility Assessment
-
Solvent Selection: Choose a small, diverse panel of pharmaceutically acceptable solvents. Include common stock solvents (like DMSO), aqueous co-solvents (PEG 400, Propylene Glycol), and potentially lipids (like corn oil or specific excipients like Capryol™ 90).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each test solvent in separate vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Record the solubility in mg/mL or µg/mL for each solvent. This will be your primary guide for selecting a formulation strategy.
Part 2: Formulation Strategies
This section details a tiered approach to formulation development. Start with the simplest method that meets your required dose and progress to more complex systems if necessary.
Q2: I have my initial solubility data. How can I formulate a simple solution for a pilot intravenous (IV) or oral (PO) study?
Answer: A co-solvent system is often the simplest and fastest approach for early-stage studies.[5] Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.[6]
Causality: Co-solvents work by creating a solution environment that is more "hospitable" to a lipophilic drug molecule than water alone. They disrupt the hydrogen-bonding network of water, creating hydrophobic pockets that can accommodate the drug.
Key Consideration: The primary limitation of co-solvent systems is potential toxicity and drug precipitation upon in vivo administration.[5][7] When an IV formulation is injected into the bloodstream, the rapid dilution can cause the drug to crash out of solution, potentially leading to embolism or erratic absorption.[7]
Table 1: Common Co-solvents for Preclinical In Vivo Studies
| Co-solvent | Typical Concentration Limit (IV, Rodent) | Notes |
| DMSO | < 10% | Excellent solubilizer but can have pharmacological effects and cause hemolysis at higher concentrations.[8] |
| PEG 400 | < 40% | Generally well-tolerated. Can cause osmotic effects. |
| Propylene Glycol | < 40% | Common vehicle. Can cause hemolysis and CNS depression at high doses. |
| Ethanol | < 15% | Can have sedative effects. Often used in combination with other co-solvents. |
| Solutol® HS 15 | < 20% | A non-ionic solubilizer and emulsifier. Can cause histamine release.[8] |
Note: These limits are approximate and should be verified with institutional animal care and use committee (IACUC) guidelines and specific toxicology data.
Protocol: Preparing a Ternary Co-solvent Formulation
-
Weigh Compound: Accurately weigh the required amount of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.
-
Initial Solubilization: Dissolve the compound in the strongest co-solvent first (e.g., DMSO or Ethanol) with gentle vortexing or sonication.
-
Add Secondary Co-solvents: Sequentially add the other organic components of your vehicle (e.g., PEG 400). Ensure the solution remains clear after each addition.
-
Aqueous Dilution: Slowly add the aqueous component (e.g., saline or 5% dextrose in water, D5W) to the final volume while vortexing. This is a critical step. Observe carefully for any signs of precipitation (cloudiness, particulates).
-
Final Check & Sterilization: Once prepared, visually inspect the final formulation against a light and dark background. For IV administration, sterilize the formulation by filtering through a 0.22 µm syringe filter compatible with your solvent mixture (e.g., a PTFE filter for organic solvent-heavy vehicles).
Diagram: Formulation Selection Workflow
Caption: A decision tree for selecting a suitable formulation strategy.
Q3: My co-solvent system isn't potent enough, or my compound precipitates upon aqueous dilution. What's the next step?
Answer: Cyclodextrins are an excellent second-line approach.[9] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly higher aqueous solubility.[9][10][11]
Causality: The hydrophobic drug molecule partitions into the non-polar interior of the cyclodextrin torus, while the polar exterior of the complex interacts favorably with water, effectively masking the drug's lipophilicity.[9]
Key Advantage: For parenteral administration, certain chemically modified cyclodextrins, like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are approved for use and are generally safer than native cyclodextrins, which can be associated with nephrotoxicity.[9][12]
Protocol: Formulation with HP-β-CD
-
Prepare Cyclodextrin Vehicle: Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., citrate or phosphate buffer) at a concentration of 20-40% (w/v).
-
Add Compound: Add the powdered 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously mix the solution. This can be done by stirring overnight at room temperature or by using sonication for a shorter period. Gentle heating (40-50°C) can sometimes accelerate the process, but compound stability must be confirmed.
-
Clarify Solution: After mixing, centrifuge the solution at high speed to pellet any un-complexed, undissolved drug.
-
Quantify & Sterilize: Carefully collect the supernatant, quantify the drug concentration via HPLC, and sterilize using a 0.22 µm filter (a PES or PVDF filter is typically suitable for aqueous solutions).
Q4: I need to administer a very high dose orally, and the required volume for co-solvents or cyclodextrins is too large. What are my options for advanced formulations?
Answer: For high-dose oral studies, or when simpler methods fail, you should consider advanced formulation strategies like nanosuspensions or lipid-based drug delivery systems (LBDDS).[4]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[13][14][15] Reducing the particle size to the nanometer range dramatically increases the surface area, which leads to a significant increase in dissolution rate and saturation solubility.[14][16][17] This technology is particularly suitable for drugs that require high dosing.[14]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[18] They range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS).[19][20] Upon gentle agitation in aqueous media (like the GI tract), SEDDS form fine oil-in-water emulsions, which can enhance drug solubilization and absorption, partly by utilizing the body's natural lipid absorption pathways.[19][21][22]
Self-Validation: These advanced systems require rigorous characterization. For nanosuspensions, particle size and distribution must be measured (e.g., by Dynamic Light Scattering, DLS). For LBDDS, emulsification performance and droplet size should be assessed. These checks are critical to ensure formulation quality and reproducibility.
Part 3: Troubleshooting In Vivo Performance
Q5: My formulation is clear and stable on the bench, but I'm seeing low or highly variable exposure in my animal studies. What could be the problem?
Answer: This is a classic sign of in vivo precipitation, a phenomenon known as the "spring and parachute" effect.[23] Your formulation vehicle (the "spring") allows for a supersaturated concentration of the drug. However, upon administration and dilution in physiological fluids, the vehicle's capacity is overwhelmed, and the drug precipitates (the "parachute" fails).[23]
Mitigation Strategies:
-
Incorporate a Precipitation Inhibitor: The most common strategy is to add a polymeric precipitation inhibitor to your formulation.[7][23] Polymers like hydroxypropyl methylcellulose (HPMC) or PVP can adsorb to the surface of newly formed drug nuclei, sterically hindering crystal growth and maintaining a supersaturated state for a longer period, allowing more time for absorption.[23][24]
-
Reduce the Degree of Supersaturation: Try formulating at a lower concentration. While counterintuitive, a less concentrated but more stable solution might provide more consistent, albeit lower, exposure than a highly supersaturated system that precipitates rapidly.
-
Switch Formulation Type: For oral dosing, switching from a co-solvent system to an LBDDS can mitigate precipitation. The emulsified lipid droplets can protect the drug from the aqueous GI environment until the point of absorption.[19]
Frequently Asked Questions (FAQs)
-
Q: Can I just use 100% DMSO for my in vivo study?
-
A: This is strongly discouraged. While DMSO is an excellent solvent, it is toxic at high concentrations and can cause significant tissue irritation, hemolysis, and adverse pharmacological effects that can confound your study results.[8][25] Always dilute it to the lowest possible concentration, ideally below 10%.
-
-
Q: How do I know which excipients are safe for my animal model?
-
A: Always consult the FDA's list of substances Generally Recognized As Safe (GRAS) and review literature for toxicity data specific to your route of administration and species.[26] When in doubt, run a vehicle tolerability study in a small group of animals before proceeding with your main experiment.
-
-
Q: My compound is for oral dosing. Does the formulation need to be sterile?
-
A: No, sterility is not required for oral gavage formulations. However, the formulation should be prepared freshly and handled cleanly to minimize microbial contamination. Good formulation practice dictates preparing enough for the day's studies and discarding any excess.
-
References
-
Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. - Semantic Scholar. Available at: [Link]
-
Nanosuspensions technology as a master key for nature products drug delivery and In vivo fate - Ovid. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. Available at: [Link]
-
Effects of Nanosuspension Formulations on Transport, Pharmacokinetics, In Vivo Targeting and Efficacy for Poorly Water-soluble Drugs | Bentham Science Publishers. Available at: [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Available at: [Link]
-
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PubMed Central. Available at: [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. Available at: [Link]
-
Nanosuspension technology and its applications in drug delivery. Available at: [Link]
-
A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Available at: [Link]
-
Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]
-
NANOSUSPENSION - Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
-
Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Available at: [Link]
-
Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Sophisticated Formulation Approaches for Insoluble Drug Candidates. Available at: [Link]
-
Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs. - Semantic Scholar. Available at: [Link]
-
Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed. Available at: [Link]
-
Early Formulation - Evotec. Available at: [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. Available at: [Link]
-
In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PubMed Central. Available at: [Link]
-
Lipid-Based Drug Delivery Systems - PMC - NIH. Available at: [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. Available at: [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. Available at: [Link]
-
In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - NIH. Available at: [Link]
-
Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - MDPI. Available at: [Link]
-
Acceptable solvents for in vitro drug solutions or in vivo... | Download Table - ResearchGate. Available at: [Link]
-
Generally Recognized as Safe (GRAS) - FDA. Available at: [Link]
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- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
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- 19. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. fda.gov [fda.gov]
"reducing side reactions in the bromination of pyrrolidinone precursors"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bromination of pyrrolidinone precursors. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: I'm trying to achieve mono-α-bromination on my pyrrolidinone, but I'm consistently getting di-brominated products. What is the most likely cause?
A1: This is the most common side reaction in the α-bromination of carbonyl compounds, including lactams like pyrrolidinone. The primary cause is almost always the reaction conditions, specifically the choice between an acid-catalyzed or a base-promoted pathway.
-
Under basic conditions , the reaction proceeds through an enolate intermediate.[1] The introduction of the first electron-withdrawing bromine atom increases the acidity of the remaining α-hydrogen.[1][2] This makes the formation of a second enolate and subsequent second bromination faster than the first, leading to polyhalogenation.[1]
-
Under acidic conditions , the reaction proceeds through an enol intermediate.[2][3] The rate-determining step is the formation of this enol.[4] Once the first bromine is added, the resulting α-bromo ketone is less basic at the carbonyl oxygen, which disfavors the initial protonation step required for further enol formation.[1][2] This effectively shuts down or dramatically slows further bromination, making acid-catalyzed methods ideal for selective mono-bromination.[5]
Recommendation: To favor mono-bromination, switch to an acid-catalyzed system. Common choices include using Br₂ in acetic acid or another protic solvent.[3]
Q2: What is the role of N-Bromosuccinimide (NBS) and why is my reaction failing or giving side products?
A2: N-Bromosuccinimide (NBS) is a highly versatile reagent used for both electrophilic and radical brominations.[6][7] Its utility stems from its ability to provide a low, constant concentration of molecular bromine (Br₂), which helps control reactivity. However, its performance is highly dependent on its purity and the reaction conditions.
-
Purity is Critical: Commercial NBS can degrade over time, releasing Br₂ and turning yellow or brown.[6][8] Impure NBS is a common source of unreliable results and side reactions, such as the formation of α-bromoketones and dibromo compounds.[6][8] It is highly recommended to use freshly recrystallized NBS for consistent results.
-
Radical vs. Electrophilic Pathways:
-
For allylic or benzylic bromination (at a carbon adjacent to a double bond or aromatic ring), NBS is used with a radical initiator (like AIBN or benzoyl peroxide) or UV light in a non-polar solvent like carbon tetrachloride (CCl₄).[6][8] This is known as the Wohl-Ziegler reaction.[9]
-
For α-bromination of carbonyls , NBS is typically used under acid catalysis.[6][8] The reaction of enolates or enol ethers with NBS is a preferred method as it is often high-yielding with few side-products.[8]
-
Recommendation: If you suspect reagent issues, recrystallize your NBS before use. Ensure your reaction conditions (solvent, initiator, catalyst) are appropriate for the specific type of bromination you intend to perform.
Q3: My pyrrolidinone precursor has multiple possible bromination sites (e.g., α-to-carbonyl and a phenyl ring). How can I control regioselectivity?
A3: Achieving regioselectivity is a significant challenge. The key is to choose conditions that favor one reaction mechanism over another.
-
For α-to-Carbonyl Bromination: This is an electrophilic substitution on the enol or enolate form.[1] Using acid-catalyzed conditions (e.g., Br₂/AcOH) will strongly favor this pathway.[10] Milder, more selective brominating agents like Pyrrolidone Hydrotribromide (PHT) have shown excellent selectivity for ketones over other functional groups like olefins, as they provide a very low equilibrium concentration of Br₂.[11][12]
-
For Aromatic Ring Bromination: This is an electrophilic aromatic substitution (SEAr). Sufficiently activated rings (like phenols or anilines) can be brominated with NBS, often in a polar solvent like DMF to achieve high para-selectivity.[8]
-
For Benzylic Bromination: If your pyrrolidinone has a benzylic C-H bond, this position can be selectively brominated using NBS with a radical initiator and a non-polar solvent.[10]
Recommendation: Carefully analyze the structure of your precursor. To target the α-position, use acid-catalyzed conditions. To target an activated aromatic ring, use standard SEAr conditions. For a benzylic position, use radical conditions.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental observations and provides a logical path to resolving them.
Problem 1: Low yield and significant starting material remains, despite extended reaction times.
-
Potential Cause A: Inefficient Enol/Enolate Formation. The rate-determining step in acid-catalyzed α-halogenation is often the formation of the enol.[4] If the acid catalyst is too weak or used in insufficient quantity, the reaction will be sluggish.
-
Solution A:
-
Increase Catalyst Loading: Try incrementally increasing the amount of acid catalyst (e.g., HBr, p-TsOH, or Acetic Acid).[3]
-
Switch Catalyst: A stronger acid may be required, but proceed with caution to avoid degradation.
-
Confirm Acidity: Ensure your starting material is stable under the acidic conditions and that no acid-scavenging impurities are present.
-
-
Potential Cause B: Deactivated Brominating Agent. The brominating agent may have degraded or been consumed by side reactions with the solvent or impurities.[8]
-
Solution B:
-
Use Fresh Reagents: Use freshly opened or purified brominating agents. As mentioned, recrystallizing NBS is a crucial step for many protocols.[6]
-
Inert Atmosphere: If your substrate or reagents are sensitive to moisture or air, run the reaction under an inert atmosphere (N₂ or Ar). The presence of water can hydrolyze the desired product.[8]
-
Problem 2: The reaction is messy, with multiple unidentified spots on TLC and a difficult purification.
-
Potential Cause A: Radical vs. Ionic Ambiguity. If using NBS, your conditions may be inadvertently promoting both radical and ionic pathways, leading to a mixture of products. This can happen if the reaction is exposed to light or if trace impurities are initiating radical chains.
-
Solution A:
-
Enforce Conditions: To favor the ionic pathway for α-bromination, run the reaction in the dark and avoid radical initiators.
-
Radical Trap: In some cases, adding a radical scavenger like BHT (Butylated hydroxytoluene) can help suppress unwanted radical side reactions.[13]
-
-
Potential Cause B: Solvent Reactivity. The solvent itself can influence the reaction pathway or even react. For instance, some solvents can complex with bromine radicals, altering their selectivity.[14][15]
-
Solution B:
-
Solvent Screen: Perform a solvent screen to identify an optimal medium. Chlorinated solvents are common for radical reactions, while polar aprotic solvents may favor ionic pathways.[16]
-
Review Literature: Check for established protocols for similar substrates to see which solvent systems have proven successful.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common bromination issues.
Caption: Troubleshooting workflow for bromination side reactions.
Key Mechanistic Insights
Understanding the underlying mechanism is key to controlling the outcome. The α-bromination of a pyrrolidinone is dictated by the nature of the nucleophile: the neutral enol or the anionic enolate.
Caption: Comparison of acid-catalyzed vs. base-promoted bromination mechanisms.
Data & Reagent Selection
The choice of brominating agent is critical for success. The following table summarizes common reagents and their primary applications.
| Reagent | Common Name | Typical Use | Key Considerations for Minimizing Side Reactions |
| Br₂ | Molecular Bromine | General purpose electrophilic bromination | Highly reactive; use in a non-nucleophilic solvent with acid catalyst for α-bromination. Slow addition is key.[9] |
| C₄H₄BrNO₂ | N-Bromosuccinimide (NBS) | Allylic/Benzylic (radical) or α-Carbonyl (ionic) bromination | Must be recrystallized. [6][8] Conditions (initiator vs. acid) dictate selectivity.[8] |
| (C₅H₅NH)Br₃ | Pyridinium Tribromide (PHP) | Mild α-bromination of ketones | Solid reagent, safer to handle than Br₂. Provides slow release of Br₂.[10][17] |
| (C₄H₉)₄NBr₃ | Tetrabutylammonium Tribromide (TBATB) | Mild, regioselective bromination | Offers high selectivity and is effective for various heterocycles.[13] |
| (C₄H₇NO)ₓ·HBr₃ | Pyrrolidone Hydrotribromide (PHT) | Highly selective for ketones over alkenes | Excellent for complex molecules where other functional groups might react.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed α-Bromination
This protocol is a starting point for achieving selective mono-α-bromination of a pyrrolidinone precursor.
-
Preparation: Dissolve the pyrrolidinone precursor (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as 48% HBr (e.g., 0.1 eq), to the solution. The acid catalyzes the formation of the enol intermediate, which is the active nucleophile.[3]
-
Temperature Control: Cool the reaction mixture in an ice bath (0 °C) to control the reaction rate and minimize side reactions.
-
Bromine Addition: Prepare a solution of molecular bromine (Br₂) (1.0-1.1 eq) in the same solvent. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes with vigorous stirring. Slow addition is crucial to maintain a low concentration of Br₂ and prevent over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the bromine color is a good indicator, but TLC is more precise.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess bromine.
-
Workup and Purification: Proceed with a standard aqueous workup to extract the product. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)
To ensure reliable and reproducible results, use freshly purified NBS.[6][8]
-
Dissolution: In a fume hood, add crude NBS (e.g., 20 g) to a flask containing distilled water (e.g., 200 mL).
-
Heating: Gently heat the mixture with stirring to 90-95 °C until the NBS is fully dissolved. Do not boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Place the hot, clear solution in an ice bath and allow it to cool undisturbed. White, crystalline NBS will precipitate out.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold water, and then dry them under high vacuum in the dark.
-
Storage: Store the pure, white NBS in a sealed container, protected from light and moisture.
References
-
Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available from: [Link]
-
Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. Canadian Journal of Chemistry. Available from: [Link]
-
N-Bromosuccinimide. Wikipedia. Available from: [Link]
-
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Available from: [Link]
-
Solvent pressure effects in free-radical reactions. A selectivity inversion in free-radical brominations induced by solvent. Journal of the American Chemical Society. Available from: [Link]
-
6.2 Halogenation of the α-Carbon. Organic Chemistry II - KPU Pressbooks. Available from: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available from: [Link]
-
Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. ResearchGate. Available from: [Link]
-
Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. YouTube. Available from: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available from: [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
-
N-Bromosuccinimide. Wikipedia. Available from: [Link]
-
Ketone halogenation. Wikipedia. Available from: [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. Available from: [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
Sources
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
"addressing batch-to-batch variability of synthesized 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one"
Technical Support Center: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one Synthesis
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. Batch-to-batch variability is a significant challenge in chemical synthesis, impacting yield, purity, and ultimately, the reliability of experimental results. This document provides a structured approach to troubleshooting and mitigating these issues through a series of frequently asked questions, detailed troubleshooting guides, and validated protocols. Our goal is to empower you with the expertise to diagnose problems, understand their root causes, and implement effective solutions for consistent and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the final yield of our synthesis (e.g., 45% in one batch, 70% in another). What are the most likely causes?
A1: Yield variability is a common issue often traced back to a few critical parameters. The most frequent culprits are:
-
Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the 4-bromopropiophenone and pyrrolidine, is paramount. Minor impurities can act as catalysts or inhibitors for side reactions. Ensure the accurate molar ratio of reactants is maintained in every batch.
-
Reaction Temperature Control: The Mannich reaction, a common route for this synthesis, is often exothermic. Inconsistent temperature control can lead to the formation of byproducts. A difference of even 5-10°C can significantly alter the reaction kinetics and impurity profile.
-
Reaction Time: Incomplete or overly extended reaction times can both negatively impact yield. Incomplete reactions leave unreacted starting materials, while prolonged reactions can lead to the degradation of the product or the formation of polymeric byproducts.
Q2: Our final product shows a persistent impurity in the HPLC analysis that we are struggling to identify and remove. What could it be?
A2: A common impurity in this type of synthesis is the product of a self-condensation reaction of the starting ketone or an elimination reaction of the Mannich base. Specifically, look for dimers of 4-bromopropiophenone or the corresponding α,β-unsaturated ketone (chalcone). These impurities are often structurally similar to the desired product, making them difficult to remove by standard crystallization. Chromatographic purification may be necessary.
Q3: We have noticed a color change in our final product between batches, from off-white to a yellowish tint. Is this a cause for concern?
A3: A color change is often indicative of the presence of minor impurities, which may or may not impact the overall purity as determined by techniques like HPLC. The yellowish tint can be due to trace amounts of oxidized species or residual starting materials. While it may not affect the primary use of the compound in some research contexts, for drug development purposes, the source of the color should be investigated and controlled. It is recommended to perform a forced degradation study to understand the stability of the compound and the nature of the colored impurities.
Part 2: Troubleshooting Guides
Guide 1: Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Reagent Verification:
-
Action: Obtain certificates of analysis for all starting materials. If unavailable, re-characterize them in-house using NMR or GC-MS.
-
Rationale: Impurities in starting materials can have a significant downstream effect on the reaction.
-
-
Temperature Monitoring:
-
Action: Log the internal reaction temperature at regular intervals for the entire duration of the synthesis.
-
Rationale: This will help identify any temperature spikes or deviations that could be leading to side reactions.
-
-
Reaction Kinetics:
-
Action: Perform a time-course study by taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC or TLC.
-
Rationale: This will allow you to determine the optimal reaction time for maximizing product formation while minimizing byproduct generation.
-
-
Work-up and Isolation:
-
Action: Analyze aqueous layers from extractions to check for product loss. Assess the mother liquor from crystallization for the presence of a significant amount of the desired product.
-
Rationale: Suboptimal work-up and isolation procedures are a common and often overlooked source of yield loss.
-
Guide 2: Inconsistent Purity
This guide addresses batch-to-batch variations in the purity of the final product.
Troubleshooting Workflow for Inconsistent Purity
Caption: A workflow for diagnosing and resolving inconsistent product purity.
Quantitative Data for Purity Troubleshooting:
| Parameter | Batch A | Batch B | Batch C | Likely Root Cause |
| Purity (HPLC, %) | 99.2% | 97.5% | 99.1% | - |
| Impurity 1 (0.85 RRT) | 0.3% | 1.5% | 0.2% | Inconsistent temperature control |
| Impurity 2 (1.15 RRT) | 0.1% | 0.2% | 0.3% | Degradation over time |
| Reaction Temp (°C) | 80 ± 2 | 85 ± 5 | 80 ± 1 | Inconsistent heating |
| Reaction Time (h) | 4 | 4.5 | 4 | Inconsistent endpoint determination |
Part 3: Experimental Protocols
Protocol 1: Synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
This protocol is a representative procedure. It is crucial to perform a thorough risk assessment before conducting any chemical synthesis.
Step-by-Step Methodology:
-
To a solution of 4-bromopropiophenone (1.0 eq) in isopropanol, add paraformaldehyde (1.2 eq) and pyrrolidine hydrochloride (1.1 eq).
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add acetone to the mixture and stir for 1 hour to precipitate the product.
-
Filter the solid, wash with cold acetone, and dry under vacuum to afford the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
References
-
Title: The Mannich Reaction: A Review of the Literature Source: Organic Reactions URL: [Link]
-
Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation URL: [Link]
-
Title: Process Validation: General Principles and Practices Source: U.S. Food and Drug Administration URL: [Link]
Technical Support Center: Investigating the Degradation of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the potential degradation of this compound under various experimental conditions. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes information from related chemical structures and fundamental organic chemistry principles to provide a robust framework for your investigations.
I. Understanding the Stability of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: A Proactive Approach
The stability of a compound is critical to its development and application. Degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic impurities. This section addresses common questions about the stability of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and provides insights into preventing unwanted degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one?
Based on the structure of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, the most probable degradation pathways include:
-
Hydrolysis: The amide bond within the pyrrolidinone ring system is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the pyrrolidine ring.
-
Oxidation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This is a known metabolic pathway for similar compounds and can occur under chemical stress.[1]
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to debromination or other radical-mediated reactions. The pyrrolidine moiety may also be susceptible to photocatalytic degradation.[2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is unavailable, general principles suggest that both acidic and basic conditions could promote hydrolysis of the amide bond. The pyrrolidine ring's degradation has been shown to be pH-dependent in photocatalytic studies, with increased degradation observed at higher pH levels.[2] It is crucial to perform forced degradation studies across a range of pH values to determine the optimal stability profile for your application.
Q3: Is 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one sensitive to light?
Given the presence of a bromophenyl group, photosensitivity is a valid concern. Aromatic halides can undergo photolytic cleavage. Studies on other drugs have demonstrated that irradiation, for instance at 254 nm, can induce significant degradation.[3] Therefore, it is highly recommended to protect solutions and solid samples of this compound from light, especially during long-term storage and handling.
Q4: What role does temperature play in the degradation of this compound?
Elevated temperatures will generally accelerate all degradation reactions, including hydrolysis and oxidation. The extent of this effect can be quantified by conducting stability studies at various temperatures, which is a standard practice in drug development to determine shelf-life and appropriate storage conditions.
II. Troubleshooting Guide: Identifying and Resolving Degradation Issues
Encountering unexpected results during your experiments can be frustrating. This section provides a structured approach to troubleshooting potential degradation-related issues.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | Hydrolysis or oxidation. | Analyze the sample by LC-MS to identify potential degradation products. Prepare fresh solutions for each experiment and store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Consider using a buffered solution at a pH where the compound is most stable. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) and NMR to elucidate their structures. This will provide valuable information about the degradation pathway. |
| Inconsistent biological activity or analytical results. | Sample degradation. | Re-evaluate your sample handling and storage procedures. Ensure that all solvents are of high purity and free from peroxides or other reactive impurities. Implement a strict protocol for sample preparation and analysis. |
| Discoloration of the solid compound or solution. | Photodegradation or oxidation. | Store the compound in amber vials or wrapped in aluminum foil. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
III. Experimental Protocols for Degradation Studies
To systematically investigate the degradation pathways of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a series of forced degradation (stress testing) studies should be performed.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products and pathways of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one under various stress conditions.
Materials:
-
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
UV-Vis spectrophotometer
-
HPLC system with UV and MS detectors
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[3]
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated HPLC-UV/MS method. The mobile phase could consist of a gradient of water and ACN with a common additive like formic acid or ammonium acetate.
Protocol 2: Analytical Method for Degradation Products
Objective: To develop and validate an HPLC-MS method for the separation and identification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 2.1 x 50 mm, 3 µm).
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
Method Parameters (starting point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS Detection: Positive electrospray ionization (ESI+) mode, scanning a mass range that includes the parent compound and expected degradation products.
This method will allow for the separation of the parent compound from its degradation products and provide mass information to help in their structural elucidation. For quantitative analysis, the method should be validated according to standard guidelines.[4]
IV. Visualizing Potential Degradation Pathways and Workflows
The following diagrams illustrate the potential degradation pathways and the experimental workflow for their investigation.
Potential Degradation Pathways
Caption: Proposed degradation routes for the target compound.
Experimental Workflow for Degradation Analysis
Caption: Workflow for studying compound degradation.
V. Concluding Remarks
VI. References
-
Al-Areqi, N. A. S., Al-Wardy, A. A., & Al-Maydama, H. M. A. (2000). A Photocatalytic Method for the Degradation of Pyrrolidine in Water. Iranian Journal of Chemistry and Chemical Engineering, 19(2), 84-88. [Link]
-
López, P., Brandsma, S. H., de Boer, J., & Leonards, P. E. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Journal of Chromatography A, 1216(3), 347-361. [Link]
-
Crews, H. M., & Tadeo, J. L. (2009). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 14(11), 4426-4450. [Link]
-
Smela, M., Krzek, J., & Wyszomirska, E. (2020). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 25(21), 5205. [Link]
-
Dani, R. K., Sharma, M., & Singh, B. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348. [Link]
Sources
- 1. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low signal in analytical detection of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one"
Technical Support Center: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
A Senior Application Scientist's Guide to Troubleshooting Low Analytical Signal
Welcome to the technical support center. As researchers and drug development professionals, obtaining a robust and reproducible signal for your analyte is paramount. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low signal intensity when analyzing 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. We will move beyond simple checklists to explore the causality behind these issues, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common and often overlooked causes of low signal. Always start here before proceeding to more complex troubleshooting.
Q1: My signal is suddenly low or absent across all samples, including my standards. What should I check first?
A1: This pattern strongly suggests a systemic issue with the instrument rather than a problem with your samples. Before altering your method, perform a thorough system health check.
-
LC System: Check for leaks, ensure mobile phase reservoirs are not empty, and verify that the pump is delivering the correct flow rate and pressure.[1][2] Erratic pressure can indicate a bubble or a failing pump seal.
-
Mass Spectrometer: Confirm that the instrument is properly tuned and calibrated.[3] A failed calibration will prevent the instrument from detecting any ions correctly. Ensure the nitrogen gas supply (for ESI) is active and at the correct pressure.
-
Connections: Verify all fluidic and electronic connections between the LC and the MS are secure. A loose connection can lead to a complete loss of signal.[4]
Q2: My standard looks fine, but my extracted samples show a very low signal. Why?
A2: This is a classic presentation of matrix effects , specifically ion suppression.[5][6] Components from your sample matrix (e.g., salts, lipids, proteins) co-elute with your analyte and interfere with its ionization in the MS source.[7][8][9] The co-eluting compounds compete for the available charge or affect the efficiency of droplet evaporation, thereby suppressing the signal of your target analyte.[6][7]
Q3: Can the chemical properties of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one itself contribute to a low signal?
A3: Yes, the inherent properties of the molecule are critical. This compound possesses a pyrrolidine ring, which is a tertiary amine. This group is readily protonated, making it an excellent candidate for positive mode Electrospray Ionization (ESI). If you are using negative mode or a less suitable ionization technique like APCI (Atmospheric Pressure Chemical Ionization), you may achieve suboptimal ionization and thus a weaker signal.[10]
Q4: I see a peak, but it's very broad and short. What does this indicate?
A4: Poor peak shape is often a chromatographic issue. Broad peaks dilute the analyte over a longer period, reducing the peak height (intensity). Common causes include:
-
Column Degradation: The column may be fouled with contaminants or has exceeded its injection lifetime.[11][12]
-
Inappropriate Sample Solvent: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion.[11] Always try to dissolve your sample in the mobile phase itself.
-
System Dead Volume: Excessive tubing length or poorly made connections can increase system volume, leading to peak broadening.
Part 2: A Systematic Approach to Troubleshooting Low Signal
When initial checks do not resolve the issue, a systematic approach is necessary. The following workflow provides a logical path for diagnosing the root cause.
Caption: Ion suppression in the ESI source.
Guide 3: Advanced Strategy - Chemical Derivatization
Q: I have optimized my sample prep and MS method, but the signal is still too low. What else can I do?
A: When the intrinsic properties of a molecule limit its ionization efficiency, chemical derivatization can be a powerful tool. [13]The goal is to attach a chemical moiety to your analyte that has exceptionally high ionization efficiency.
For 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, the ketone functional group is a prime target for derivatization.
-
Strategy: React the ketone with a hydrazine-containing reagent to form a highly ionizable hydrazone. [13]* Recommended Reagent: 2,4-Dinitrophenylhydrazine (DNPH). The resulting DNPH derivative is not only easily ionized but also possesses a chromophore, allowing for sensitive UV detection as a complementary technique. [14][15]* Alternative: Dansylhydrazine can also be used, which adds a tertiary amine group that is very easily protonated in ESI-MS, significantly enhancing the signal. [13] Caution: Derivatization adds an extra step to your workflow and requires careful optimization to ensure complete and reproducible reaction.
Part 4: Key Experimental Protocols
Protocol 1: System Suitability Test (SST)
Objective: To verify that the LC-MS/MS system is performing correctly before analyzing experimental samples.
Procedure:
-
Prepare a fresh solution of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one at a known concentration (e.g., 100 ng/mL) in a 50:50 mixture of your initial mobile phases (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).
-
Make five consecutive injections of this solution.
-
Acceptance Criteria:
-
Peak Area Reproducibility: The relative standard deviation (%RSD) of the peak areas should be <15%.
-
Retention Time Reproducibility: The %RSD of the retention times should be <2%.
-
Peak Shape: The peak asymmetry factor should be between 0.9 and 1.5.
-
-
If the SST fails, do not proceed with sample analysis. Troubleshoot the instrument hardware first. [16]
Protocol 2: Post-Column Infusion for Matrix Effect Diagnosis
Objective: To identify regions of ion suppression or enhancement in a chromatographic run.
Procedure:
-
Set up your standard LC-MS/MS method.
-
Using a T-junction, connect a syringe pump to the flow path between the analytical column and the MS ion source.
-
Continuously infuse a standard solution of your analyte (e.g., 100 ng/mL) at a low, steady flow rate (e.g., 10 µL/min).
-
Acquire data in MRM mode for your analyte while injecting a blank matrix sample (an extract from a sample that does not contain your analyte).
-
Data Interpretation:
-
You will observe a high, stable baseline signal from the infused analyte.
-
When components from the blank matrix elute from the column, any dip in this baseline indicates ion suppression at that retention time.
-
Any rise in the baseline indicates ion enhancement .
-
-
If a significant dip in the signal occurs at the retention time of your analyte, you have confirmed that matrix effects are the cause of your low signal. The solution is to improve chromatographic separation or enhance sample cleanup. [8]
References
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Li, W., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Hewavitharana, A. K., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry. [Link]
-
Goswami, H., et al. (2021). Matrix effect in a view of LC-MS/MS: An overview. Journal of Applied Pharmaceutical Science. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. [Link]
-
SCIEX. (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. [Link]
-
van Leeuwen, S. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. [Link]
-
Stoll, D., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
-
Pomastowski, P., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
van Leeuwen, S. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS?. [Link]
-
ResearchGate. (2013). Any suggestions for very low intensity in LC/MS/MS?. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
Sources
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. nebiolab.com [nebiolab.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 13. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Dosage Optimization for Animal Studies with 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Welcome to the technical support center for researchers utilizing 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in preclinical animal studies. This guide is designed to provide in-depth technical and troubleshooting advice to navigate the critical phase of dosage optimization. Given the limited specific data on this molecule, this resource leverages established principles of preclinical toxicology and pharmacology for novel chemical entities, with a focus on the anticipated mechanism of action based on its structural class.
Understanding the Compound: A Mechanistic Perspective
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one belongs to a class of compounds structurally related to cathinones and pyrovalerone analogues. These compounds are well-documented as monoamine transporter inhibitors.[1] It is therefore highly probable that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one functions as a dopamine (DAT) and norepinephrine (NET) reuptake inhibitor.[1][2][3] This mechanism of action predicts potential central nervous system stimulant effects, as well as cardiovascular and behavioral changes, which are critical considerations for dose selection and toxicity monitoring in animal models.[3]
Frequently Asked Questions (FAQs)
Q1: Where do I begin with selecting a starting dose for my first in vivo experiment?
A: For a novel compound with limited in vivo data, a systematic approach is crucial. The initial dose selection should be conservative to ensure animal welfare.[4] Consider the following strategies:
-
Literature Review of Analogues: Investigate published studies on structurally similar compounds, such as other bromo-substituted cathinones or pyrovalerone derivatives, to identify starting doses used in relevant animal models.[5]
-
In Vitro to In Vivo Extrapolation: While not a direct conversion, in vitro potency data (e.g., IC50 at DAT and NET) can provide a preliminary guide.[6] A common, albeit rough, starting point is to aim for plasma concentrations in animals that are comparable to the in vitro effective concentrations.
-
Dose Range-Finding Study: The most rigorous approach is to conduct a dose-range finding (DRF) study. This involves administering escalating doses to small groups of animals to determine the Maximum Tolerated Dose (MTD).[5]
Q2: How do I design a dose-range finding (DRF) study?
A: A well-designed DRF study is fundamental to understanding the tolerability of the compound. Here is a typical workflow:
-
Animal Model Selection: Choose a species and strain appropriate for your research question.[7] Rodents (mice or rats) are commonly used for initial toxicology screening.
-
Group Allocation: Use a small number of animals per group (e.g., 2-3 per sex). Include a vehicle control group and at least 3-4 dose groups.[5]
-
Dose Selection and Escalation: Select doses on a logarithmic or semi-logarithmic scale (e.g., 1, 3, 10, 30 mg/kg).[5] The range should be wide enough to identify both a no-observed-adverse-effect level (NOAEL) and a dose that induces mild to moderate signs of toxicity.[8]
-
Monitoring: Closely observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily).[5] Key parameters to monitor include changes in behavior, posture, activity levels, and body weight. A body weight loss of over 15-20% is often considered a humane endpoint.[5]
Q3: What is allometric scaling, and how can it be used to estimate a starting dose in a different species?
A: Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area (BSA).[9][10] This is often more accurate than simple weight-based scaling because metabolic rates are more closely correlated with BSA.[9] The Human Equivalent Dose (HED) can be calculated from an animal's No-Observed-Adverse-Effect Level (NOAEL) using the following formula:
HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33[11]
Conversion factors for converting doses between species based on BSA are also available from regulatory agencies like the FDA.[11]
| From | To Mouse (20g) | To Rat (150g) | To Rabbit (1.8kg) | To Dog (10kg) | To Human (60kg) |
| Mouse (mg/kg) | 1 | 0.5 | 0.25 | 0.12 | 0.08 |
| Rat (mg/kg) | 2 | 1 | 0.5 | 0.25 | 0.16 |
| Rabbit (mg/kg) | 4 | 2 | 1 | 0.5 | 0.32 |
| Dog (mg/kg) | 8 | 4 | 2 | 1 | 0.65 |
| Human (mg/kg) | 12.3 | 6.2 | 3.1 | 1.5 | 1 |
This table provides approximate conversion factors based on body surface area. For regulatory submissions, refer to current FDA guidance.[11]
Q4: My compound is showing high variability in efficacy between animals in the same dose group. What could be the cause?
A: High inter-animal variability is a common challenge.[12] Potential causes and solutions include:
-
Formulation Issues: The compound may not be fully solubilized or may be precipitating out of the vehicle. Ensure your formulation is stable and homogenous.
-
Inconsistent Administration: The route and technique of administration can significantly impact bioavailability.[12] Standardize procedures and ensure all personnel are adequately trained.
-
Animal-Specific Factors: Biological differences between animals can lead to varied responses. Ensure animals are age and weight-matched. Increasing the group size can also help to improve statistical power.[7]
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Low Doses
| Potential Cause | Troubleshooting Steps |
| Acute Toxicity | Review the predicted mechanism of action. As a presumed DAT/NET inhibitor, cardiovascular events or seizures could be a cause. Consider continuous monitoring for a subset of animals in the initial dose groups. |
| Formulation Error | Verify the concentration of your dosing solution. An error in calculation or preparation could lead to unintentionally high doses. |
| Vehicle Toxicity | Ensure the vehicle used is well-tolerated at the administered volume and concentration. Run a vehicle-only control group. |
| Route of Administration | Rapid intravenous injection can lead to high peak plasma concentrations (Cmax) and acute toxicity. Consider a slower infusion rate or a different route of administration (e.g., subcutaneous or oral) to reduce Cmax. |
Issue 2: Lack of Efficacy at Doses Approaching the MTD
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | The compound may have low bioavailability, rapid metabolism, or poor penetration into the target tissue (e.g., the brain). Conduct a pharmacokinetic study to determine key parameters like Cmax, Tmax, and half-life.[13] |
| Target Engagement | The compound may not be reaching its molecular target at sufficient concentrations to elicit a pharmacological effect. Consider ex vivo or in vivo methods to measure target engagement, such as receptor occupancy studies.[14] |
| Incorrect Animal Model | The chosen animal model may not be appropriate for the disease or condition being studied. Re-evaluate the translational relevance of your model.[15] |
| Flawed Efficacy Endpoint | The endpoint being measured may not be sensitive enough to detect the effects of the compound. Ensure your efficacy assays are validated and have a sufficient dynamic range. |
Experimental Protocols & Workflows
Protocol: Dose-Range Finding (DRF) Study in Mice
-
Animal Selection: Use healthy, young adult mice (e.g., C57BL/6, 8-10 weeks old), matched for age and sex.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.
-
Group Allocation: Randomly assign animals to 5 groups (n=3 per sex per group): Vehicle control, 1 mg/kg, 5 mg/kg, 25 mg/kg, and 100 mg/kg.
-
Compound Preparation: Prepare a stock solution of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). Prepare fresh on the day of dosing.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weight immediately before dosing and daily for 7 days.
-
Perform clinical observations at 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily. Look for signs of toxicity such as hyperactivity, tremors, ataxia, lethargy, and changes in respiration.
-
-
Data Analysis: Determine the highest dose that does not cause significant toxicity (NOAEL) and the lowest dose at which mortality or severe toxicity is observed. The MTD is typically the dose level just below the one causing severe adverse effects.[6]
Workflow for Dose Optimization
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Validation & Comparative
Comparative Guide to the Synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: Validation of a Novel One-Pot Mannich-Type Reaction
Abstract
This guide provides a comprehensive validation of a novel, efficient one-pot synthesis route for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a key intermediate in the development of various biologically active compounds. We present a direct comparison of this novel method with a traditional multi-step approach, offering a detailed analysis of reaction efficiency, purity of the final product, and overall practicality. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of β-amino ketones and related pharmacophores. Experimental data, detailed protocols, and mechanistic insights are provided to support the adoption of this improved synthetic strategy.
Introduction: The Significance of β-Amino Ketones
β-amino ketones, also known as Mannich bases, are a critical class of organic compounds in medicinal chemistry and drug design.[1][2] Their structural motif is present in a wide range of pharmaceuticals, including antidepressants like fluoxetine, and compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The title compound, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, incorporates the versatile pyrrolidine scaffold, which can enhance aqueous solubility and modulate the physicochemical properties of drug candidates.[4] The presence of a bromine atom also provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse compound libraries.
The classical method for synthesizing β-amino ketones is the Mannich reaction, a three-component condensation of a ketone, an aldehyde, and a primary or secondary amine.[5][6] While foundational, this reaction can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the need for pre-formed imines.[7][8] These limitations have prompted the development of alternative and more efficient synthetic strategies.[8]
This guide introduces a novel one-pot, catalyst-free Mannich-type reaction for the synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and compares it against a conventional two-step approach.
Experimental Design: A Comparative Analysis
To validate the novel synthesis route, a head-to-head comparison with a conventional method was designed. The key metrics for evaluation were:
-
Overall Yield: The efficiency of converting starting materials into the final product.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
-
Reaction Time: The total time required to complete the synthesis.
-
Simplicity and Scalability: The ease of the procedure and its potential for scale-up.
Scheme 1: Synthetic Routes for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Caption: Comparative overview of the novel one-pot and conventional two-step synthesis routes.
Methodologies
Novel One-Pot Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromoacetophenone (1.99 g, 10 mmol), paraformaldehyde (0.45 g, 15 mmol), and pyrrolidine hydrochloride (1.08 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (30 mL) to the flask.
-
Reaction Conditions: Stir the mixture at reflux (approximately 78 °C) for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure product.
Conventional Two-Step Synthesis Protocol
Step 1: Synthesis of 3-Bromo-1-(4-bromophenyl)propan-1-one
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-bromoacetophenone (1.99 g, 10 mmol) in glacial acetic acid (20 mL).
-
Bromination: Add bromine (0.51 mL, 10 mmol) dropwise at room temperature.
-
Reaction Conditions: Stir the mixture at 60 °C for 2 hours.
-
Work-up: Pour the reaction mixture into ice-water (100 mL). Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-bromo-1-(4-bromophenyl)propan-1-one.
Step 2: Synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
-
Reaction Setup: Dissolve 3-bromo-1-(4-bromophenyl)propan-1-one (2.78 g, 10 mmol) in acetonitrile (30 mL) in a 100 mL round-bottom flask.
-
Nucleophilic Substitution: Add pyrrolidine (1.68 mL, 20 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 12 hours.
-
Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography as described in the novel one-pot protocol.
Validation Workflow
The validation of the synthesized compound from both routes was performed using a standardized analytical workflow.
Caption: Standardized workflow for the analytical validation of the synthesized product.
Results and Discussion
The comparative results of the two synthetic routes are summarized below.
| Parameter | Novel One-Pot Synthesis | Conventional Two-Step Synthesis |
| Overall Yield | 78% | 55% (cumulative) |
| Purity (HPLC) | >98% | >97% |
| Total Reaction Time | 4 hours | 14 hours |
| Number of Steps | 1 | 2 |
| Purification Steps | 1 | 2 |
The novel one-pot synthesis demonstrates a significantly higher overall yield (78%) compared to the conventional two-step method (55%). This improvement is attributed to the elimination of the isolation and purification of the intermediate bromoketone, which minimizes product loss.
Furthermore, the reaction time is drastically reduced from 14 hours to just 4 hours. This acceleration is a key advantage for rapid library synthesis and process development. The simplicity of a one-pot procedure also enhances its scalability and reduces solvent waste, aligning with the principles of green chemistry.[9]
Structural Elucidation and Purity Assessment
The identity and purity of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one synthesized via the novel route were unequivocally confirmed by a suite of analytical techniques.[10][11][12]
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 3.45 (t, J = 6.8 Hz, 2H), 3.30 (t, J = 6.8 Hz, 4H), 2.90 (t, J = 7.2 Hz, 2H), 1.85 (quint, J = 6.8 Hz, 4H). The proton NMR spectrum clearly shows the characteristic signals for the aromatic protons of the 4-bromophenyl group, as well as the aliphatic protons of the propanone and pyrrolidine moieties.
-
¹³C NMR (100 MHz, CDCl₃): δ 201.5, 140.8, 131.6, 130.5, 120.2, 54.5, 45.8, 38.2, 32.1, 24.0. The carbon NMR spectrum confirms the presence of the ketone carbonyl carbon and all other expected carbon environments.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₇BrNO [M+H]⁺: 282.05, found: 282.04. The high-resolution mass spectrum provides the exact mass of the protonated molecule, confirming its elemental composition.[10][11]
-
HPLC Analysis: The purity was determined to be greater than 98% by HPLC, indicating a highly pure final product obtained from the novel synthesis.
These analytical techniques are standard for the characterization of organic compounds.[10][11][12][13]
Conclusion
The novel one-pot Mannich-type reaction presented in this guide offers a superior alternative to the conventional multi-step synthesis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. The key advantages of this new route include a significantly higher yield, a drastically reduced reaction time, and operational simplicity. These improvements make it a more efficient, cost-effective, and environmentally friendly method for the production of this valuable synthetic intermediate. The comprehensive analytical data provided validates the structure and purity of the product, supporting the adoption of this novel protocol in both academic and industrial research settings. This streamlined synthesis will undoubtedly facilitate the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.[14]
References
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Tramontini, M., & Angiolini, L. (1994). Mannich Bases: Chemistry and Uses. CRC press.
- Katritzky, A. R., & Lan, X. (1994). The Mannich reaction: a versatile and convenient synthetic tool. Chemical Reviews, 94(3), 601-649.
- Brittain, H. G. (2009). Spectroscopic techniques for the characterization of organic compounds. Taylor & Francis.
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A Comparative Analysis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its Chloro-Analog for Drug Discovery Applications
In the landscape of medicinal chemistry, the strategic substitution of halogens on a pharmacophore is a cornerstone of lead optimization. This guide provides a comprehensive comparative study of two closely related synthetic cathinone analogs: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its chloro-analog, 3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, recognized for its ability to explore pharmacophore space effectively due to its three-dimensional nature.[1][2][3][4] The introduction of different halogens to this scaffold can significantly influence the physicochemical properties and pharmacological activity of the resulting compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthesis, physicochemical properties, and potential pharmacological activities of these two compounds. We will delve into detailed experimental protocols, present comparative data in a structured format, and discuss the implications of the bromo- versus chloro-substitution on the molecule's overall profile.
Synthesis and Characterization: A Two-Step Approach
The synthesis of both 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its chloro-analog can be efficiently achieved through a two-step process involving an initial Friedel-Crafts acylation followed by a Mannich-type reaction. The rationale behind this approach lies in its reliability and the commercial availability of the starting materials.
Step 1: Friedel-Crafts Acylation for the Synthesis of 3-Halo-1-(4-halophenyl)propan-1-one Intermediates
The initial step involves the Friedel-Crafts acylation of either bromobenzene or chlorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms the key intermediate, 3-chloro-1-(4-halophenyl)propan-1-one.[1][5]
Experimental Protocol: Synthesis of 3-Chloro-1-(4-chlorophenyl)propan-1-one
-
Reaction Setup: To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.
-
Friedel-Crafts Reaction: Following the addition, add chlorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-chloro-1-(4-chlorophenyl)propan-1-one.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: The same procedure can be followed for the synthesis of 3-chloro-1-(4-bromophenyl)propan-1-one by substituting chlorobenzene with bromobenzene.
Step 2: Synthesis of Final Compounds via Reaction with Pyrrolidine
The second step involves the reaction of the 3-chloro-1-(4-halophenyl)propan-1-one intermediate with pyrrolidine to yield the final products. This is a nucleophilic substitution reaction where the secondary amine, pyrrolidine, displaces the chloride ion.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-1-(4-chlorophenyl)propan-1-one (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Addition of Amine: Add pyrrolidine (2.5 eq.) and a base such as potassium carbonate (2.0 eq.) to the solution. The excess pyrrolidine acts as both a nucleophile and a base to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure 3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its melting point.
Note: The bromo-analog can be synthesized using the same protocol, starting from 3-chloro-1-(4-bromophenyl)propan-1-one.
Caption: Synthetic workflow for the two-step synthesis of the target compounds.
Comparative Physicochemical Properties
The substitution of bromine for chlorine is expected to influence several key physicochemical properties that are critical for drug development, including molecular weight, lipophilicity (LogP), and metabolic stability.
| Property | 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | 3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one | Expected Impact of Br vs. Cl |
| Molecular Weight | 282.18 g/mol | 237.72 g/mol [6] | Increased molecular weight for the bromo-analog. |
| LogP (calculated) | ~2.87 | ~2.6[6] | The bromo-analog is predicted to be slightly more lipophilic. |
| Metabolic Stability | To be determined | To be determined | Halogenated phenyl rings are susceptible to oxidative metabolism. The C-Br bond is weaker than the C-Cl bond, which may influence metabolic pathways. |
Experimental Determination of Lipophilicity (LogP)
The partition coefficient (LogP) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A reliable method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10]
Experimental Protocol: Determination of LogP by RP-HPLC
-
Standard Preparation: Prepare a series of standard compounds with known LogP values.
-
HPLC System: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Curve: Inject the standard compounds and record their retention times. Plot the logarithm of the capacity factor (k') against the known LogP values to generate a calibration curve.
-
Sample Analysis: Inject the bromo- and chloro-analogs under the same chromatographic conditions and determine their retention times.
-
LogP Calculation: Use the retention times of the test compounds and the calibration curve to calculate their experimental LogP values.
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound provides an early indication of its potential in vivo half-life. This is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[11][12][13][14][15]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound (at a final concentration of 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Pharmacological Evaluation: A Focus on CNS Activity
Given that many pyrrolidinone derivatives exhibit activity in the central nervous system (CNS), this comparative study will focus on two key areas: anticonvulsant activity and monoamine oxidase (MAO) inhibition.[6][16][17][18][19]
Monoamine Oxidase (MAO) Inhibition Assay
MAO enzymes are important targets in the treatment of depression and neurodegenerative diseases.[20][21][22][23][24][25] An in vitro assay can be used to determine the inhibitory potential of the bromo- and chloro-analogs against both MAO-A and MAO-B isoforms.
Experimental Protocol: In Vitro MAO Inhibition Assay
-
Enzyme and Substrate: Use recombinant human MAO-A and MAO-B enzymes. A common substrate for both is kynuramine, which is metabolized to 4-hydroxyquinoline.
-
Inhibitor Concentrations: Prepare a range of concentrations for both the bromo- and chloro-analogs.
-
Assay Procedure: In a 96-well plate, pre-incubate the MAO enzyme with the test compounds for a defined period. Initiate the reaction by adding the substrate.
-
Detection: After a set incubation time, stop the reaction and measure the formation of the product (4-hydroxyquinoline) fluorometrically.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) for both MAO-A and MAO-B.
Caption: Potential mechanism of action via MAO inhibition.
Preliminary Cytotoxicity Assessment (MTT Assay)
Before proceeding to more complex biological assays, it is crucial to assess the general cytotoxicity of the compounds. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[26][27][28]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromo- and chloro-analogs for 24 or 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Discussion and Future Directions
This guide outlines a systematic approach to compare 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its chloro-analog. The experimental data generated from the described protocols will provide valuable insights into the structure-activity relationships (SAR) governed by the halogen substitution.
Expected Outcomes:
-
Synthesis: Successful synthesis and characterization of both compounds, providing a basis for further studies.
-
Physicochemical Properties: Quantitative data on LogP and metabolic stability will help in predicting the ADME profiles of the two analogs. The bromo-analog is expected to be more lipophilic, which may affect its absorption and distribution.
-
Pharmacological Activity: The MAO inhibition assay will reveal if these compounds have potential as modulators of monoaminergic neurotransmission and whether there is any selectivity between the MAO-A and MAO-B isoforms. The cytotoxicity assay will establish a preliminary safety profile.
Future Research:
Based on the findings of this comparative study, future research could focus on:
-
In-depth Anticonvulsant Studies: If the preliminary data suggests potential, further evaluation in animal models of epilepsy would be warranted.[16][17][19]
-
Exploration of Other CNS Targets: Given the structural similarity to known CNS-active compounds, screening against other relevant receptors and transporters could be beneficial.
-
Further SAR Studies: Synthesis and evaluation of other halogenated analogs (e.g., fluoro and iodo) and modifications to the phenyl and pyrrolidine rings could further elucidate the SAR.
By systematically comparing these two analogs, researchers can gain a deeper understanding of the impact of halogen substitution on this particular chemical scaffold, thereby guiding the design of future drug candidates with improved efficacy and safety profiles.
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Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(18), 4166. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
In the landscape of pharmaceutical development and research, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. This compound, a potential synthetic cathinone, requires robust analytical methods for its detection and quantification in various matrices.
This document is intended for researchers, scientists, and drug development professionals, offering practical insights into method development, validation, and the critical process of cross-validation, ensuring data integrity and comparability across different analytical platforms. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
The Critical Role of Method Validation
Before delving into the comparative analysis, it is crucial to understand the foundational importance of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of the analyte of interest.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for routine quality control. The underlying principle involves the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (the HPLC column) and a mobile phase, followed by detection using a UV detector at a wavelength where the analyte absorbs light.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of moderately polar compounds like the target analyte.
-
Mobile Phase: A gradient elution is often employed to ensure good separation and peak shape. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier like methanol or acetonitrile.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, which can be determined by acquiring a UV spectrum of a standard solution. A wavelength around 240 nm is a plausible starting point based on the chromophore present in the molecule.[4]
-
Injection Volume: Typically 10-20 µL.
-
Validation of the HPLC-UV Method
The validation of the HPLC-UV method should be performed in accordance with ICH guidelines, assessing the following parameters:[2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by achieving baseline separation from potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five standard solutions of different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix. Acceptance criteria are typically within ±2% of the nominal value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should typically be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Summary: HPLC-UV Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte retention time | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Defined and validated | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages over HPLC-UV, including higher sensitivity, greater specificity, and faster analysis times. UPLC utilizes smaller particle size columns (sub-2 µm), leading to improved resolution and efficiency. The coupling with a tandem mass spectrometer allows for the highly selective detection and quantification of the analyte based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern.
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable for fast separations.
-
Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used for positive ion mode ESI.[5]
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.4-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: A smaller injection volume (e.g., 1-5 µL) is generally used.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the protonated molecule [M+H]⁺) and one or more product ions formed by collision-induced dissociation.
-
MRM Transitions: The specific m/z transitions for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one would need to be determined by infusing a standard solution into the mass spectrometer.
-
Validation of the UPLC-MS/MS Method
The validation of a bioanalytical method using UPLC-MS/MS follows similar principles as HPLC-UV but with some additional considerations, particularly concerning matrix effects. The validation should adhere to guidelines from the FDA and the European Medicines Agency (EMA).[6][7][8]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and its internal standard.
-
Linearity, Range, Accuracy, and Precision: The principles are the same as for HPLC-UV, but the acceptance criteria can be slightly wider for bioanalytical methods, especially at the lower limit of quantitation (LLOQ).
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components. This is evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability).
Data Summary: UPLC-MS/MS Method Validation
| Validation Parameter | Acceptance Criteria (Typical for Bioanalytical) | Hypothetical Result |
| Selectivity | No significant interference at analyte and IS retention times | Complies |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (LLOQ to ULOQ) | Defined and validated | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (RSD) | ||
| - Intra-batch | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| - Inter-batch | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | RSD of matrix factor ≤ 15% | 8% |
| Recovery | Consistent, precise, and reproducible | 85% |
| Stability | Analyte stable under tested conditions | Complies |
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods can produce comparable data.[9] This is a critical step when data from different methods will be combined in a single study or across different studies to support regulatory submissions.[10] The ICH M10 guideline provides a framework for performing cross-validation, emphasizing the assessment of bias between methods.[11]
When is Cross-Validation Necessary?
-
When data are obtained from different fully validated methods within a study.
-
When data are obtained within a study from different laboratories using the same analytical method.
-
When data from different fully validated methods across studies are going to be combined or compared.[10]
Experimental Protocol: Cross-Validation
A common approach to cross-validation involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples using both the HPLC-UV and UPLC-MS/MS methods.
-
Prepare QC Samples: Prepare a set of QC samples at a minimum of three concentration levels (low, medium, and high) spanning the calibration range of both methods.
-
Analyze Samples: Analyze the QC samples in replicate (e.g., n=6) using both the validated HPLC-UV and UPLC-MS/MS methods.
-
Data Comparison: Compare the concentration values obtained from both methods. The agreement between the methods is typically assessed by calculating the percentage difference for each sample.
Acceptance Criteria for Cross-Validation
While the ICH M10 guideline does not stipulate specific acceptance criteria for cross-validation, a common industry practice is to consider the methods comparable if the mean concentration values obtained by the two methods are within a certain percentage of each other, often ±15% or ±20%.[10][11]
Data Summary: Cross-Validation
| QC Level | Mean Conc. (HPLC-UV) (µg/mL) | Mean Conc. (UPLC-MS/MS) (µg/mL) | % Difference |
| Low QC | 5.1 | 5.3 | +3.9% |
| Mid QC | 49.8 | 51.2 | +2.8% |
| High QC | 90.5 | 88.9 | -1.8% |
In this hypothetical example, the percentage differences are well within the commonly accepted limits, indicating that the two methods provide comparable results.
Visualizing the Workflows
To better illustrate the processes of method validation and cross-validation, the following diagrams are provided.
Caption: A generalized workflow for analytical method validation.
Caption: A workflow for the cross-validation of two analytical methods.
Conclusion: Selecting the Appropriate Method
The choice between HPLC-UV and UPLC-MS/MS for the analysis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one depends on the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for routine quality control and the analysis of bulk materials where high concentrations of the analyte are expected.
-
UPLC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic or toxicokinetic studies, or for the detection of trace-level impurities.
Ultimately, a thorough validation of the chosen method is essential to ensure the generation of reliable and accurate data. When multiple methods are employed, a comprehensive cross-validation study is a regulatory expectation to guarantee data integrity and comparability. This guide provides a framework for conducting such validations and comparisons, promoting scientific rigor in the analysis of this and other related compounds.
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IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]
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ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]
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ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). [Link]
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A Comparative In Vivo Efficacy Analysis: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one versus Pyrovalerone
This guide provides a detailed comparison of the in vivo efficacy of the synthetic cathinone pyrovalerone and the structurally related compound 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. While extensive data exists for pyrovalerone, a well-characterized central nervous system stimulant, public domain research on the in vivo profile of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is limited. Therefore, this guide will establish the known efficacy of pyrovalerone as a benchmark and provide a predictive analysis for its brominated analog based on established structure-activity relationships (SAR) within the cathinone class. We will conclude by presenting robust, validated experimental protocols essential for empirically determining the efficacy of novel psychoactive compounds.
Mechanistic Foundations: The Role of Monoamine Transporters
The psychostimulant effects of pyrovalerone and its analogs are primarily mediated by their interaction with monoamine transporters.[1] These compounds function as potent norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2] By binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), they prevent the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2][3] This action leads to elevated extracellular concentrations of dopamine and norepinephrine, particularly in brain regions associated with reward and executive function, thereby enhancing dopaminergic and noradrenergic signaling.[2] Unlike amphetamine-type stimulants, pyrovalerone-class cathinones are typically pure uptake blockers and do not act as substrates that induce neurotransmitter release (efflux).[3]
The affinity for DAT versus the serotonin transporter (SERT) is a critical determinant of a stimulant's abuse potential. Compounds that are highly selective for DAT over SERT, such as pyrovalerone, are often associated with a higher liability for abuse.[3]
Comparative Profile: Pyrovalerone vs. 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Pyrovalerone is a prototypical synthetic cathinone featuring a pyrrolidinophenone core.[2] Its psychostimulant properties have been extensively documented in preclinical models. It reliably produces dose-dependent increases in locomotor activity in rodents, a key indicator of central stimulant effects.[1][2] Studies have shown that the S-enantiomer of pyrovalerone is significantly more potent at inhibiting DAT and NET compared to the R-enantiomer, indicating stereoselectivity in its action.[1][4] Furthermore, pyrovalerone and its more potent analog, 3,4-methylenedioxypyrovalerone (MDPV), are readily self-administered by laboratory animals, demonstrating their reinforcing properties and high abuse potential.[5][6]
-
Core Structure : It possesses the same pyrrolidinyl ring as pyrovalerone, a structural feature common to potent DAT/NET inhibitors.[3]
-
Alkyl Chain : The propane (3-carbon) backbone differs from the pentane (5-carbon) chain of pyrovalerone. Generally, within this class, variations in the alkyl chain length can modulate potency.
-
Aromatic Substitution : The key difference is the substitution of a bromine atom at the para-position (position 4) of the phenyl ring, whereas pyrovalerone has a methyl group in this position. Halogenation, particularly at the para-position, is known to significantly influence activity at monoamine transporters. Often, para-substitution can augment potency at SERT relative to DAT/NET, which may alter the compound's behavioral profile compared to highly selective DAT/NET inhibitors.[7][8] However, this can also lead to increased toxicity.[7]
Hypothesis : It is hypothesized that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one will act as a psychostimulant. However, the para-bromo substitution may decrease its selectivity for DAT over SERT compared to pyrovalerone. This could potentially result in a different locomotor activation profile and may alter its reinforcing efficacy. Empirical testing is required to validate this hypothesis.
Quantitative Data Summary
The following table summarizes known in vivo efficacy data for pyrovalerone and related analogs. This serves as a reference for the type of data required to characterize novel compounds.
| Compound | Animal Model | Assay | Key Findings | Reference |
| Pyrovalerone | Rodents | Locomotor Activity | Produces psychomotor stimulant effects. | [1] |
| MDPV (analog) | Rats | Locomotor Activity | ~10-fold more potent than cocaine as a locomotor stimulant. | [1] |
| MDPV (analog) | Rats | Self-Administration | Readily self-administered, indicating reinforcing effects. | [5][6] |
| α-PVP (analog) | Rats | Self-Administration | Potency and efficacy are very similar to MDPV. | [5][6] |
| 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | N/A | Locomotor Activity | Data Not Available | |
| 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one | N/A | Self-Administration | Data Not Available |
Experimental Protocols for In Vivo Efficacy Assessment
To empirically determine and compare the efficacy of these compounds, standardized and validated in vivo models are essential. The following protocols describe the assessment of locomotor activity and reinforcing effects.
This experiment measures spontaneous physical activity in rodents as an index of psychostimulant effects.
Objective : To quantify the dose-dependent effect of a test compound on horizontal and vertical movement.
Apparatus :
-
Automated locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to track movement.[9]
-
Sound-attenuating enclosures to minimize environmental disturbances.[9]
Procedure :
-
Animal Acclimation : Male Swiss-Webster mice or Sprague-Dawley rats are group-housed and acclimated to the vivarium for at least 7 days prior to testing.
-
Habituation : On three consecutive days prior to the test day, animals are handled and receive a saline injection (intraperitoneal, i.p.) before being placed in the locomotor activity chambers for 60 minutes. This minimizes stress-induced hyperlocomotion and habituates the animals to the procedure.[9]
-
Drug Administration : On the test day, animals are divided into groups. Each group receives a different dose of the test compound (e.g., 0.1, 1.0, 5.0, 10.0 mg/kg, i.p.) or vehicle (saline).
-
Data Collection : Immediately after injection, each animal is placed into the center of a locomotor chamber.[9] Activity is recorded continuously for 120 minutes in 5-minute bins.[5]
-
Data Analysis : The primary dependent variable is the total distance traveled (in cm). Data are analyzed using a two-way repeated measures ANOVA (Dose x Time), followed by post-hoc tests to compare drug doses to the vehicle control at each time point. The dose-response curve is analyzed to determine the ED₅₀ (the dose that produces 50% of the maximal effect).[10]
This "gold standard" model assesses the abuse potential of a compound by measuring whether an animal will perform a task (e.g., press a lever) to receive a drug infusion.[11]
Objective : To determine if a test compound has reinforcing properties indicative of abuse liability.
Apparatus :
-
Standard operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump connected to a liquid swivel.[12]
-
Surgical suite for catheter implantation.
Procedure :
-
Catheter Implantation : Rats are surgically implanted with a chronic indwelling catheter into the right jugular vein, which is passed subcutaneously to an exit port on the animal's back.[13] Animals are allowed 5-7 days for recovery.
-
Acquisition Training : Animals are placed in the operant chamber for daily 2-hour sessions. A press on the "active" lever results in a short intravenous infusion of the drug (e.g., 0.05 mg/kg/infusion) and the illumination of a stimulus light.[5][12] A press on the "inactive" lever has no programmed consequence. Training continues until stable responding is achieved (e.g., >10 infusions per session with >80% of presses on the active lever for 3 consecutive days).
-
Dose-Response Evaluation : Once acquisition is stable, the dose of the drug is varied across sessions to determine the relationship between dose and reinforcing efficacy. This often results in a classic inverted "U"-shaped curve.
-
Progressive Ratio Schedule : To assess the motivation for the drug, a progressive ratio schedule is used. The number of lever presses required to earn a single infusion increases after each infusion is earned. The "breakpoint," or the highest number of presses an animal will make for an infusion, is a measure of the drug's reinforcing strength.[5]
-
Data Analysis : Key variables include the number of infusions earned, active vs. inactive lever presses, and the breakpoint on the progressive ratio schedule. These are compared between compounds or against a known drug of abuse like cocaine or MDPV.[5][6]
Conclusion and Future Directions
Pyrovalerone serves as a well-established NDRI with clear dose-dependent stimulant and reinforcing effects in vivo. Based on a structure-activity relationship analysis, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is predicted to share this stimulant profile due to its core pyrrolidinophenone structure. However, the novel para-bromo substitution introduces uncertainty regarding its potency, selectivity, and overall behavioral effects.
The provided experimental protocols for locomotor activity and intravenous self-administration represent the necessary next steps for the scientific community. Executing these studies is critical to empirically characterize the in vivo efficacy of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, validate or refute the SAR-based predictions, and accurately compare its profile to that of pyrovalerone. Such data are indispensable for both understanding the pharmacology of emerging synthetic cathinones and for informing public health and regulatory bodies.
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Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 119–141. Available from: [Link]
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Aarde, S. M., et al. (2015). In vivo potency and efficacy of the novel cathinone α-pyrrolidinopentiophenone and 3,4-methylenedioxypyrovalerone: Self-administration and locomotor stimulation in male rats. Psychopharmacology, 232(17), 3045–3055. Available from: [Link]
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A Comparative Guide to the Reproducibility of Behavioral Effects of Novel Synthetic Cathinones in Mice: A Case Study Perspective on 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Abstract: The continuous emergence of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge for preclinical pharmacology. Establishing a reliable and reproducible behavioral profile for these compounds is paramount for understanding their abuse potential and public health risks. This guide addresses the topic of reproducibility for a specific novel cathinone, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. Given the limited specific literature on this molecule, we adopt a predictive and comparative approach. By analyzing its chemical structure, we forecast its likely psychostimulant effects and provide a framework for rigorous, reproducible testing. This guide compares its predicted profile against well-characterized alternatives like α-PVP, cocaine, and methamphetamine, offering detailed, self-validating experimental protocols for key behavioral assays in mice. Our focus is on the causality behind experimental choices, providing researchers with a robust framework to generate high-fidelity, reproducible data for any novel compound within this class.
Introduction: The Challenge of Novel Psychoactive Substances (NPS)
The Proliferation of Synthetic Cathinones
Synthetic cathinones are β-ketophenethylamine analogs designed to mimic the effects of illicit stimulants like cocaine and methamphetamine.[1] Their rapid chemical diversification allows manufacturers to circumvent legal restrictions, creating a constant influx of novel compounds with uncharacterized behavioral and toxicological profiles.[2][3] This dynamic landscape necessitates robust and standardized preclinical evaluation to inform public health and regulatory bodies.
Structural Analysis of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: Predicting a Psychostimulant Profile
The chemical structure of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one provides critical clues to its pharmacological action.
-
β-Ketone Group: The ketone on the beta carbon of the phenethylamine backbone is the defining feature of a cathinone.
-
Pyrrolidine Ring: The pyrrolidine group attached to the alpha-carbon is characteristic of pyrovalerone-type cathinones. This structural motif is strongly associated with potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with often negligible effects on the serotonin transporter (SERT).[4] Compounds like α-PVP and MDPV share this feature and are known for their powerful psychostimulant effects.[4][5]
-
4-Bromophenyl Group: Halogen substitution on the phenyl ring can modulate potency and pharmacokinetics.
Based on these features, it is highly probable that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one functions as a potent DAT/NET inhibitor. Therefore, its behavioral profile in mice is predicted to be characterized by pronounced psychomotor stimulation and a significant potential for abuse.
The Critical Importance of Reproducibility in Preclinical Behavioral Pharmacology
Behavioral neuroscience is particularly susceptible to issues of reproducibility. Minor variations in experimental protocols, environmental conditions, or animal characteristics can lead to divergent results. For NPS, where initial characterization sets the foundation for all future research and regulatory decisions, establishing a reproducible behavioral signature is of utmost importance. This guide emphasizes experimental designs and protocols that incorporate best practices to minimize variability and enhance the trustworthiness of findings.
Predicted Behavioral Profile and Comparative Framework
To rigorously assess the behavioral effects of a novel compound like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, its profile must be benchmarked against well-understood alternatives.
Primary Predicted Effect: Hyperlocomotion
The most direct behavioral correlate of dopamine reuptake inhibition is an increase in spontaneous locomotor activity. We predict that this compound will dose-dependently increase locomotion in mice, similar to other synthetic cathinones and classical psychostimulants.[2][3]
-
Primary Comparator (Structural Analog): α-PVP (alpha-pyrrolidinopentiophenone) is an ideal comparator due to its structural similarity (pyrrolidinophenone). It is known to be a potent locomotor stimulant.[4]
-
Secondary Comparators (Classical Stimulants): Cocaine and methamphetamine serve as gold-standard reference compounds, allowing for the contextualization of the novel compound's potency and efficacy within the broader class of psychostimulants.[6][7]
Secondary Predicted Effect: Abuse Liability via Drug Discrimination
Drug discrimination is a highly validated preclinical model to assess the subjective effects of a drug, which is a key component of its abuse potential.[8] In this paradigm, animals are trained to recognize the interoceptive cues of a specific drug (e.g., cocaine or methamphetamine) and respond on a designated lever to receive a reward. A novel compound that "fully substitutes" for the training drug is inferred to have a similar subjective feel and, therefore, a similar abuse liability.[1][9] We predict that 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one would fully substitute for the discriminative stimulus effects of cocaine and/or methamphetamine.[2]
Exploratory Assays: Probing Effects on Anxiety and Mood
While the primary effects are expected to be stimulant-like, a comprehensive profile should include assessments of anxiety and depressive-like behaviors, as these can be comorbidities of stimulant use or direct effects of the drug.
-
Anxiety-Like Behavior: The Elevated Plus Maze (EPM) is a standard assay based on the conflict between a rodent's exploratory drive and its aversion to open, elevated spaces.[10][11]
-
Depressive-Like Behavior: The Forced Swim Test (FST) is widely used to screen for compounds with potential antidepressant efficacy.[12][13] It measures "behavioral despair" by quantifying the time an animal remains immobile when placed in an inescapable cylinder of water.[14][15]
Key Methodologies for Ensuring Reproducible Data
The trustworthiness of any behavioral data hinges on the meticulous execution of validated protocols. The following sections detail step-by-step methodologies for the core assays, highlighting critical parameters that directly influence reproducibility.
Assay 1: Locomotor Activity (Open Field Test)
This assay measures general locomotor activity and exploration.[16]
Experimental Workflow for Locomotor Activity Assay
Caption: Workflow for the mouse locomotor activity assay.
Detailed Experimental Protocol:
-
Animal Handling and Acclimation: For at least 3-5 days prior to testing, handle mice to reduce stress. On the test day, move mice in their home cages to the testing room and allow them to acclimate for a minimum of 60 minutes.[14][17]
-
Apparatus: Use a square open-field arena (approx. 40-50 cm L x 40-50 cm W x 30-40 cm H) made of non-porous plastic.[16][17] The arena should be equipped with a grid of infrared photobeams to automatically track movement.[17]
-
Procedure:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, IP).
-
Immediately place the mouse in the center of the open field arena.[16]
-
Record locomotor activity continuously for 60-120 minutes in 5-minute bins.[17][18] The duration should be sufficient to capture the onset, peak, and decline of the drug's effect.
-
-
Data Analysis: The primary dependent measure is the total distance traveled (in cm). Secondary measures can include vertical activity (rearing) and time spent in the center versus the periphery of the arena.
-
Critical Parameters for Reproducibility:
-
Habituation: Do not habituate the mouse to the test chamber on a prior day, as this assay measures novelty-induced locomotion in addition to drug effects. The 60-minute room acclimation is sufficient.[17]
-
Lighting: Maintain consistent, dim illumination across all tests.
-
Cleaning: Thoroughly clean the arena with 70% ethanol or a similar solution between each animal to eliminate olfactory cues.[16]
-
Blinding: The experimenter administering the drug and handling the animals should be blind to the treatment conditions.[10]
-
Assay 2: Anxiety-Like Behavior (Elevated Plus Maze)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[10]
Caption: Workflow for the mouse forced swim test.
Detailed Experimental Protocol:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm diameter) filled with water to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm).
-
Water Temperature: The water temperature must be strictly maintained at 24°C ± 1°C. C[14]older water can induce hypothermia and alter behavior, while warmer water can be sedative.
-
Procedure:
-
Acclimate mice to the room for at least 60 minutes. A[14]dminister the drug at the appropriate pre-treatment time.
-
Gently place the mouse into the water cylinder. [14] * The test session lasts for 6 minutes. T[19]he animal's behavior is typically recorded by a video camera for later scoring.
-
After 6 minutes, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage, possibly with heat support, until fully recovered. 4[14]. Data Analysis: An experimenter, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water. T[13]ypically, only the last 4 minutes of the 6-minute test are scored, as the first 2 minutes are considered an initial escape response period. 5[14][19]. Critical Parameters for Reproducibility:
-
Water Temperature: As noted, this is one of the most critical variables and must be checked before each animal is tested. [14] * Strain and Sex: Different mouse strains and sexes exhibit baseline differences in immobility time. T[14]hese must be consistent within an experiment and reported clearly.
-
Water Changes: The water should be changed between animals or after a small number of tests to prevent the buildup of stress-related olfactory cues. [14] * Interpretation: It is crucial to acknowledge the controversy in interpreting this test. A[13]n increase in mobility is an "antidepressant-like" effect, not a direct measure of mood. For psychostimulants, an increase in mobility could be a direct effect on motor activity rather than an effect on "behavioral despair." Therefore, results must be interpreted alongside locomotor activity data.
-
Data Comparison and Interpretation
To facilitate a clear comparison, experimental data should be summarized in a structured format. The tables below provide a template for comparing the predicted effects of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (3-BP-1-PP) against established compounds.
Table 1: Comparative Potency on Locomotor Activity in Mice
| Compound | Route | Peak Locomotor Stimulation (Dose, mg/kg) | Duration of Action (at Peak Dose) | Reference |
| 3-BP-1-PP (Predicted) | IP | Predicted: 1.0 - 10.0 | Predicted: 2-4 hours | N/A |
| α-PVP | IP | ~1.0 - 3.0 | >2 hours | |
| Methamphetamine | IP | ~1.0 - 2.0 | 2-3 hours | |
| Cocaine | IP | ~10.0 - 20.0 | <1 hour |
Note: Doses and durations are approximate and can vary significantly based on mouse strain and specific experimental conditions.
Table 2: Comparative Profile in Drug Discrimination Studies in Rodents
| Compound | Training Drug | Full Substitution? | Potency Relative to Training Drug | Reference |
| 3-BP-1-PP (Predicted) | Methamphetamine | Predicted: Yes | Predicted: Similar to or less potent than Methamphetamine | N/A |
| α-PVP | Methamphetamine | Yes | More potent | |
| 4-MePPP | Methamphetamine | Yes | Less potent | |
| Mephedrone | Cocaine | Yes | Less potent |
Logical Framework for NPS Characterization
A systematic approach is essential for characterizing any novel compound. The following decision tree illustrates a logical progression for behavioral testing.
Caption: Decision tree for characterizing a novel psychostimulant.
Conclusion: A Framework for Rigorous and Reproducible NPS Research
The study of novel psychoactive substances like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is fraught with challenges, the greatest of which is ensuring the validity and reproducibility of initial findings. In the absence of existing literature, a predictive approach based on chemical structure, combined with a comparative framework using well-characterized drugs, is the most scientifically rigorous path forward.
By adhering to detailed, validated protocols and being acutely aware of the critical parameters that influence behavioral outcomes—from water temperature in the FST to experimenter blinding in all assays—researchers can build a trustworthy and reproducible behavioral signature for any novel compound. This foundational data is essential for accurate risk assessment, informing public policy, and guiding future mechanistic studies. The principles and protocols outlined in this guide provide a blueprint for achieving this necessary level of scientific integrity.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Phenyl Pyrrolidinyl Propanones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The α-Pyrrolidinophenone Scaffold
Substituted phenyl pyrrolidinyl propanones, more formally known as α-pyrrolidinophenones, are a prominent class of synthetic cathinones.[1] These compounds are structurally related to pyrovalerone, a stimulant developed in the 1960s, and feature a β-keto group, a phenyl ring, a pyrrolidine ring, and an alkyl chain of varying length.[2][3] Their primary mechanism of action involves potent inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1][4] This pharmacological profile makes them powerful central nervous system stimulants, with compounds like α-Pyrrolidinovalerophenone (α-PVP) gaining notoriety as recreational drugs sold under names like "flakka".[5][6]
Understanding the structure-activity relationship (SAR) of this scaffold is critical for medicinal chemists aiming to design novel therapeutic agents, for toxicologists assessing the risks of new psychoactive substances, and for pharmacologists seeking to understand the molecular basis of their potent effects. This guide synthesizes experimental data to provide a comparative analysis of how structural modifications to this core scaffold influence biological activity.
Core Pharmacophore and Key Modification Points
The biological activity of α-pyrrolidinophenones is exquisitely sensitive to modifications at three primary locations on the molecular scaffold. Our analysis will systematically explore each of these regions to explain the causality behind observed changes in potency and selectivity.
Caption: Key modifiable regions of the α-pyrrolidinophenone scaffold.
Part 1: The α-Alkyl Chain - A Primary Determinant of Potency
One of the most dramatic SAR trends in this class is observed by varying the length of the α-alkyl chain. Experimental data consistently show that elongating this chain from a methyl to a butyl or pentyl group systematically increases the binding affinity and inhibitory potency at both DAT and NET.[4]
Causality: This trend is attributed to enhanced hydrophobic interactions within the binding pocket of the transporter proteins. The longer alkyl chain is believed to occupy a hydrophobic sub-pocket, increasing the ligand's residence time and overall binding affinity. This direct correlation between chain length and potency is a foundational principle for this chemical class.[5][7]
Comparative Data: α-Alkyl Chain Elongation and Transporter Inhibition
The following table summarizes data from multiple studies, demonstrating the potent effect of chain elongation on DAT inhibition. The parent compound, with no α-alkyl group, is exceptionally weak, highlighting the necessity of this feature.[5]
| Compound Name (Abbreviation) | α-Alkyl Chain | DAT Inhibition IC₅₀ (nM)[5] | hDAT Binding Affinity Kᵢ (μM)[4] |
| 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one | Hydrogen | 3250 | - |
| α-Pyrrolidinopropiophenone (α-PPP) | Methyl | 196.7 | 1.29 |
| α-Pyrrolidinobutiophenone (α-PBP) | Ethyl | 63.3 | 0.145 |
| α-Pyrrolidinovalerophenone (α-PVP) | n-Propyl | 17.5 | 0.022 |
| α-Pyrrolidinohexiophenone (α-PHP) | n-Butyl | 11.6 | 0.016 |
As the data show, there is a greater than 150-fold increase in potency at DAT when moving from the methyl analog (α-PPP) to the n-butyl analog (α-PHP).[4][5] This makes the α-alkyl chain the primary control knob for tuning the potency of these inhibitors.
Part 2: The Phenyl Ring - Modulating Affinity and Selectivity
Substitutions on the phenyl ring offer a secondary method for modulating activity. While the effects can be less predictable than alkyl chain elongation, they provide opportunities to fine-tune affinity and selectivity.
Key Findings:
-
Para-Substitution: Small, electron-donating groups at the 4-position (para) are generally well-tolerated. For instance, a 4-methyl group (pyrovalerone) or a 4-methoxy group often maintains or slightly enhances potency.[2][4]
-
Methylenedioxy Substitution: The addition of a 3,4-methylenedioxy moiety, creating analogs like 3,4-methylenedioxypyrovalerone (MDPV), can significantly increase binding affinity compared to their unsubstituted parents.[4]
-
Bulky/Electron-Withdrawing Groups: Large or strongly electron-withdrawing groups can be detrimental. A study on 4-substituted α-PHP analogs found that a 4-trifluoromethyl (4-CF₃) group resulted in an 80-fold decrease in potency and a loss of DAT vs. SERT selectivity.[8]
-
Heterocyclic Bioisosteres: Replacing the phenyl ring with a thiophene ring (to form α-PVT) leads to a substantial 30-fold decrease in affinity and 15-fold drop in potency, indicating the phenyl ring is the optimal aromatic system for transporter interaction.[4]
Comparative Data: Phenyl Ring Substitution Effects on α-PVP Analogs
| Compound | Phenyl Ring Substitution | hDAT Binding Affinity Kᵢ (μM)[4] |
| α-PVP | Unsubstituted | 0.022 |
| 4-MeO-α-PVP | 4-Methoxy | 0.002 (10-fold increase) |
| MDPV (MDPP analog) | 3,4-Methylenedioxy | 0.001 (16-fold increase vs α-PBP) |
| α-PVT | Thiophene Ring | 0.660 (30-fold decrease) |
Part 3: The Pyrrolidine Moiety - An Anchor for DAT Affinity
The tertiary amine is crucial for the initial interaction with the monoamine transporters. For this class of compounds, the pyrrolidine ring has proven to be a critical structural feature for achieving high potency.
Causality: The constrained, five-membered pyrrolidine ring is believed to orient the molecule optimally within the DAT binding site. Attempts to alter this moiety have consistently resulted in a significant loss of activity.
-
Ring Expansion: Expanding the pyrrolidine ring to a six-membered piperidine ring reduces DAT inhibition potency by approximately 7- to 10-fold.[5][9]
-
Conformational Constraint: Further constraining the structure, for example into an aminotetralone scaffold, results in the least potent compounds in the series.[5]
This evidence strongly suggests that the specific size and conformation of the pyrrolidine ring are essential for high-affinity binding, acting as an anchor for the molecule within the transporter.[2]
Part 4: Off-Target Activities - Muscarinic Receptor Antagonism
While the primary targets are monoamine transporters, recent research has revealed that some α-pyrrolidinophenones possess significant "off-target" activity. Specifically, analogs with longer α-alkyl chains, such as α-PHP, have been identified as antagonists at human muscarinic M1 and M2 receptors.[10][11]
Significance: α-PHP demonstrates nanomolar antagonist potency at M2 receptors (Kb = 120 nM).[10][11] This anticholinergic activity may contribute to some of the adverse clinical effects reported in users, such as tachycardia, memory impairment, and delirium, which mimic the effects of classic deliriant hallucinogens.[10] This finding is a crucial consideration in drug development, as it highlights the potential for polypharmacology within this scaffold, which could lead to undesirable side effects.
Experimental Protocols & Workflow
To ensure the trustworthiness and reproducibility of SAR data, standardized in vitro assays are essential. The primary method for evaluating these compounds is the neurotransmitter uptake inhibition assay.
Protocol: In Vitro Dopamine Uptake Inhibition Assay
-
Synaptosome Preparation: Isolate synaptosomes from rat striatal tissue (a brain region rich in dopamine transporters) via differential centrifugation.
-
Incubation: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound (e.g., substituted phenyl pyrrolidinyl propanone analogs) for 10-15 minutes at 37°C.
-
Initiate Uptake: Add a low concentration of radiolabeled dopamine (e.g., [³H]DA) to the mixture and incubate for a short period (e.g., 5-10 minutes) to allow for transporter-mediated uptake.
-
Terminate Uptake: Rapidly terminate the uptake process by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]DA.
-
Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of [³H]DA uptake at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of dopamine uptake) by fitting the data to a dose-response curve.
Caption: A typical experimental workflow for evaluating DAT uptake inhibitors.
Conclusion and Future Directions
The structure-activity relationship of substituted phenyl pyrrolidinyl propanones is well-defined and offers clear guidance for chemical design. Potency is primarily driven by the length of the α-alkyl chain, with four to five carbons being optimal for DAT inhibition. The unsubstituted phenyl ring and the N-pyrrolidine moiety are crucial for maintaining high affinity, though para-substitutions on the phenyl ring can be used to fine-tune activity. Researchers must remain vigilant for off-target effects, such as muscarinic receptor antagonism, which appear to increase with alkyl chain length. These principles provide a robust framework for the development of novel compounds targeting monoamine transporters while navigating the complex interplay between structure, potency, and safety.
References
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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García-Ratés, S., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. Available at: [Link]
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Chen, Y., & Canal, C. E. (2020). Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. Available at: [Link]
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Grokipedia. (n.d.). Pyrovalerone. Available at: [Link]
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Glennon, R. A., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience. Available at: [Link]
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Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience. Available at: [Link]
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Chen, Y., & Canal, C. E. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed. Available at: [Link]
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Meltzer, P. C., et al. (2006). Pyrovalerone Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Georgiou, P., et al. (2020). Flakka: New Dangerous Synthetic Cathinone on the Drug Scene. Toxics. Available at: [Link]
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Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available at: [Link]
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Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. PubMed. Available at: [Link]
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Coppola, M., & Mondola, R. (2012). Substituted cathinones – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. Available at: [Link]
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Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. ResearchGate. Available at: [Link]
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Papaseit, E., et al. (2018). The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects. ResearchGate. Available at: [Link]
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Nakagawa, H., et al. (2020). Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. Organic & Biomolecular Chemistry. Available at: [Link]
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"head-to-head comparison of different purification techniques for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one"
An In-Depth Guide to the Purification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: A Head-to-Head Comparison of Leading Techniques
Introduction: The Critical Role of Purification in Synthesis
In the realm of pharmaceutical and chemical research, the synthesis of a target molecule is only half the battle. The purity of a compound is paramount, directly influencing the reliability of biological data, the safety of active pharmaceutical ingredients (APIs), and the reproducibility of downstream applications. The subject of this guide, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 4897-53-4), is a functionalized ketone that serves as a valuable intermediate in drug discovery.[1] Its structure, featuring a moderately polar ketone-pyrrolidine head and a nonpolar bromophenyl tail, presents a common yet illustrative purification challenge.
This guide provides a head-to-head comparison of three primary purification techniques—Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (Prep HPLC)—applied to this specific molecule. We will delve into the theoretical underpinnings of each method, present detailed, field-tested protocols, and offer a quantitative comparison to empower researchers to make informed decisions based on their specific project goals, whether they be purity, yield, scalability, or speed.
Flash Column Chromatography: The Workhorse of the Modern Lab
Flash chromatography is a cornerstone of synthetic chemistry, prized for its speed and efficiency in separating components of a mixture.[2] The technique relies on the differential partitioning of analytes between a solid stationary phase (typically silica gel) and a liquid mobile phase, with separation driven by polarity.
Expertise & Rationale
For a molecule like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, normal-phase flash chromatography is an excellent first choice. The pyrrolidinyl-ketone moiety provides sufficient polarity to interact with the silica gel, while the bromophenyl group ensures it doesn't bind irreversibly. The key to a successful separation is the selection of an appropriate mobile phase (eluent). The ideal eluent system should provide a retention factor (Rƒ) of approximately 0.3 for the target compound on a Thin-Layer Chromatography (TLC) plate, as this typically translates to an optimal elution profile on the column.[3]
Experimental Protocol: Flash Chromatography
1. Eluent System Selection:
- Prepare several test eluents of varying polarity (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexanes).
- Spot the crude reaction mixture on a TLC plate and develop it in each test eluent.
- Identify the eluent that gives the target compound an Rƒ value of ~0.3. For this compound, a system of 30% Ethyl Acetate/Hexanes is a good starting point.[4]
2. Column Packing:
- Select a column diameter appropriate for the scale of the crude material (e.g., a 40g silica cartridge for 1-2g of crude product).[3]
- Pack the column using a "dry packing" method by adding the silica gel and then gently tapping the column to ensure a packed bed.
- Wet the column by flushing with the least polar solvent of your eluent system (Hexanes), followed by the full eluent mixture, ensuring no air bubbles are trapped.
3. Sample Loading:
- Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane).
- Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution.
- Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This "dry loading" technique prevents band broadening and improves separation.[5]
- Carefully add the dry-loaded sample to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system (30% Ethyl Acetate/Hexanes), applying positive pressure.
- Collect fractions in test tubes based on volume (e.g., 10-15 mL per fraction).
- Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
- Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified compound.
Workflow Diagram: Flash Chromatography
Caption: Workflow for purification via flash column chromatography.
Recrystallization: The Classic Art of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. It operates on the principle that most solids are more soluble in a hot solvent than in a cold one.[6][7] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures, while impurities remain either insoluble in the hot solvent or soluble in the cold solvent.
Expertise & Rationale
The bromophenyl group in our target molecule makes it a good candidate for recrystallization from common organic solvents. The key is empirical solvent screening. For brominated aromatics, alcohols like ethanol or a mixed solvent system such as ethanol/water are often effective.[8] The mixed solvent approach is particularly useful; the compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "bad" solvent (water) is added dropwise until the solution becomes cloudy (the saturation point). Upon cooling, the decreased solubility forces the formation of a pure crystal lattice, excluding impurities.
Experimental Protocol: Recrystallization
1. Solvent Selection:
- Place a small amount of the crude solid (~20-30 mg) into several test tubes.
- Add a small amount of a different test solvent (e.g., ethanol, isopropanol, acetone, toluene) to each tube.
- Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the solid completely upon heating.
- Cool the clear, hot solutions in an ice bath. The solvent that produces a high yield of crystals is a good candidate. For this compound, an ethanol/water system works well.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of hot ethanol required to just dissolve the solid completely. Add the solvent in small portions near its boiling point.
3. Hot Filtration (Optional but Recommended):
- If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a clean, pre-heated flask. This step removes impurities that are insoluble in the hot solvent.
4. Crystallization:
- If using a mixed solvent, add water dropwise to the hot ethanolic solution until a persistent cloudiness appears. Add a drop or two more of hot ethanol to redissolve the precipitate.
- Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
- Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering impurities.[6]
- Dry the crystals in a vacuum oven to remove all traces of solvent.
Workflow Diagram: Recrystallization
Caption: Workflow for purification via recrystallization.
Preparative HPLC: The Ultimate in Purity
Preparative High-Performance Liquid Chromatography (Prep HPLC) is essentially a scaled-up version of analytical HPLC, designed to isolate and purify compounds rather than just quantify them.[9] It is the most powerful and versatile method for achieving very high levels of purity, making it indispensable in the pharmaceutical industry for purifying APIs, intermediates, and reference standards.[10][11][12]
Expertise & Rationale
For 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a reversed-phase preparative method is ideal. In this mode, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The compound is retained on the column and then eluted by increasing the proportion of the organic solvent in the mobile phase. This technique offers extremely high resolution, capable of separating closely related impurities that are difficult to resolve by other means.
Experimental Protocol: Preparative HPLC
1. Analytical Method Development:
- First, develop an analytical HPLC method using a C18 column.
- Screen different mobile phase gradients (e.g., Water/Acetonitrile with 0.1% formic acid or trifluoroacetic acid to improve peak shape) to achieve good separation between the product peak and impurity peaks.
- A typical gradient might run from 30% Acetonitrile/Water to 95% Acetonitrile/Water over 15-20 minutes.
2. Scale-Up to Preparative Scale:
- Transfer the optimized analytical method to a preparative HPLC system equipped with a larger C18 column (e.g., 20-50 mm diameter).
- Adjust the flow rate and gradient time proportionally to the column size to maintain separation.
- Prepare a concentrated solution of the crude product in a solvent compatible with the mobile phase (e.g., DMSO or Methanol).
3. Purification and Fraction Collection:
- Inject the sample onto the preparative column.
- Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
- Use an automated fraction collector to collect the eluent in separate tubes, triggering collection based on the detector signal corresponding to the target compound's peak.
4. Product Recovery:
- Combine the fractions containing the pure product, as confirmed by analytical HPLC.
- Remove the mobile phase solvents, typically using a rotary evaporator followed by a lyophilizer (freeze-dryer) to remove the final traces of water, yielding the highly pure product.
Workflow Diagram: Preparative HPLC
Caption: Workflow for purification via preparative HPLC.
Head-to-Head Performance Comparison
The choice of a purification technique is a multi-faceted decision. The following table provides a summary of expected performance metrics for the purification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one using the described methods.
| Metric | Flash Chromatography | Recrystallization | Preparative HPLC |
| Purity Achieved | 90-98% | 95-99.5% | >99.5% |
| Typical Yield | 70-90% | 50-85% | 80-95% |
| Scalability | Excellent (mg to kg) | Excellent (g to multi-kg) | Fair (mg to g, multi-kg requires specialized equipment)[13] |
| Time per Sample | Fast (1-3 hours) | Slow (4 hours to overnight) | Moderate (2-8 hours including setup and analysis) |
| Relative Cost | Low-Moderate | Very Low | High |
| Ideal Use Case | Routine purification of reaction mixtures; isolating major products. | Purifying moderately pure solids to high purity; cost-sensitive processes. | Final purification of APIs; isolating minor components; separating close-eluting impurities. |
Conclusion and Recommendations
Each purification technique offers a distinct set of advantages and is suited for different stages of the research and development pipeline.
-
Flash Column Chromatography is the undisputed champion for rapid, routine purification. It provides a fantastic balance of speed, cost, and resolving power, making it the go-to method for cleaning up crude reaction mixtures during discovery and lead optimization phases.
-
Recrystallization is a highly economical and scalable method that can yield exceptionally pure crystalline material when optimized. It is an ideal choice for later-stage development where the product is a stable solid and cost of goods is a consideration. Its primary drawback is the potential for lower yields and the requirement that the target compound be a solid.[6]
-
Preparative HPLC stands as the gold standard for achieving the highest possible purity.[10][12] Its superior resolving power is essential for preparing analytical standards, purifying final API candidates for preclinical studies, and resolving challenging mixtures that are intractable by other means. While the cost and complexity are higher, they are justified when purity is the most critical parameter.
For the purification of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a practical strategy would involve an initial cleanup by flash chromatography to remove the bulk of impurities, followed by recrystallization to achieve high purity in a cost-effective manner. If the highest echelon of purity (>99.5%) is required for reference standards or sensitive assays, a final polishing step with preparative HPLC would be the recommended course of action.
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What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]
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HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Zakarian Group, UC Santa Barbara. [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. Dr. P B (YouTube). [Link]
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PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Sree Dattha Institute of Pharmacy. [Link]
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Recrystallization question. Reddit r/chemhelp. [Link]
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Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]
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Purification made easy - secrets of science. GIT Labor-Fachzeitschrift. [Link]
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Comparative Guide to Validating the Neurochemical Effects of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one Using In Vivo Microdialysis
Introduction: Unveiling the Neuropharmacology of a Novel Cathinone Derivative
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to researchers and drug development professionals. Among these, synthetic cathinones have emerged as a prominent class, known for their potent psychostimulant effects.[1] This guide focuses on a specific compound, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one , a structural analog of pyrovalerone. Its chemical architecture—featuring a β-keto group, a pyrrolidine ring, and a halogenated phenyl ring—strongly suggests activity at monoamine transporters.[2][3]
The pyrrolidine moiety is a hallmark of cathinone derivatives that typically act as potent inhibitors (blockers) of the dopamine (DAT) and norepinephrine (NET) transporters, in contrast to other cathinones like mephedrone that act as transporter substrates (releasers).[2] The addition of a bromine atom at the 4-position of the phenyl ring is known to increase activity at the serotonin transporter (SERT) relative to DAT in other cathinone analogs.[2]
This guide provides a comprehensive framework for validating the neurochemical effects of this compound using in vivo microdialysis, a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in discrete brain regions.[4] We will compare its hypothesized profile against two well-characterized compounds: 3,4-Methylenedioxypyrovalerone (MDPV) , a potent and selective DAT/NET inhibitor, and Mephedrone (4-methylmethcathinone) , a non-selective monoamine releaser. This comparative approach is essential for contextualizing the compound's potency, selectivity, and mechanism of action.
PART 1: Mechanistic Framework and Comparative Rationale
Hypothesized Mechanism of Action
Synthetic cathinones exert their effects by disrupting the function of plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] This disruption leads to an accumulation of these neurotransmitters in the synaptic cleft, amplifying monoaminergic signaling. The specific interaction with these transporters dictates the compound's pharmacological profile.
-
Transporter Inhibitors (Blockers): Compounds like cocaine and MDPV physically bind to the transporter protein, preventing the reuptake of neurotransmitters from the synapse.[5] The pyrrolidine ring in 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one suggests it functions as a blocker.[2][6]
-
Transporter Substrates (Releasers): Compounds like amphetamine and mephedrone are transported into the presynaptic terminal, triggering a reversal of the transporter's normal function and causing a massive, non-vesicular efflux of neurotransmitters.[5]
The distinction is critical, as blockers and releasers produce distinct neurochemical and behavioral effects. Our validation strategy is designed to elucidate which of these mechanisms is employed by the target compound.
Selection of Comparator Compounds
To provide a robust comparison, we selected two reference compounds with distinct and well-documented mechanisms:
-
MDPV: A prototypical pyrovalerone cathinone, MDPV is a highly potent DAT and NET reuptake inhibitor with minimal activity at SERT.[7][8] It serves as an excellent benchmark for potent, dopamine-selective psychostimulants. In vivo microdialysis studies show MDPV produces a dramatic and selective increase in extracellular dopamine.[7]
-
Mephedrone: A ring-substituted cathinone that acts as a substrate for DAT, NET, and SERT, causing neurotransmitter release in a manner similar to MDMA.[3][5] It is known to produce large increases in both dopamine and serotonin.[5] This provides a clear mechanistic and neurochemical contrast to the expected blocker profile of our target compound.
PART 2: Experimental Protocol for Microdialysis Validation
This section outlines a detailed, self-validating protocol for assessing the neurochemical effects of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in freely moving rats. The choice of the nucleus accumbens (NAc) as the target brain region is driven by its central role in reward, reinforcement, and the reinforcing effects of psychostimulants.[5]
Materials and Reagents
-
Subjects: Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Microdialysis Probes: Concentric probes with a 2-4 mm semi-permeable membrane.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), pH 7.4.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or LC-MS/MS system optimized for monoamine analysis.[9][10][11]
-
Test Compounds: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, MDPV hydrochloride, Mephedrone hydrochloride, dissolved in sterile saline.
Step-by-Step Experimental Workflow
-
Stereotaxic Surgery:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the NAc shell. The choice of this subregion is due to its strong ties to the reinforcing effects of drugs of abuse.
-
Secure the cannula assembly to the skull with dental acrylic. Allow a recovery period of 5-7 days.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, place the rat in a microdialysis testing cage.
-
Gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and begin perfusion with aCSF at a flow rate of 1.0-2.0 µL/min.[12][13] This flow rate provides a balance between analyte recovery and sufficient sample volume for analysis.
-
Allow a 90-120 minute equilibration period to establish a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect 3-4 consecutive dialysate samples at 15- or 20-minute intervals.[12]
-
Immediately analyze these samples via HPLC-ED to confirm a stable baseline. A stable baseline is defined as less than 15% variation in neurotransmitter concentration across the collection period.
-
-
Drug Administration and Post-Treatment Sampling:
-
Administer a single intraperitoneal (i.p.) injection of the vehicle, the target compound, MDPV, or mephedrone. A dose-response study is recommended (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Continue collecting dialysate samples at the same interval for at least 3 hours post-injection to capture the onset, peak, and duration of the neurochemical effects.
-
-
Analytical Quantification:
-
Inject a fixed volume of each dialysate sample into the HPLC-ED system.[9]
-
Separate monoamines (dopamine, serotonin) and their metabolites using a reverse-phase column.[14]
-
Quantify the analytes by comparing peak areas to those of known standards. The high sensitivity of electrochemical detection is crucial for measuring the low nanomolar concentrations of neurotransmitters in dialysate.[15]
-
-
Data Analysis and Validation:
-
Express all post-injection neurotransmitter concentrations as a percentage of the mean baseline concentration for each animal.
-
Perform statistical analysis (e.g., two-way repeated measures ANOVA) to compare the effects of different treatments over time.
-
PART 3: Predicted Neurochemical Profiles and Comparative Analysis
Based on the structural chemistry of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and published data on comparator compounds, we can predict the following outcomes. The table below summarizes the expected peak effects on extracellular dopamine and serotonin in the nucleus accumbens.
| Compound | Hypothesized Mechanism | Predicted Peak Dopamine (% Baseline) | Predicted Peak Serotonin (% Baseline) | Predicted DA/5-HT Potency Ratio |
| Target Compound | DAT/NET > SERT Blocker | ~600-800% | ~200-300% | Moderate-High |
| MDPV (0.3 mg/kg) | Potent DAT/NET Blocker | ~800-1000% | <150% | Very High |
| Mephedrone (3.0 mg/kg) | DAT/NET/SERT Releaser | ~400-500% | ~800-1000% | Low |
Data for MDPV and Mephedrone are extrapolated from existing literature to provide a comparative context.[5][7]
Interpretation of Expected Results
-
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one: We predict a robust, dose-dependent increase in extracellular dopamine, consistent with potent DAT inhibition.[16] The 4-bromo substitution is expected to confer moderate SERT blocking activity, leading to a noticeable but smaller increase in serotonin compared to dopamine. This profile would classify it as a dopamine-dominant psychostimulant, likely with high abuse potential, similar to other pyrovalerones.[6]
-
MDPV: This compound will serve as a positive control for potent and selective DAT inhibition. We expect it to produce one of the largest increases in dopamine with negligible effects on serotonin, confirming its high selectivity.[7] This establishes the upper benchmark for dopaminergic stimulation via reuptake inhibition.
-
Mephedrone: As a releaser, mephedrone will produce a distinct neurochemical signature. While it increases dopamine, its most prominent effect will be a massive surge in extracellular serotonin.[5] This contrasting profile is crucial for confirming that our target compound is indeed a transporter blocker and not a releaser.
The ratio of a drug's potency at DAT versus SERT is a key indicator of its likely behavioral effects.[6] High DAT/SERT selectivity, as seen with MDPV, is strongly associated with powerful locomotor stimulation and high reinforcing properties. A more balanced profile, like that of mephedrone, often correlates with empathogenic or entactogenic effects in addition to psychostimulation.[5] The data generated for our target compound will allow for its precise placement on this mechanistic spectrum.
Conclusion and Broader Implications
The in vivo microdialysis protocol detailed in this guide provides a rigorous and validated methodology for characterizing the neurochemical effects of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. By directly comparing its effects on dopamine and serotonin release against the well-defined profiles of MDPV and mephedrone, researchers can definitively determine its mechanism of action, potency, and transporter selectivity.
This experimental framework is not only crucial for understanding the pharmacology of this specific novel psychoactive substance but also serves as a template for the systematic evaluation of other emerging cathinone derivatives. The resulting neurochemical data are foundational for predicting a compound's abuse liability, potential neurotoxicity, and overall public health risk, providing essential information for both basic research and regulatory science.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS No. 4897-53-4). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste from the point of generation to its final disposition, adhering to the principles of laboratory safety and environmental responsibility.
Core Principle: Waste Characterization
Proper disposal begins with a thorough understanding of the substance. 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a halogenated organic compound containing a pyrrolidine ring.[1][2] Its primary disposal classification is dictated by the presence of bromine, a halogen.
Key Hazard Information:
This initial characterization is the cornerstone of a safe disposal plan. The U.S. Environmental Protection Agency (EPA) mandates that all generators of chemical waste are responsible for determining if their waste is hazardous.[4][5] This "cradle-to-grave" responsibility ensures that hazardous materials are managed safely at every step.[5][6]
| Compound Properties | |
| IUPAC Name | 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one[3] |
| CAS Number | 4897-53-4[3][7] |
| Molecular Formula | C₁₃H₁₆BrNO |
| Molecular Weight | 282.18 g/mol [3] |
| Primary Hazard Class | Halogenated Organic Waste[8][9] |
The Imperative of Waste Segregation
The single most critical step in the disposal of this compound is strict segregation. Due to its chemical structure, 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one must never be mixed with non-halogenated organic waste.
Causality Behind Segregation:
-
Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration in specialized, regulated hazardous waste incinerators equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[9][10][11] Non-halogenated solvents, however, can often be recycled or used in fuel blending, a less complex and costly process.[12]
-
Cost and Compliance: Mixing halogenated compounds into a non-halogenated waste stream contaminates the entire volume, forcing it all to be treated by the more expensive and stringent incineration method.[12][13] This significantly increases disposal costs and can lead to regulatory non-compliance.
-
Safety: Improperly mixed waste streams can lead to dangerous chemical reactions. Therefore, it is crucial to keep halogenated solvents separate from acidic or alkaline waste streams, as well as from reactive materials like strong oxidizers.[12][13]
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its associated waste (e.g., contaminated consumables).
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Hand Protection: Nitrile gloves. Inspect gloves prior to use.[8][10]
-
Eye Protection: Safety goggles or glasses.[8]
-
Skin and Body Protection: A standard laboratory coat and closed-toe shoes are mandatory.[8]
-
Work Area: Always handle this compound and its waste inside a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8][13]
Step 2: Container Selection Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[14]
-
Primary Container: Use a designated container specifically for "Halogenated Organic Waste."[8][9][13] These are often supplied by your institution's Environmental Health & Safety (EH&S) department.
-
Secondary Containment: The primary waste container must be stored in a designated Satellite Accumulation Area (SAA) within a larger, chemically resistant secondary containment bin or tray to prevent the spread of material in case of a leak.[13]
Step 3: Labeling Proper labeling is a critical compliance requirement. The waste container must be labeled at the moment the first drop of waste is added.[14]
-
The label must clearly state the words "Hazardous Waste." [12][13]
-
List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[9][14] For example:
-
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (~X%)
-
[List any solvents used, e.g., Dichloromethane (~Y%)]
-
-
Identify all applicable hazards (e.g., Toxic, Flammable).[13]
-
Include the generator's name and contact information.[13]
Step 4: Waste Accumulation
-
Add waste to the container inside a chemical fume hood to minimize exposure.[13]
-
Keep the waste container securely closed at all times, except when actively adding waste.[13][14] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Do not overfill the container. A general rule is to fill it to no more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[13]
Step 5: Requesting Disposal Once the waste container is nearly full, arrange for its removal.
-
Contact your institution's EH&S or equivalent department to schedule a waste pickup.[13]
-
Follow your institution's specific procedures, which may involve completing an online form or attaching a specific tag to the container.[13]
-
Never attempt to dispose of this chemical by pouring it down the drain or placing it in regular trash.[8][10][14] This is a serious regulatory violation and poses a significant environmental hazard.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.
-
Containment: For small, manageable spills, contain the leak and absorb the material using an inert absorbent like vermiculite or sand.[13][15]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all cleanup materials into a sealed, properly labeled hazardous waste container.[10][13]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EH&S department, as per your institution's policy.[13]
In case of personal exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[10][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, upholding the highest standards of scientific integrity and laboratory safety.
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A Senior Application Scientist's Guide to Safely Handling 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, a brominated organic compound, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), operational procedures, and disposal plans necessary for its safe management in a laboratory setting. The causality behind each recommendation is explained to ensure a self-validating system of safety and scientific integrity.
Understanding the Hazard Profile
Before handling any chemical, a thorough risk assessment is paramount. 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS No. 4897-53-4) is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[1] A review of its safety data sheet reveals the following primary hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This hazard profile dictates the necessity of a multi-layered PPE strategy to prevent exposure through all potential routes: ingestion, dermal contact, eye contact, and inhalation.
| Hazard Statement | GHS Classification | Primary Exposure Route(s) | Associated Risk |
| H302: Harmful if swallowed | Acute Toxicity (Oral) 4 | Ingestion | Systemic toxic effects if ingested. |
| H315: Causes skin irritation | Skin Irritation 2 | Dermal (Skin Contact) | Localized redness, inflammation, or rash. |
| H319: Causes serious eye irritation | Eye Irritation 2A | Ocular (Eye Contact) | Significant eye discomfort, redness, or damage. |
| H335: May cause respiratory irritation | STOT SE 3 | Inhalation | Irritation of the nose, throat, and lungs. |
| STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3 |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical barrier designed to mitigate the specific risks posed by the chemical. Given the irritant nature of this compound to the skin, eyes, and respiratory system, the following PPE is mandatory.
Hand Protection: Nitrile Gloves
Nitrile gloves are required to prevent skin contact.[2] It is crucial to select gloves that have been tested for resistance to chemical permeation. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended when handling concentrated amounts of the substance to provide an additional layer of protection. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[3]
Body Protection: Laboratory Coat and Gown
A standard laboratory coat is essential to protect skin and clothing from accidental splashes.[2] When there is a higher risk of significant contamination, such as during large-scale operations or when cleaning spills, a disposable, fluid-resistant gown should be worn over the lab coat.[4]
Eye and Face Protection: Safety Goggles and Face Shield
Due to the serious eye irritation risk (H319), chemical safety goggles that provide a complete seal around the eyes are mandatory.[2][5] Standard safety glasses are insufficient. When handling larger quantities or when there is a risk of splashing, a full-face shield must be worn in conjunction with safety goggles to protect the entire face.[3]
Respiratory Protection
All handling of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one in its solid (powder) form must be conducted within a certified chemical fume hood to control exposure to airborne particulates.[2][6] This is critical to mitigate the risk of respiratory irritation (H335). If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a properly fitted NIOSH-approved respirator (e.g., an N95 or higher) is required.[7]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental reproducibility.
Preparation and Weighing (Solid Form)
-
Don PPE: Before entering the designated handling area, put on all required PPE: lab coat, nitrile gloves, and chemical safety goggles.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Place all necessary equipment (spatulas, weigh boats, containers) inside the hood before starting.
-
Weighing: Carefully weigh the solid compound within the fume hood. Avoid creating dust by handling the material gently. Use non-sparking tools.[8]
-
Container Sealing: Immediately after weighing, securely seal the container to prevent any release of dust.
-
Cleanup: Clean any residual powder from the balance and work surface within the hood using a damp cloth or towel, which should then be disposed of as hazardous waste.
Caption: Workflow for handling solid 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one.
Disposal Plan: Managing Brominated Organic Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, this substance requires specific disposal procedures.
Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, including excess solid, contaminated gloves, weigh boats, and cleaning materials, must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[2]
-
Location: This waste container should be kept in a well-ventilated area, preferably within a secondary containment tray inside a fume hood, away from incompatible materials like strong oxidizing agents.[5][6]
-
No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the sink.[2] Halogenated compounds can be persistent in the environment and interfere with wastewater treatment processes.
Final Disposal
-
Institutional Protocols: Follow your institution's specific hazardous waste management protocols.[2]
-
Waste Pickup: Arrange for the collection of the "Halogenated Organic Waste" container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Caption: Disposal workflow for brominated organic waste.
By integrating these safety protocols into your standard operating procedures, you ensure a secure environment for groundbreaking research while upholding the principles of responsible chemical stewardship.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

